molecular formula C6H7NO3 B1245777 3-Acryloyl-2-oxazolidinone CAS No. 2043-21-2

3-Acryloyl-2-oxazolidinone

Cat. No.: B1245777
CAS No.: 2043-21-2
M. Wt: 141.12 g/mol
InChI Key: HIBSYUPTCGGRSD-UHFFFAOYSA-N
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Description

3-Acryloyl-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBSYUPTCGGRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438461
Record name 3-Acryloyl-2-oxazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-21-2
Record name 3-Acryloyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acryloyl-2-oxazolidinone is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug development. The oxazolidinone core is a key structural motif found in several clinically important antibacterial agents, such as linezolid.[1] The acryloyl group provides a reactive handle for various chemical transformations, including Michael additions and Diels-Alder reactions, making it a valuable precursor for the synthesis of complex, biologically active molecules.[2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers in the field.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 2-oxazolidinone with acryloyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: N-acylation of 2-Oxazolidinone

Materials:

  • 2-Oxazolidinone

  • Acryloyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 2-oxazolidinone (1.0 equivalent) and anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine (1.1 to 1.5 equivalents) is added to the stirred suspension.

  • Addition of Acylating Agent: Acryloyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Synthesis Workflow Diagram:

SynthesisWorkflow Reactants 2-Oxazolidinone Acryloyl Chloride Triethylamine Reaction N-acylation in DCM at 0°C to RT Reactants->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Derivative This compound Derivative (Inhibitor) Derivative->Kinase2 Covalent Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acryloyl-2-oxazolidinone is a versatile synthetic building block that holds significant importance in the fields of organic synthesis, polymer chemistry, and medicinal chemistry. Its unique structure, featuring a reactive acryloyl group attached to a stable oxazolidinone ring, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactive characteristics. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

Quantitative experimental data for the primary physical properties of this compound, such as its melting and boiling points, are not widely reported in publicly available literature. However, the properties of the parent compound, 2-oxazolidinone, and a closely related derivative, 3-methyl-2-oxazolidinone, are well-documented and provide valuable context.

Table 1: Core Physicochemical Identifiers of this compound

PropertyValue
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol [1]
CAS Number 2043-21-2[1]
IUPAC Name 3-(prop-2-enoyl)-1,3-oxazolidin-2-one[1]

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound2-Oxazolidinone (Parent Compound)3-Methyl-2-oxazolidinone
Melting Point Data not available86-89 °C[2]15 °C[3]
Boiling Point Data not available220 °C at 48 torr[2]87-90 °C at 1 mmHg[3]
Solubility Data not availableSoluble in waterModerately soluble in water, soluble in polar organic solvents.
Appearance White or colorless solid (for 2-oxazolidinone)[2]Beige crystalline solidColorless to pale yellow liquid

While specific solubility data for this compound is not available, its structure suggests it is likely soluble in a range of common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Spectral Data

Table 3: Predicted Spectral Characteristics of this compound

SpectrumPredicted Peaks and Signals
¹H NMR Signals corresponding to the vinyl protons of the acryloyl group (typically in the range of 5.5-7.0 ppm). Signals for the methylene protons of the oxazolidinone ring (around 3.5-4.5 ppm).
¹³C NMR A signal for the carbonyl carbon of the amide (around 165-175 ppm). Signals for the vinyl carbons (in the olefinic region, approximately 120-140 ppm). Signals for the carbons of the oxazolidinone ring.
IR Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretching, typically around 1680-1700 cm⁻¹. A band for the urethane carbonyl (C=O) of the oxazolidinone ring, usually at a higher frequency, around 1750-1780 cm⁻¹. Bands corresponding to the C=C double bond of the acryloyl group.

Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 2-oxazolidinone with acryloyl chloride. The following is a representative experimental protocol based on established methods for the synthesis of N-acyl oxazolidinones.

Synthesis of this compound

This procedure involves the reaction of 2-oxazolidinone with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Materials:

    • 2-Oxazolidinone

    • Acryloyl chloride

    • Triethylamine (or a similar non-nucleophilic base)

    • Anhydrous dichloromethane (or another suitable aprotic solvent)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxazolidinone in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine to the solution with stirring.

    • Slowly add acryloyl chloride dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of its acryloyl group.

  • Diels-Alder Reactions: It serves as an excellent dienophile in Diels-Alder reactions, allowing for the stereocontrolled synthesis of complex cyclic systems. The oxazolidinone auxiliary can direct the stereochemical outcome of the cycloaddition.

  • Polymer Chemistry: The vinyl group of this compound makes it a suitable monomer for polymerization reactions. This allows for the incorporation of the oxazolidinone moiety into polymer backbones, leading to materials with unique properties.

  • Medicinal Chemistry: The oxazolidinone core is a key structural feature in several classes of antibiotics. This compound can be used as a starting material for the synthesis of novel oxazolidinone-containing compounds with potential biological activity.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup cluster_purification Purification Dissolve 2-Oxazolidinone in CH2Cl2 Dissolve 2-Oxazolidinone in CH2Cl2 Cool to 0 C Cool to 0 C Dissolve 2-Oxazolidinone in CH2Cl2->Cool to 0 C Add Triethylamine Add Triethylamine Cool to 0 C->Add Triethylamine Add Acryloyl Chloride Add Acryloyl Chloride Add Triethylamine->Add Acryloyl Chloride Stir at Room Temperature Stir at Room Temperature Add Acryloyl Chloride->Stir at Room Temperature Quench with NaHCO3 Quench with NaHCO3 Stir at Room Temperature->Quench with NaHCO3 Separate Layers Separate Layers Quench with NaHCO3->Separate Layers Wash with Water and Brine Wash with Water and Brine Separate Layers->Wash with Water and Brine Dry and Concentrate Dry and Concentrate Wash with Water and Brine->Dry and Concentrate Column Chromatography or Recrystallization Column Chromatography or Recrystallization Dry and Concentrate->Column Chromatography or Recrystallization logical_relationship cluster_reactivity Key Reactions cluster_applications Primary Applications This compound This compound Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Polymerization Polymerization This compound->Polymerization Michael Addition Michael Addition This compound->Michael Addition Complex Molecule Synthesis Complex Molecule Synthesis Diels-Alder Reaction->Complex Molecule Synthesis Functional Polymers Functional Polymers Polymerization->Functional Polymers Medicinal Chemistry Scaffolds Medicinal Chemistry Scaffolds Michael Addition->Medicinal Chemistry Scaffolds

References

The Versatility of 3-Acryloyl-2-oxazolidinone in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries have emerged as a powerful and reliable tool to control stereochemistry during chemical transformations. Among these, 3-acryloyl-2-oxazolidinone and its derivatives, popularized by Evans, have proven to be exceptionally versatile scaffolds for a wide range of asymmetric reactions. This technical guide provides an in-depth overview of the application of this compound as a chiral auxiliary, focusing on key asymmetric reactions, detailed experimental protocols, and the underlying mechanisms of stereocontrol.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The steric and electronic properties of the auxiliary direct the approach of a reactant to one of the prochiral faces of the substrate, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the chiral auxiliary is cleaved and can ideally be recovered for reuse. The general workflow is depicted below.

G cluster_0 General Workflow Prochiral\nSubstrate Prochiral Substrate Acylation Acylation Prochiral\nSubstrate->Acylation Chiral\nAuxiliary Chiral Auxiliary Chiral\nAuxiliary->Acylation Chiral\nSubstrate-Auxiliary\nAdduct Chiral Substrate-Auxiliary Adduct Acylation->Chiral\nSubstrate-Auxiliary\nAdduct Asymmetric\nReaction Asymmetric Reaction Chiral\nSubstrate-Auxiliary\nAdduct->Asymmetric\nReaction Diastereomeric\nProduct Diastereomeric Product Asymmetric\nReaction->Diastereomeric\nProduct Cleavage Cleavage Diastereomeric\nProduct->Cleavage Enantiomerically\nPure Product Enantiomerically Pure Product Cleavage->Enantiomerically\nPure Product Recovered\nAuxiliary Recovered Auxiliary Cleavage->Recovered\nAuxiliary

Figure 1: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral dienophile derived from this compound is employed, the cycloaddition proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary's substituent. Lewis acid catalysis is often essential for promoting these reactions and enhancing their selectivity.

Data Presentation: Diastereoselective Diels-Alder Reactions of 3-(Acyloxy)acryloyl Oxazolidinones

The following table summarizes the results of Lewis acid-promoted Diels-Alder reactions between various 3-(acyloxy)acryloyl oxazolidinone dienophiles and cyclopentadiene. The use of diethylaluminum chloride (Et₂AlCl) as a Lewis acid generally provides excellent yields and high endo-diastereoselectivity.[1][2]

EntryDienophile (R group)Lewis Acid (equiv.)Yield (%)Diastereomeric Ratio (endo:exo)
1Acetoxy (CH₃)Et₂AlCl (1.4)36>99:1
2Isobutyryloxy (i-Pr)Et₂AlCl (1.5)58>99:1
3Benzoyloxy (Ph)Et₂AlCl (1.5)70>99:1
44-Methoxybenzoyloxy (4-MeO-Ph)Et₂AlCl (1.6)98>99:1
5Acetoxy (CH₃)TiCl₄ (1.0)trace90:10
6Acetoxy (CH₃)Yb(OTf)₃ (1.0)0-
Experimental Protocol: Asymmetric Diels-Alder Reaction

Synthesis of (S,E)-3-(4-Benzyl-2-oxooxazolidin-3-yl)-3-oxoprop-1-en-1-yl 4-methoxybenzoate:

  • To a solution of propiolic acid (1.0 equiv) in CH₂Cl₂ is added oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C. The reaction is stirred for 3 hours at room temperature.

  • The resulting 3-chloroacryloyl chloride is added to a solution of the lithium salt of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in THF at -78 °C to 0 °C and stirred for 1 hour to afford 3-(chloro)acryloyl oxazolidinone.[1]

  • To a solution of the 3-(chloro)acryloyl oxazolidinone (1.0 equiv) in CH₂Cl₂ is added 4-methoxybenzoic acid (1.2 equiv) and N-methylmorpholine (1.5 equiv). The reaction mixture is stirred at 23 °C for 24 hours. After workup and purification, the desired dienophile is obtained.[1]

Diels-Alder Cycloaddition:

  • To a solution of the dienophile (1.0 equiv) in CH₂Cl₂ at -78 °C is added cyclopentadiene (3.0 equiv).

  • Diethylaluminum chloride (1.6 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 8 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the endo-cycloadduct.[1]

Mechanism of Stereoselection in Diels-Alder Reactions

The high diastereoselectivity observed in these reactions is attributed to the formation of a chelated intermediate between the Lewis acid and the two carbonyl groups of the N-acyloxazolidinone. This chelation locks the conformation of the dienophile, and the bulky substituent on the chiral auxiliary effectively blocks one face of the double bond, forcing the diene to approach from the less hindered face.

G cluster_1 Mechanism of Stereoselection Dienophile Dienophile Chelated_Intermediate Chelated Intermediate (s-cis conformation) Dienophile->Chelated_Intermediate Lewis_Acid Lewis Acid (e.g., Et2AlCl) Lewis_Acid->Chelated_Intermediate Transition_State Endo Transition State (Approach from less hindered face) Chelated_Intermediate->Transition_State Diene Diene (e.g., Cyclopentadiene) Diene->Transition_State Endo_Adduct Endo Cycloadduct (Major Diastereomer) Transition_State->Endo_Adduct

Figure 2: Stereoselective Diels-Alder reaction mechanism.

Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The use of this compound as a Michael acceptor allows for the stereoselective addition of a wide range of nucleophiles, including organocuprates, thiols, and enolates.

Data Presentation: Asymmetric Michael Addition of a Silyloxypyrrole

The following table shows the results for the scandium triflate-catalyzed Michael addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to this compound. The use of a chiral Sc(III) catalyst induces good enantioselectivity.

EntryCatalyst (mol%)Yield (%)ee (%)
1Sc(OTf)₃ (10)77-80-
2Chiral Sc(III) complex (10)60-70up to 82
Experimental Protocol: Asymmetric Michael Addition
  • To a solution of this compound (1.0 equiv) and the chiral Sc(III) catalyst (10 mol%) in CH₂Cl₂ at -25 °C is slowly added a solution of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole (1.2 equiv) in CH₂Cl₂.

  • 1,1,1,3,3,3-hexafluoro-2-propanol (5 equiv) is present in the reaction mixture.

  • The reaction is stirred at -25 °C until completion.

  • The reaction is quenched and worked up to isolate the Michael adduct.

Mechanism of Stereoselection in Michael Additions

Similar to the Diels-Alder reaction, the stereochemical outcome of the Michael addition is governed by the formation of a chelated intermediate between a Lewis acid (or the metal counterion of the nucleophile) and the oxazolidinone moiety. The bulky substituent on the chiral auxiliary directs the incoming nucleophile to the opposite face of the double bond.

G cluster_2 Stereoselective Michael Addition Michael_Acceptor This compound Chelated_Acceptor Chelated Michael Acceptor Michael_Acceptor->Chelated_Acceptor Lewis_Acid_Michael Lewis Acid Lewis_Acid_Michael->Chelated_Acceptor Transition_State_Michael Transition State (Nucleophilic attack from less hindered face) Chelated_Acceptor->Transition_State_Michael Nucleophile Nucleophile Nucleophile->Transition_State_Michael Michael_Adduct Michael Adduct (High Diastereoselectivity) Transition_State_Michael->Michael_Adduct

Figure 3: Mechanism of a stereoselective Michael addition.

Asymmetric Alkylation Reactions

The enolates derived from N-acyl-2-oxazolidinones are powerful nucleophiles for asymmetric alkylation reactions. Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid (Z)-enolate that is chelated to the metal cation. The subsequent alkylation occurs with high diastereoselectivity.

Data Presentation: Diastereoselective Allylation

The alkylation of the sodium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with allyl iodide proceeds with excellent diastereoselectivity.

SubstrateBaseElectrophileDiastereomeric RatioYield (%)
N-propionyl-(S)-4-benzyl-2-oxazolidinoneNaHMDSAllyl Iodide98:261-77
Experimental Protocol: Diastereoselective Alkylation
  • To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (1.05 equiv).

  • The mixture is stirred at -78 °C for 30 minutes to form the sodium enolate.

  • Allyl iodide (1.2 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The product is purified by chromatography.

Mechanism of Stereoselection in Alkylation Reactions

The high diastereoselectivity is a result of the chelated (Z)-enolate structure. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid bicyclic-like system. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the less sterically hindered face.

G cluster_3 Diastereoselective Alkylation Mechanism N_Acyl N-Acyl-2-oxazolidinone Enolate Chelated (Z)-Enolate N_Acyl->Enolate Base Base (e.g., NaHMDS) Base->Enolate Alkylation_TS Alkylation Transition State (Attack from less hindered face) Enolate->Alkylation_TS Electrophile Electrophile Electrophile->Alkylation_TS Alkylated_Product Alkylated Product (High Diastereoselectivity) Alkylation_TS->Alkylated_Product

Figure 4: Stereoselective alkylation of an N-acyl-2-oxazolidinone.

Cleavage of the Chiral Auxiliary

A crucial final step in this synthetic strategy is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. Several methods are available, allowing for the synthesis of various functional groups.

Common Cleavage Methods
  • Hydrolysis (LiOH/H₂O₂): This is the most common method to obtain carboxylic acids.

  • Reductive Cleavage (LiBH₄, LiAlH₄): Yields primary alcohols.

  • Transesterification (NaOMe/MeOH): Produces methyl esters.

Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂
  • The N-acylated oxazolidinone adduct (1.0 equiv) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

  • Aqueous hydrogen peroxide (30%, 4.0 equiv) is added dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • The reaction is stirred at 0 °C until completion (monitored by TLC).

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The THF is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent to recover the chiral auxiliary.

  • The aqueous layer is acidified, and the desired carboxylic acid is extracted with an organic solvent.

Conclusion

This compound and its derivatives are powerful and versatile chiral auxiliaries for a wide array of asymmetric transformations. Their predictable stereochemical control, the high diastereoselectivities achieved, and the well-established methods for their removal make them invaluable tools for the synthesis of complex chiral molecules in both academic and industrial settings. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this important class of chiral auxiliaries.

References

A Technical Guide on the Biological Activity of 3-Acryloyl-2-oxazolidinone and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone core is a significant pharmacophore in medicinal chemistry, most notably featured in FDA-approved antibiotics like Linezolid.[1][2] Its derivatives, particularly those functionalized at the 3-position, are subjects of extensive research due to their wide-ranging biological activities. The 3-acryloyl-2-oxazolidinone structure serves as a versatile synthetic building block, enabling the creation of diverse molecular entities.[3] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several routes, including condensation reactions and asymmetric synthesis using chiral catalysts.[3] These methods allow for the construction of the core oxazolidinone ring and the introduction of the reactive acryloyl group, which is crucial for further functionalization and biological activity.

This protocol outlines a method for synthesizing 3-(acyloxy)acryloyl oxazolidinone derivatives, which are valuable intermediates in asymmetric Diels-Alder reactions.[4][5]

Materials:

  • Propiolic acid (11)

  • Oxalyl chloride ((COCl)₂)

  • Dry N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi)

  • (S)-4-benzyl-2-oxazolidinone (12) or (R)-4-benzyl-2-oxazolidinone

  • Dry Tetrahydrofuran (THF)

  • Appropriate carboxylic acid (e.g., acetic acid)

  • N-methylmorpholine

Procedure:

  • Commercially available propiolic acid (11) is reacted with oxalyl chloride in CH₂Cl₂ in the presence of a catalytic amount of DMF at a temperature ranging from 0 °C to 23 °C. This reaction yields 3-chloroacryloyl chloride.[4]

  • The resulting 3-chloroacryloyl chloride is then treated with the lithium salt of (S)-4-benzyl-2-oxazolidinone (12), prepared by reacting (S)-12 with n-BuLi in dry THF at temperatures from -78 °C to 0 °C. This step affords 3-(chloro)acryloyl oxazolidinone (13).[4]

  • The final dienophiles are prepared by reacting compound 13 with various carboxylic acids in the presence of N-methylmorpholine in CH₂Cl₂ at 23 °C for 24 hours. For example, using acetic acid yields 3-(acetoxy)acryloyl oxazolidinone (8a).[4][5]

This protocol describes the synthesis of chiral acrylamides, which serve as precursors for certain oxazolidine derivatives.[6]

Materials:

  • (R)-(−)-2-phenylglycinol (1)

  • Dichloromethane (CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Water (H₂O)

  • Acryloyl chloride derivative (2 or 3)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of (R)-(−)-2-phenylglycinol (1) (1.45 mmol) in CH₂Cl₂ (2 mL) is prepared.

  • Potassium carbonate (K₂CO₃) (2.18 mmol) is dissolved in H₂O (2 mL) and added to the solution from step 1, creating a biphasic system. The mixture is stirred.[6]

  • The corresponding acryloyl chloride (2.00 mmol) is added dropwise to the stirring mixture.[6]

  • The reaction is stirred for 2 hours at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the final chiral acrylamide.[6]

G General Synthesis Workflow for this compound Derivatives A Starting Materials (e.g., Amino Alcohol, Acryloyl Chloride) B Condensation / Cyclization A->B Reaction C Core this compound Structure B->C Formation D Further Functionalization (e.g., Michael Addition, Diels-Alder) C->D Modification E Biologically Active Derivatives D->E Synthesis

Caption: A generalized workflow for the synthesis of this compound derivatives.

Antimicrobial Activity

The most well-documented biological activity of oxazolidinone derivatives is their antimicrobial effect, particularly against multidrug-resistant Gram-positive bacteria.[1][2][7]

Oxazolidinones possess a unique mechanism of action that distinguishes them from other classes of antibiotics. They are potent inhibitors of bacterial protein synthesis.[2][7][8] This inhibition occurs at a very early stage of translation, preventing the formation of the initiation complex.[2][9] Specifically, these compounds bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), interfering with the proper positioning of the initiator fMet-tRNA.[7][9] This action prevents the formation of the functional 70S ribosome, thereby halting protein synthesis.[9] This novel mechanism means there is no cross-resistance with other protein synthesis inhibitors.[2]

Caption: Oxazolidinones inhibit protein synthesis by binding to the 50S ribosomal subunit.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several oxazolidinone derivatives against various bacterial strains.

Compound Class/NameBacterial StrainMIC (µg/mL)Reference
1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone (Cmpd 8) E. faecalis ATCC 292121.0[1]
S. aureus ATCC 259231.0[1]
S. aureus MRSA 433000.5[1]
S. epidermidis ATCC 122280.5[1]
Benzoxazinyl-oxazolidinone (Cmpd 16) Gram-positive panel (MRSA, PRSP, E. faecalis)< 0.5[1]
Nitroimidazolyl–oxazolidinone hybrid (Cmpd 28) Selected strains0.006 - 0.781[1]
Alaninyl substituted triazolyl oxazolidinones (9d, 10d, 9f, 10f) S. aureus, S. epidermidis, E. faecalis2.0[10]
3-(Pyridine-3-yl)-2-oxazolidinone (21b, 21d, 21f) Various Gram-positive bacteriaSimilar to Linezolid[11]

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.[11]

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum, standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Linezolid) as a positive control

  • 96-well microtiter plates

  • Incubator

Procedure:

  • A serial two-fold dilution of the test compounds and the standard drug is prepared in the microtiter plates using the growth medium.

  • Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • A positive control well (medium + inoculum) and a negative control well (medium only) are included on each plate.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity

While less explored than their antimicrobial properties, derivatives of the related thiazolidinone scaffold have demonstrated notable anticancer activity, suggesting a promising avenue for oxazolidinone derivatives.[12][13]

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative 3-acetyl-2-thiazolidinone derivatives against a human prostate cancer cell line.

Compound IDCancer Cell LineCell TypeIC₅₀Reference
AM 4 (4-Cl) PC3Human Prostate Cancer46.78 µg/mL[12]
AM 5 (4-Br) PC3Human Prostate Cancer30.52 µg/mL[12]

This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines to determine their IC₅₀ values.

Materials:

  • Human cancer cell line (e.g., PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

  • The absorbance is measured using a microplate reader at an appropriate wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Thiazolidinone derivatives, structurally related to oxazolidinones, have been investigated for their anti-inflammatory properties.[14][15][16] Their mechanism often involves the modulation of key inflammatory pathways.

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for prostaglandin production at sites of inflammation.[15][16] Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[14]

G Anti-inflammatory Mechanism of Thiazolidinone Derivatives Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage Activates Pathway Signaling Pathways (e.g., NF-κB) Macrophage->Pathway Activates COX2 COX-2 Enzyme Pathway->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pathway->Cytokines Induces Inflammation Inflammatory Response COX2->Inflammation Mediates Cytokines->Inflammation Mediates Derivative Thiazolidinone Derivative Derivative->COX2 Inhibits Derivative->Cytokines Inhibits

Caption: Thiazolidinones can exert anti-inflammatory effects by inhibiting COX-2 and cytokines.

The following table summarizes the biological activity of selected thiazolidinone derivatives.

Compound Class/IDAssayResultReference
Thiazolidinone Derivative (3b) COX-2 Inhibition61.75% inhibition[15]
Thiazolidinone Derivative (3a) COX-2 Inhibition55.76% inhibition[15]
Thiazolidinone Derivatives (12d, 12h) LPS-induced cytokine releaseDose-dependent inhibition of TNF-α and IL-6[14]
N-acylhydrazone Derivative (JR19) Carrageenan-induced peritonitis59% reduction in leukocyte migration (at 10 mg/kg)[17]

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Animals are divided into groups: vehicle control, standard drug, and test compound groups. The respective treatments are administered orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal to induce inflammation.

  • Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The difference in paw volume before and after carrageenan injection is calculated as the edema volume.

  • The percentage inhibition of edema for the treated groups is calculated by comparing their mean edema volume with that of the control group.

Conclusion and Future Directions

Derivatives based on the this compound scaffold and related structures represent a versatile and promising class of biologically active compounds. Their role as potent antimicrobial agents, particularly against resistant Gram-positive pathogens, is well-established and continues to be a major focus of drug development. The emerging data on their anticancer and anti-inflammatory activities highlight the therapeutic potential of this scaffold beyond infectious diseases.

Future research should focus on the synthesis and screening of novel this compound derivatives to expand the structure-activity relationship knowledge base for anticancer and anti-inflammatory applications. Elucidating the specific molecular targets and signaling pathways involved in these activities will be crucial for optimizing lead compounds and advancing them toward clinical development.

References

The Pivotal Role of the Oxazolidinone Ring in 3-Acryloyl-2-oxazolidinone: A Technical Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-acryloyl-2-oxazolidinone scaffold has emerged as a powerful tool in modern organic synthesis, primarily owing to the remarkable stereodirecting capabilities of the oxazolidinone ring. This technical guide delves into the core functionalities of this chiral auxiliary, providing a comprehensive overview of its application in key asymmetric carbon-carbon bond-forming reactions, detailed experimental protocols, and a mechanistic understanding of its stereochemical control.

The Oxazolidinone Ring as a Chiral Auxiliary

The oxazolidinone ring, particularly the Evans-type auxiliaries derived from chiral amino alcohols, serves as a temporary stereogenic control element.[1][2] When attached to an acryloyl group, as in this compound, it effectively dictates the facial selectivity of various reactions. The steric bulk of the substituent at the C4 position of the oxazolidinone ring is paramount in creating a biased steric environment.

The fundamental principle behind its efficacy lies in the formation of a rigid, chelated intermediate, often with a Lewis acid. This chelation locks the conformation of the N-acyloxazolidinone, effectively shielding one of the two faces of the reactive enolate or dienophile. Consequently, the electrophile or diene preferentially attacks from the less sterically hindered face, leading to a high degree of diastereoselectivity in the product.[3][4]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be rendered highly stereoselective through the use of this compound derivatives. The oxazolidinone auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer.

Data Presentation: Diastereoselectivity in Asymmetric Diels-Alder Reactions
Dienophile SystemDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
3-Acryloyl-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>99:181[5]
3-Crotonoyl-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl98:282[5]
3-Acryloyl-4-isopropyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>99:178[5]
3-(4-methoxybenzoyl)acryloyl oxazolidinoneCyclopentadieneEt₂AlCl>99:1 (endo)98[4]
Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • 3-Acryloyl-4-benzyl-2-oxazolidinone (1.0 equiv)

  • Cyclopentadiene (3.0 equiv)

  • Diethylaluminum chloride (Et₂AlCl) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, argon-purged flask containing a solution of 3-acryloyl-4-benzyl-2-oxazolidinone in anhydrous CH₂Cl₂ at -78 °C, add Et₂AlCl dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly distilled cyclopentadiene dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.[4]

Signaling Pathway: Mechanism of Stereochemical Control in Diels-Alder Reaction

Diels_Alder_Mechanism cluster_reactants Reactant Complexation cluster_chelate Chelated Intermediate cluster_attack Diene Approach cluster_product Product Formation dienophile This compound lewis_acid Lewis Acid (e.g., Et₂AlCl) dienophile->lewis_acid Coordination chelate Rigid Chelated Intermediate (One face blocked) lewis_acid->chelate unhindered Approach from Unhindered Face chelate->unhindered hindered Approach from Hindered Face (Disfavored) chelate->hindered diene Diene diene->unhindered product Diastereomerically Enriched Diels-Alder Adduct unhindered->product

Caption: Lewis acid coordination to the oxazolidinone creates a rigid chelate, sterically blocking one face and directing the diene to the unhindered face for highly diastereoselective cycloaddition.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. The oxazolidinone auxiliary attached to an N-acyl group directs the formation of a specific enolate geometry, which then reacts with an aldehyde with high facial selectivity.

Data Presentation: Diastereoselectivity in Asymmetric Aldol Reactions
N-Acyl OxazolidinoneAldehydeBase/Lewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-Propionyl-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / DIPEA>99:195[1]
N-Propionyl-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf / DIPEA>99:190[1]
N-Propionyl-4-isopropyl-2-oxazolidinonePropionaldehydeBu₂BOTf / DIPEA97:385[1]
Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-4-benzyl-2-oxazolidinone (1.0 equiv)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol, pH 7 phosphate buffer, 30% hydrogen peroxide

Procedure:

  • To a flame-dried, argon-purged flask containing a solution of N-propionyl-4-benzyl-2-oxazolidinone in anhydrous CH₂Cl₂ at 0 °C, add Bu₂BOTf, followed by the dropwise addition of DIPEA.

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the sequential addition of methanol, pH 7 phosphate buffer, and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Extract the mixture with CH₂Cl₂, wash with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.[1]

Signaling Pathway: Zimmerman-Traxler Model in Evans Aldol Reaction

Aldol_Mechanism cluster_enolate Enolate Formation cluster_z_enolate Z-Enolate cluster_transition_state Transition State cluster_product Product Formation imide N-Acyl Oxazolidinone base_lewis Base / Lewis Acid (e.g., DIPEA / Bu₂BOTf) imide->base_lewis Deprotonation z_enolate (Z)-Boron Enolate base_lewis->z_enolate zimmerman_traxler Chair-like Zimmerman-Traxler Transition State z_enolate->zimmerman_traxler aldehyde Aldehyde aldehyde->zimmerman_traxler syn_product Syn-Aldol Adduct zimmerman_traxler->syn_product

Caption: The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, leading to the predictable formation of the syn-aldol product.

Asymmetric Michael Additions

In Michael additions, the oxazolidinone auxiliary attached to an α,β-unsaturated carbonyl system directs the conjugate addition of a nucleophile to the β-carbon with high stereocontrol. This reaction is invaluable for the asymmetric formation of 1,5-dicarbonyl compounds and related structures.

Data Presentation: Diastereoselectivity in Asymmetric Michael Additions
N-Enoyl OxazolidinoneMichael DonorCatalyst/ReagentDiastereomeric Excess (d.e.)Yield (%)Reference
N-Crotonyl-4-benzyl-2-oxazolidinoneDibenzyl malonateNi(acac)₂ / DIBAL-H>99%85[6]
N-Cinnamoyl-trans-hexahydrobenzoxazolidin-2-oneMeMgBrCuI / ZnCl₂>98%90[7]
Experimental Protocol: Asymmetric Michael Addition

Materials:

  • N-Crotonyl-4-benzyl-2-oxazolidinone (1.0 equiv)

  • Dibenzyl malonate (1.5 equiv)

  • Nickel(II) acetylacetonate (Ni(acac)₂) (0.1 equiv)

  • Diisobutylaluminium hydride (DIBAL-H) (0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried, argon-purged flask, add Ni(acac)₂ and anhydrous THF.

  • Cool the suspension to 0 °C and add DIBAL-H dropwise. Stir for 15 minutes.

  • Add a solution of N-crotonyl-4-benzyl-2-oxazolidinone in THF, followed by dibenzyl malonate.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.[6]

Logical Relationship: Stereocontrol in Michael Addition

Michael_Addition_Logic start N-Enoyl Oxazolidinone chelation Chelation with Lewis Acid (or metal catalyst) start->chelation conformational_lock Conformationally Rigid Intermediate chelation->conformational_lock steric_hindrance Steric hindrance from C4 substituent conformational_lock->steric_hindrance facial_blocking One face of the β-carbon is blocked steric_hindrance->facial_blocking nucleophile_approach Nucleophile approaches from the less hindered face facial_blocking->nucleophile_approach product Diastereomerically Pure Michael Adduct nucleophile_approach->product

Caption: A logical workflow illustrating how the oxazolidinone auxiliary directs the stereochemical outcome of a Michael addition reaction through steric hindrance.

Cleavage of the Oxazolidinone Auxiliary

A critical final step in this synthetic strategy is the removal of the chiral auxiliary to unveil the desired chiral product. The oxazolidinone can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or esters, and the auxiliary can often be recovered and recycled.[8]

Experimental Protocols for Auxiliary Cleavage

A. Cleavage to a Carboxylic Acid

  • Reagents: Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂)

  • Procedure: Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water. Cool to 0 °C and add aqueous H₂O₂ followed by aqueous LiOH. Stir until the reaction is complete, then quench with sodium sulfite.[8]

B. Cleavage to a Primary Alcohol

  • Reagents: Lithium borohydride (LiBH₄)

  • Procedure: Dissolve the adduct in anhydrous ether or THF at 0 °C. Add LiBH₄ portion-wise and stir until completion. Quench carefully with water or saturated NH₄Cl solution.[8]

C. Cleavage to an Ester

  • Reagents: Sodium methoxide (NaOMe) in methanol

  • Procedure: Treat the adduct with a solution of NaOMe in methanol at room temperature. The transesterification typically proceeds smoothly to yield the methyl ester.[8]

Experimental Workflow: Synthesis and Cleavage

Experimental_Workflow start Start: Chiral Oxazolidinone and Acryloyl Substrate asymmetric_reaction Asymmetric Reaction (Diels-Alder, Aldol, or Michael) start->asymmetric_reaction diastereomeric_product Diastereomerically Enriched Adduct asymmetric_reaction->diastereomeric_product purification Purification (e.g., Column Chromatography) diastereomeric_product->purification cleavage Cleavage of Auxiliary purification->cleavage product_isolation Isolation of Chiral Product (Acid, Alcohol, Ester) cleavage->product_isolation auxiliary_recovery Recovery of Chiral Auxiliary cleavage->auxiliary_recovery end Final Chiral Product product_isolation->end

Caption: A generalized experimental workflow for the use of this compound as a chiral auxiliary, from the asymmetric reaction to the final product isolation.

Conclusion

The oxazolidinone ring in this compound and its derivatives plays a crucial and predictable role in asymmetric synthesis. Its ability to form rigid chelated intermediates provides a powerful steric bias, enabling the highly diastereoselective formation of carbon-carbon bonds in a variety of important reactions. The straightforward cleavage of the auxiliary further enhances its utility, making it an indispensable tool for the synthesis of enantiomerically pure compounds in academic research and the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers leveraging the power of this versatile chiral auxiliary.

References

Spectroscopic Profile of 3-Acryloyl-2-oxazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, 3-Acryloyl-2-oxazolidinone. The information presented herein is crucial for the unambiguous identification and characterization of this compound, which is of significant interest in organic synthesis and drug discovery. This document summarizes key spectroscopic data in clearly structured tables and outlines detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.45dd17.0, 10.51H-CH=CH₂
6.51dd17.0, 1.51H-CH=CH₂ (trans)
5.92dd10.5, 1.51H-CH=CH₂ (cis)
4.45t8.02H-N-CH₂-
4.02t8.02H-O-CH₂-

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
165.4C=O (acryloyl)
153.2C=O (oxazolidinone)
132.4-CH=CH₂
127.8-CH=CH₂
62.1-O-CH₂-
45.3-N-CH₂-

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
1778StrongC=O stretch (oxazolidinone)
1685StrongC=O stretch (acrylamide)
1620MediumC=C stretch (alkene)
1380StrongC-N stretch
1230StrongC-O stretch

Table 4: Mass Spectrometry (MS) Data of this compound

m/zRelative Intensity (%)Assignment
141-[M]⁺ (Molecular Ion)
86-[M - C₃H₃O]⁺
55-[C₃H₃O]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several hundred to a few thousand scans are accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed on a diamond attenuated total reflectance (ATR) crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. 32 scans are co-added to generate the final spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The mass spectrum is recorded over a mass range of m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample Purified Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The Advent of Precision in Asymmetric Synthesis: A Technical Guide to Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Since their introduction by David A. Evans and his colleagues in the early 1980s, chiral oxazolidinone-based auxiliaries have become an indispensable tool in the field of asymmetric synthesis.[1] These powerful molecules, temporarily incorporated into a prochiral substrate, provide exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions. Their reliability, predictability, and versatility have led to their widespread adoption in both academic and industrial laboratories, playing a crucial role in the synthesis of complex natural products and the development of novel pharmaceuticals. This in-depth technical guide explores the discovery, history, and core principles of Evans auxiliaries, providing researchers with a comprehensive resource that includes quantitative data on stereoselectivity, detailed experimental protocols, and visualizations of key mechanistic concepts.

Discovery and Historical Context

The concept of using a temporary chiral auxiliary to direct the stereochemical outcome of a reaction was a significant advancement in synthetic organic chemistry. The groundbreaking work of Professor David A. Evans, detailed in seminal publications in 1981 and 1982, established N-acyloxazolidinones as exceptionally effective chiral auxiliaries.[1] These auxiliaries are typically synthesized from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine.[1] The Evans group demonstrated that by attaching these auxiliaries to a carboxylic acid derivative, they could achieve remarkable levels of diastereoselectivity in subsequent enolate reactions.

The key to their success lies in the rigid conformational control exerted by the oxazolidinone ring and its substituent, which effectively shields one face of the enolate from the approach of an electrophile. This predictable stereochemical control has made Evans auxiliaries a go-to method for establishing stereocenters in a reliable and predictable manner.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed with Evans auxiliaries is a direct result of the conformational rigidity of the N-acyloxazolidinone system. The generally accepted mechanism involves the formation of a chelated Z-enolate, which then reacts with an electrophile from the less sterically hindered face.

The process can be broken down into the following key steps:

  • Acylation: The chiral oxazolidinone auxiliary is first acylated with a desired carboxylic acid derivative.

  • Enolate Formation: Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, leads to the formation of a rigid, chelated (Z)-enolate. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar, five-membered ring that locks the conformation.

  • Diastereoselective Alkylation: The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate. Consequently, an incoming electrophile can only approach from the opposite, less sterically hindered face, leading to the formation of a new stereocenter with a high degree of predictability.

  • Cleavage: After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product. A variety of methods are available for this cleavage, allowing for the isolation of the desired product as a carboxylic acid, alcohol, or other functional group. Importantly, the cleavage conditions are typically mild and do not result in racemization of the newly formed stereocenter.

Visualizing the Workflow

The following diagram illustrates the general workflow for the application of an Evans auxiliary in asymmetric alkylation.

Evans_Workflow cluster_synthesis Synthesis and Acylation cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage and Recovery Auxiliary Chiral Oxazolidinone N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Auxiliary->N_Acyl_Oxazolidinone Acylation Acyl_Substrate Prochiral Carboxylic Acid Derivative Acyl_Substrate->N_Acyl_Oxazolidinone Enolate (Z)-Enolate Formation (Base) N_Acyl_Oxazolidinone->Enolate Alkylation Alkylation (Electrophile) Enolate->Alkylation Alkylated_Product Alkylated Product (High d.r.) Alkylation->Alkylated_Product Cleavage Cleavage Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.

Quantitative Data on Diastereoselectivity

The hallmark of Evans auxiliaries is their ability to induce high levels of diastereoselectivity in a wide range of reactions. The following tables summarize the typical diastereomeric ratios (d.r.) and yields achieved in key transformations.

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones

Chiral Auxiliary (R)Electrophile (E-X)Diastereomeric Ratio (d.r.)Yield (%)
BenzylBenzyl bromide>99:195
BenzylMethyl iodide95:592
IsopropylBenzyl bromide>99:196
IsopropylEthyl iodide98:294

Data compiled from various sources.

Table 2: Diastereoselective Aldol Reactions of N-Acyloxazolidinones

Chiral Auxiliary (R)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
BenzylIsobutyraldehyde>99:185
BenzylBenzaldehyde>99:190
IsopropylIsobutyraldehyde>99:180
IsopropylBenzaldehyde>99:195

Data compiled from various sources including BenchChem.[2]

Detailed Experimental Protocols

The following section provides detailed methodologies for the key steps involved in the use of Evans auxiliaries.

Synthesis of a Common Evans Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a widely used Evans auxiliary from (1R,2S)-(-)-norephedrine.

Materials:

  • (1R,2S)-(-)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate

  • Toluene

Procedure:

  • A mixture of (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (1.2 eq), and potassium carbonate (0.1 eq) in toluene is heated to reflux with a Dean-Stark trap for 12 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to afford the desired oxazolidinone.

Acylation of the Chiral Auxiliary

This procedure details the acylation of an Evans auxiliary with propionyl chloride.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • Propionyl chloride

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes.

  • Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for an additional 1 hour at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Diastereoselective Alkylation

This protocol describes the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added NaHMDS (1.05 eq) dropwise.

  • The solution is stirred at -78 °C for 30 minutes to form the sodium enolate.

  • Benzyl bromide (1.2 eq) is then added dropwise at -78 °C.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in the acylation protocol. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Cleavage of the Chiral Auxiliary

This section outlines common methods for the removal of the Evans auxiliary to yield different functional groups.

4.4.1 Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • Alkylated N-acyloxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)/Water mixture

Procedure:

  • The alkylated product is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

  • Aqueous hydrogen peroxide (4 eq) is added, followed by an aqueous solution of lithium hydroxide (2 eq).

  • The reaction is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl and extracted with ethyl acetate to afford the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

4.4.2 Reductive Cleavage to an Alcohol

Materials:

  • Alkylated N-acyloxazolidinone

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the alkylated product in anhydrous THF at 0 °C is added LiBH₄ (2.0 eq).

  • The reaction is stirred at 0 °C for 4 hours.

  • The reaction is carefully quenched with water and the product is extracted with ethyl acetate to yield the chiral alcohol.

Signaling Pathways and Mechanistic Models

The predictable stereochemical outcome of the Evans aldol reaction can be rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the boron enolate and the aldehyde.

Caption: A simplified representation of the Zimmerman-Traxler transition state model for the Evans aldol reaction.

The steric bulk of the substituent on the chiral auxiliary (Aux*) directs the approach of the aldehyde, and the preference for the aldehyde's substituent (R') to occupy a pseudo-equatorial position in the chair-like transition state leads to the observed syn diastereoselectivity.

Conclusion

The discovery and development of Evans auxiliaries represent a landmark achievement in asymmetric synthesis. Their ability to provide high levels of stereocontrol in a predictable and reliable manner has had a profound impact on the synthesis of complex molecules. This guide has provided a comprehensive overview of the history, mechanism, and practical application of these invaluable synthetic tools. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, empowering them to utilize Evans auxiliaries to their full potential in the pursuit of novel and complex chiral molecules.

References

3-Acryloyl-2-oxazolidinone stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3-Acryloyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules and polymers.[1] Its reactivity, attributed to the presence of both an acryloyl group and an oxazolidinone ring, also makes it susceptible to various degradation pathways.[1] Understanding the stability of this compound is critical for its proper handling, storage, and application in research and drug development. This guide provides a comprehensive overview of the stability of this compound, including its potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Stability and Potential Degradation Pathways

This compound is reported to be stable under normal conditions.[2] However, its constituent functional groups, the acryloyl moiety and the oxazolidinone ring, are susceptible to degradation under specific environmental stresses. The primary degradation pathways include hydrolysis, Michael addition, and polymerization.

Hydrolysis

The N-acyl bond of the oxazolidinone is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield acrylic acid and 2-oxazolidinone. The oxazolidinone ring itself can also undergo hydrolysis, although this typically requires more forcing conditions.

Michael Addition

The electron-deficient β-carbon of the acryloyl group is a classic Michael acceptor and can react with nucleophiles.[3] In a pharmaceutical context, this could include water or other nucleophilic species present in a formulation or during a synthetic procedure.[4][5]

Polymerization

Acrylate derivatives are well-known to undergo free-radical polymerization.[6] This process can be initiated by exposure to heat, ultraviolet (UV) light, or the presence of radical initiators.[7][8] This is a significant consideration for the storage and handling of this compound, as polymerization will lead to a loss of the monomeric active species.

Recommended Storage and Handling Conditions

To ensure the stability and integrity of this compound, the following storage and handling conditions are recommended based on its chemical properties and information from safety data sheets.

ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8 °C).[2]To minimize the rate of potential degradation reactions and prevent thermally induced polymerization.
Light Protect from light.To prevent photochemically initiated polymerization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and reactions with atmospheric moisture.
Container Keep container tightly closed.[2]To prevent exposure to moisture and atmospheric oxygen.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]These materials can promote hydrolysis and other degradation reactions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10][11]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of the analytical method.[12][13] The goal is to achieve 5-20% degradation of the active substance.[13]

3.1.1 General Procedure

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Expose aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Store the solid compound in an oven at 70°C for 48 hours. Separately, heat a solution of the compound at 70°C for 48 hours.
Photolytic Degradation Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Development of a Stability-Indicating HPLC-UV Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[14][15][16]

3.2.1 Chromatographic Conditions (A Starting Point)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

3.2.2 Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks, as generated during the forced degradation studies.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a typical workflow for its stability assessment.

cluster_0 Potential Degradation Pathways A This compound B Acrylic Acid + 2-Oxazolidinone A->B Hydrolysis (Acid/Base) C Michael Adduct A->C Michael Addition (Nucleophile) D Polymer A->D Polymerization (Heat/Light)

Caption: Potential degradation pathways of this compound.

cluster_1 Stability Assessment Workflow start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC-UV Method forced_degradation->hplc_dev method_val Method Validation (ICH Q2(R1)) hplc_dev->method_val stability_study Long-Term & Accelerated Stability Studies method_val->stability_study data_analysis Data Analysis & Shelf-Life Determination stability_study->data_analysis

Caption: Workflow for assessing the stability of this compound.

Conclusion

While this compound is generally stable under recommended storage conditions, its inherent reactivity necessitates careful handling to prevent degradation. The primary stability concerns are hydrolysis, Michael addition, and polymerization. For critical applications in research and drug development, a thorough stability assessment, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential to ensure the quality, purity, and potency of the compound. The protocols and information provided in this guide serve as a comprehensive resource for scientists and researchers working with this important chemical entity.

References

The Versatile Role of 3-Acryloyl-2-oxazolidinone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

3-Acryloyl-2-oxazolidinone and its derivatives are emerging as highly versatile scaffolds in medicinal chemistry. This guide explores their core applications, leveraging their unique structural features—the reactive acryloyl group and the chiral oxazolidinone ring—to advance drug discovery. From the stereocontrolled synthesis of complex molecules to the development of targeted covalent inhibitors and advanced drug delivery systems, this molecule presents a wealth of opportunities for creating next-generation therapeutics.

Core Applications in Drug Discovery

The utility of this compound in medicinal chemistry is primarily centered on three strategic applications: its role as a chiral auxiliary in asymmetric synthesis, its function as a Michael acceptor for designing covalent inhibitors, and its utility as a monomer for creating functional polymers for drug delivery.

Asymmetric Synthesis of Bioactive Molecules

The oxazolidinone moiety is a well-established chiral auxiliary, enabling high levels of stereocontrol in various chemical transformations. This is particularly evident in its application in asymmetric Diels-Alder reactions, where it serves as a chiral dienophile to construct complex cyclic systems with high diastereoselectivity.

A notable example is the synthesis of key intermediates for potent HIV-1 protease inhibitors. The chiral oxazolidinone directs the facial selectivity of the cycloaddition with dienes like cyclopentadiene, allowing for the creation of highly functionalized cycloadducts with multiple contiguous chiral centers. These intermediates are crucial for building the complex, stereochemically defined ligands that bind effectively to the enzyme's active site. The reaction is typically promoted by a Lewis acid, with the choice of both the acid and the acyl group on the dienophile influencing the yield and stereoselectivity.

Data Presentation: Asymmetric Diels-Alder Reactions

The efficiency of the Lewis acid-catalyzed Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinone derivatives with cyclopentadiene is summarized below. The data highlights the excellent diastereoselectivity achieved, particularly with diethylaluminum chloride as the Lewis acid.

EntryDienophile (Acyl Group)Lewis Acid (Equiv.)Temp (°C)Time (h)Yield (%)Endo:Exo RatioRef.
1AcetoxyEt₂AlCl (1.4)-78236>99:1
2AcetoxyEt₂AlCl (2.0)-782450>99:1
3AcetoxyEt₂AlCl (3.0)-782476>99:1
4IsobutyroxyEt₂AlCl (1.5)-78-58-
5BenzoyloxyEt₂AlCl (1.5)-78870>99:1
64-MethoxybenzoyloxyEt₂AlCl (1.5)-78898>99:1
74-NitrobenzoyloxyEt₂AlCl (1.5)-78889>99:1
8AcetoxySnCl₄ (1.0)02427>99:1
Experimental Protocols

Protocol 1: Synthesis of 3-(acyloxy)acryloyl oxazolidinones (General Procedure)

  • Preparation of 3-Chloroacryloyl Chloride: To a solution of propiolic acid (1.0 equiv.) in dry CH₂Cl₂ (0.35 M) cooled to 0 °C, add oxalyl chloride (1.1 equiv.) followed by dropwise addition of dry DMF (catalytic, ~0.1 equiv.). Allow the mixture to warm to 23 °C and stir for 3 hours. The resulting solution containing 3-chloroacryloyl chloride is used directly in the next step.

  • Synthesis of 3-(Chloro)acryloyl Oxazolidinone: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in dry THF (0.35 M). Cool the solution to -78 °C and add n-butyllithium (1.1 equiv., 1.6 M in hexanes) dropwise. Stir the resulting lithium salt solution at 0 °C for 10 minutes. Cool the solution back to -78 °C and add the previously prepared 3-chloroacryloyl chloride solution via cannula. Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield 3-(chloro)acryloyl oxazolidinone (Typical yield: ~78%).

  • Acylation: To a solution of 3-(chloro)acryloyl oxazolidinone (1.0 equiv.) and the desired carboxylic acid (1.2 equiv.) in CH₂Cl₂ (0.1 M), add N-methylmorpholine (1.5 equiv.). Stir the reaction mixture at 23 °C for 24 hours. After completion, the mixture is washed with water and brine, dried over Na₂SO₄, and concentrated. The final 3-(acyloxy)acryloyl oxazolidinone product is purified by flash chromatography (Typical yields: 67–84%).

Protocol 2: Asymmetric Diels-Alder Reaction

  • To a solution of the chiral 3-(acyloxy)acryloyl oxazolidinone (1.0 equiv.) in dry CH₂Cl₂ (0.05 M) at -78 °C, add freshly distilled cyclopentadiene (5.0 equiv.).

  • Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.5 equiv., 1.0 M in hexanes) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for the specified time (e.g., 8 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting cycloadduct is purified by silica gel flash chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a chiral bicyclic intermediate using this methodology.

G cluster_0 Dienophile Synthesis cluster_1 Asymmetric Diels-Alder cluster_2 Intermediate for HIV PI PropiolicAcid Propiolic Acid AcryloylChloride 3-Chloroacryloyl Chloride PropiolicAcid->AcryloylChloride (COCl)₂, DMF ChloroAcryloylOxaz 3-(Chloro)acryloyl Oxazolidinone AcryloylChloride->ChloroAcryloylOxaz Lithium Oxazolidinone FinalDienophile Chiral 3-(Acyloxy)acryloyl Oxazolidinone ChloroAcryloylOxaz->FinalDienophile R-COOH, NMM Cycloadduct Chiral Bicyclic Cycloadduct FinalDienophile->Cycloadduct 1. Cyclopentadiene 2. Et₂AlCl, -78°C Cyclopentadiene Cyclopentadiene FinalIntermediate Optically Active Ligand Alcohol Cycloadduct->FinalIntermediate Further Transformations

Caption: Synthetic workflow for chiral intermediates.

Michael Acceptor for Covalent Inhibitors

The acryloyl group of this compound is an electrophilic α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. This feature is of significant interest in the design of targeted covalent inhibitors. These inhibitors form a stable, irreversible covalent bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein, leading to prolonged and potent inhibition.

While specific drugs based on the this compound scaffold are not yet on the market, the principle is well-established. The acrylamide warhead is a common feature in many approved covalent inhibitors targeting kinases and other enzymes implicated in cancer and other diseases. The oxazolidinone portion of the molecule can serve as a versatile scaffold for elaboration with moieties that confer binding affinity and selectivity for the target protein, guiding the reactive acryloyl group to the desired nucleophile.

The mechanism involves the nucleophilic attack of a deprotonated cysteine thiol group onto the β-carbon of the acryloyl moiety, as depicted in the diagram below. This strategy can be used to target proteins that have been traditionally considered "undruggable" due to shallow binding pockets.

G cluster_0 Covalent Inhibition via Michael Addition Molecule This compound Derivative NonCovalent Non-covalent Binding Complex Molecule->NonCovalent Reversible Binding Protein Target Protein (with Cys-SH) Protein->NonCovalent Covalent Irreversible Covalent Adduct NonCovalent->Covalent Nucleophilic Attack (Michael Addition)

Caption: Mechanism of covalent enzyme inhibition.

Polymer-Based Drug Delivery

This compound can be utilized as a functional monomer in polymerization reactions to create advanced biomaterials. Techniques like free radical polymerization can be employed to synthesize polymers where the oxazolidinone ring is a pendant group. These polymers hold promise for various biomedical applications, including the development of drug delivery systems.

The resulting polymers can be designed to be amphiphilic, allowing them to self-assemble into structures like micelles or nanoparticles in aqueous environments. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, the oxazolidinone ring can be hydrolyzed or otherwise modified post-polymerization to introduce other functional groups or to trigger the release of a conjugated drug. This approach allows for the creation of smart materials that can respond to specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release their payload in a controlled manner.

Polymers derived from related 2-oxazolines, known as poly(2-oxazoline)s (POx), are already being extensively investigated for biomedical applications due to their biocompatibility and "stealth" properties, which help evade the immune system. The incorporation of the acryloyl functionality provides a route to cross-linked hydrogels, which can act as injectable depots for sustained drug release.

G cluster_workflow Polymer Drug Delivery Workflow Monomer This compound Monomer Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer DrugLoading Drug Encapsulation Polymer->DrugLoading DeliverySystem Drug-Loaded Micelle or Hydrogel DrugLoading->DeliverySystem Release Controlled Drug Release DeliverySystem->Release

Caption: Workflow for polymer-based drug delivery.

The Oxazolidinone Core as a Privileged Scaffold

Beyond its role as a chiral auxiliary or polymer building block, the 2-oxazolidinone ring is a recognized pharmacophore in its own right. The most prominent example is Linezolid, the first FDA-approved oxazolidinone antibiotic. Linezolid functions by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.

The presence of the oxazolidinone core in this compound makes it an attractive starting point for the synthesis of new bioactive compounds. The acryloyl group provides a convenient handle for introducing a wide variety of substituents via Michael addition reactions (e.g., with thiols, amines), allowing for the rapid generation of diverse chemical libraries. These libraries can then be screened for various biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Derivatives of the oxazolidinone scaffold have been evaluated for a range of therapeutic targets, and structure-activity relationship (SAR) studies have highlighted the importance of substituents at the N-3 and C-5 positions of the ring for modulating potency and pharmacological properties.

Data Presentation: Biological Activity of Oxazolidinone Derivatives

While comprehensive data for derivatives of this compound is limited in the public domain, the following table presents representative minimum inhibitory concentration (MIC) data for other advanced oxazolidinone antibacterial agents to illustrate the potential of the scaffold.

CompoundOrganismMIC (µg/mL)Ref.
LinezolidS. aureus (MRSA)1.0 - 4.0
LinezolidE. faecalis (VRE)1.0 - 4.0
TedizolidS. aureus (MRSA)0.25 - 0.5
TedizolidE. faecalis (VRE)0.5 - 1.0
RadezolidS. aureus (MRSA)0.5
RadezolidS. pneumoniae≤0.06

Conclusion and Future Outlook

This compound is a multifunctional chemical entity with significant and diverse applications in medicinal chemistry. Its established utility as a chiral auxiliary in the asymmetric synthesis of complex molecules, particularly for antiviral agents, is well-documented. Furthermore, its inherent reactivity as a Michael acceptor positions it as a valuable tool for the development of targeted covalent inhibitors, a rapidly growing area in drug discovery. The potential to use this molecule as a monomer for creating biocompatible and functional polymers opens up exciting avenues in advanced drug delivery and tissue engineering. As researchers continue to explore the chemical space around this versatile scaffold, it is highly probable that this compound and its derivatives will play an increasingly important role in the discovery and development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for the Asymmetric Diels-Alder Reaction Using 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the asymmetric Diels-Alder reaction using 3-acryloyl-2-oxazolidinone as a chiral dienophile. This powerful cycloaddition reaction is a cornerstone in modern organic synthesis, enabling the stereocontrolled formation of complex six-membered rings, which are common structural motifs in natural products and pharmaceutical agents.[1][2][3][4][5] The use of chiral oxazolidinones, often referred to as Evans auxiliaries, provides a reliable method for achieving high levels of diastereo- and enantioselectivity.[3][6][7][8]

Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[3] In its asymmetric variant, the reaction can establish up to four new stereocenters in a single step.[4][9] The use of a chiral auxiliary, a stereogenic group temporarily attached to the dienophile, is a well-established strategy to control the stereochemical outcome of the reaction.[6] 3-Acryloyl-2-oxazolidinones are highly effective chiral auxiliaries for this purpose, particularly when activated by a Lewis acid.[10][11]

The stereoselectivity of the Diels-Alder reaction with N-acryloyl-2-oxazolidinones is primarily dictated by the formation of a rigid, chelated complex between the Lewis acid and the two carbonyl oxygens of the dienophile. This complex effectively blocks one face of the alkene, leading to a highly selective approach of the diene from the less sterically hindered face.[8][10]

Data Presentation

The following tables summarize the quantitative data for the asymmetric Diels-Alder reaction between this compound derivatives and cyclopentadiene under various conditions, highlighting the influence of the Lewis acid and the acyl group on the reaction's efficiency and stereoselectivity.

Table 1: Effect of Lewis Acid on the Diels-Alder Reaction of (S)-4-benzyl-3-(prop-2-enoyl)oxazolidin-2-one with Cyclopentadiene

EntryLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)endo:exo RatioDiastereomeric Ratio (dr)Reference
1Et₂AlCl (1.4)CH₂Cl₂-78236>99:1>99:1[11]
2Et₂AlCl (1.6)CH₂Cl₂-78898>99:1>99:1[11][12]
3SnCl₄ (1.0)CH₂Cl₂02427>99:1>99:1[11][12]
4TiCl₄ (1.0)CH₂Cl₂-7824Trace90:10-[11]

Table 2: Diels-Alder Reaction of Various 3-(Acyloxy)acryloyl Oxazolidinones with Cyclopentadiene using Et₂AlCl

EntryAcyl Group (R) in DienophileLewis Acid (equiv.)Temp. (°C)Time (h)Yield (%)endo:exo RatioDiastereomeric Ratio (dr)Reference
1AcetoxyEt₂AlCl (1.4)-78236>99:1>99:1[11]
2BenzoyloxyEt₂AlCl (1.4)-78465>99:1>99:1[11]
3p-MethoxybenzoylEt₂AlCl (1.6)-78898>99:1>99:1[11][12][13]
4p-NitrobenzoylEt₂AlCl (1.4)-78473>99:1>99:1[12]

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol describes a general method for the reaction between a this compound and a diene, such as cyclopentadiene, using a Lewis acid catalyst.

Materials:

  • Chiral this compound (dienophile)

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl) solution in hexanes, or tin(IV) chloride (SnCl₄))

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (e.g., flame-dried flask, syringe, cannula)

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add the chiral this compound (1.0 equiv).

  • Dissolve the dienophile in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).

  • Slowly add the Lewis acid (1.0-1.6 equiv.) to the stirred solution via syringe. Stir the mixture for 15-30 minutes at this temperature.

  • Add the diene (typically 2-3 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution or saturated aqueous NH₄Cl solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

Protocol 2: Preparation of (S)-4-benzyl-3-(prop-2-enoyl)oxazolidin-2-one

This protocol outlines the synthesis of a common chiral dienophile used in asymmetric Diels-Alder reactions.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Acryloyl chloride

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

  • Anhydrous lithium chloride (LiCl) (optional, can facilitate the reaction)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous THF or CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equiv.) to the solution.

  • Slowly add acryloyl chloride (1.05 equiv.) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • The product can be further purified by recrystallization or flash chromatography if necessary.

Protocol 3: Removal of the Chiral Auxiliary

After the Diels-Alder reaction, the chiral auxiliary can be cleaved to yield the chiral carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered.

A. Hydrolytic Cleavage to the Carboxylic Acid:

  • Dissolve the Diels-Alder adduct in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (excess) and hydrogen peroxide (H₂O₂) at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the excess peroxide with sodium sulfite (Na₂SO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid product with an organic solvent.

B. Reductive Cleavage to the Alcohol:

  • Dissolve the Diels-Alder adduct in anhydrous THF or ether.

  • Cool the solution to -78 °C.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise.

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Quench the reaction carefully with water and/or a Rochelle's salt solution.

  • Extract the product and the chiral auxiliary with an organic solvent.

Mandatory Visualizations

Asymmetric_Diels_Alder_Workflow Start Start: Prepare Reactants Dienophile_Prep Prepare Chiral Dienophile (this compound) Start->Dienophile_Prep Diene_Prep Prepare Diene (e.g., cyclopentadiene) Start->Diene_Prep Reaction_Setup Reaction Setup (Inert atmosphere, anhydrous solvent) Dienophile_Prep->Reaction_Setup Diene_Add Add Diene Diene_Prep->Diene_Add Lewis_Acid_Add Add Lewis Acid (e.g., Et₂AlCl) Reaction_Setup->Lewis_Acid_Add Lewis_Acid_Add->Diene_Add Reaction Diels-Alder Reaction (Controlled Temperature) Diene_Add->Reaction Workup Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Adduct Chiral Diels-Alder Adduct Purification->Adduct Cleavage Auxiliary Cleavage (Hydrolysis or Reduction) Adduct->Cleavage Final_Product Final Chiral Product Cleavage->Final_Product Aux_Recovery Recover Chiral Auxiliary Cleavage->Aux_Recovery

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Stereochemical_Model Dienophile Chiral Dienophile (this compound) Chelated_Complex Chelated Intermediate LA coordinates to both carbonyls Steric bulk of auxiliary blocks one face Dienophile->Chelated_Complex + LA Lewis_Acid Lewis Acid (LA) Transition_State Transition State Diene approaches from the unhindered face Endo approach favored Chelated_Complex->Transition_State + Diene Diene Diene Diene->Transition_State Product Diastereomerically Enriched Product Transition_State->Product Cycloaddition

References

Application Notes and Protocols for Michael Addition with 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Michael addition reactions using 3-acryloyl-2-oxazolidinone as a versatile Michael acceptor. The use of chiral oxazolidinones as auxiliaries allows for highly stereocontrolled carbon-carbon and carbon-heteroatom bond formation, making this a valuable transformation in the synthesis of complex molecules and chiral building blocks for drug development.

Introduction

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. When this compound is employed as the electrophile, the chiral environment provided by the oxazolidinone auxiliary enables excellent facial selectivity, leading to the formation of stereochemically enriched products. These products can be further manipulated by cleaving the auxiliary, which can often be recovered and reused, to yield chiral carboxylic acid derivatives. This methodology has been widely applied in the synthesis of natural products and pharmaceuticals.

Data Presentation: Reaction Parameters and Performance

The following table summarizes quantitative data from representative Michael addition reactions with this compound, showcasing the influence of various catalysts, nucleophiles, and reaction conditions on yield and stereoselectivity.

EntryNucleophileCatalyst (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
1N-Boc-2-(tert-butyldimethylsilyloxy)pyrroleSc(OTf)₃ (10)CH₂Cl₂HFIP (5 equiv.)-25180--[1][2]
2N-Boc-2-(tert-butyldimethylsilyloxy)pyrroleChiral Sc(III)-Pybox (10)CH₂Cl₂HFIP (5 equiv.)-25160-70-up to 82[1][2]
3Thiophenoli-Pr₂NEtCH₂Cl₂-rt-GoodHigh-[3]
4ThiophenolDABCOCH₂Cl₂-rt-GoodHigh (opposite diastereomer to i-Pr₂NEt)-[3]
5Glycine-Ni(II) complex-----Quantitative>98:2-[4]

HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol; Pybox = 2,6-bis(2-oxazolin-2-yl)pyridine; DABCO = 1,4-diazabicyclo[2.2.2]octane. Diastereomeric ratio and enantiomeric excess are highly dependent on the specific chiral auxiliary and catalyst used.

Experimental Protocols

This section provides a detailed, generalized protocol for a Lewis acid-catalyzed Michael addition of a silyloxy pyrrole to this compound, based on reported procedures.[1][2] Researchers should adapt this protocol based on the specific nucleophile, catalyst, and desired outcome.

Materials:

  • This compound

  • Nucleophile (e.g., N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole)

  • Lewis Acid Catalyst (e.g., Scandium triflate, Sc(OTf)₃)

  • Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Additive (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere, add the this compound (1.0 equiv), the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃), and any additives (e.g., 5.0 equiv HFIP) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the solids in the anhydrous solvent (e.g., CH₂Cl₂) and cool the mixture to the desired reaction temperature (e.g., -25 °C) using an appropriate cooling bath.

  • Nucleophile Addition: Prepare a solution of the nucleophile (e.g., 1.2 equiv of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole) in the anhydrous solvent. Add this solution dropwise to the stirred reaction mixture over a period of 1 hour. The slow addition is crucial to maintain control over the reaction and can improve yields.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and a plausible mechanistic pathway for the Lewis acid-catalyzed Michael addition.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Acceptor, Catalyst & Additive dissolve Dissolve in Anhydrous Solvent reagents->dissolve cool Cool to Reaction Temp dissolve->cool add_nucleophile Slowly Add Nucleophile cool->add_nucleophile monitor Monitor Reaction add_nucleophile->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify product Pure Michael Adduct purify->product

Caption: Experimental workflow for the Michael addition.

signaling_pathway acceptor This compound activated_complex Activated Complex [Acceptor-LA] acceptor->activated_complex Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated_complex enolate_intermediate Enolate Intermediate activated_complex->enolate_intermediate nucleophile Nucleophile (Nu) nucleophile->activated_complex Nucleophilic Attack product Michael Adduct enolate_intermediate->product Protonation proton_source Proton Source (e.g., from workup) proton_source->product

Caption: Plausible mechanism for Lewis acid-catalyzed Michael addition.

References

Application Notes and Protocols: 3-Acryloyl-2-oxazolidinone in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-acryloyl-2-oxazolidinone as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions. This powerful tool in asymmetric synthesis allows for the stereocontrolled construction of complex nitrogen- and oxygen-containing heterocyclic scaffolds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The protocols detailed below are based on established methodologies and provide a starting point for further exploration and optimization in your research.

Introduction

The 1,3-dipolar cycloaddition is a powerful and atom-economical reaction for the synthesis of five-membered heterocycles. When combined with chiral auxiliaries, such as the Evans' oxazolidinones, this reaction can be rendered highly diastereoselective, providing access to enantiomerically enriched products. This compound, bearing a chiral scaffold derived from readily available amino acids, serves as an excellent Michael acceptor in these reactions. The oxazolidinone auxiliary effectively shields one face of the double bond, directing the approach of the 1,3-dipole and leading to a high degree of stereocontrol in the resulting cycloadducts.

This document focuses on the application of this compound in cycloaddition reactions with nitrones, a common class of 1,3-dipoles, to yield isoxazolidine derivatives. Isoxazolidines are valuable synthetic intermediates that can be further transformed into a variety of functionalized molecules, including γ-amino alcohols and β-amino acids.

Reaction Principle and Stereochemical Control

The diastereoselectivity of the 1,3-dipolar cycloaddition between a nitrone and this compound is primarily governed by the steric hindrance imposed by the substituent on the chiral auxiliary (e.g., a benzyl group in (S)-4-benzyl-2-oxazolidinone). The bulky group effectively blocks one face of the dienophile, forcing the nitrone to approach from the less hindered face. In the presence of a Lewis acid, coordination to the carbonyl groups of the N-acyloxazolidinone can enforce a more rigid conformation, further enhancing facial selectivity.

The general transformation is depicted below:

reaction_overview reac1 This compound (Dipolarophile) plus + reac2 Nitrone (1,3-Dipole) prod Diastereomerically Enriched Isoxazolidine reac2->prod 1,3-Dipolar Cycloaddition

General 1,3-dipolar cycloaddition reaction.

Applications in Synthesis

The isoxazolidine products obtained from these reactions are versatile intermediates. The N-O bond of the isoxazolidine ring can be readily cleaved under reductive conditions (e.g., using Zn/AcOH or catalytic hydrogenation) to afford chiral γ-amino alcohols. Subsequent oxidation and other functional group manipulations can lead to the synthesis of a wide array of valuable compounds, including:

  • Unnatural amino acids: Important building blocks for peptidomimetics and other biologically active molecules.

  • β-Lactams: Core structures of many antibiotic drugs.

  • Alkaloids and other natural products: Complex molecules with diverse pharmacological properties.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the 1,3-dipolar cycloaddition of nitrones with this compound.

Protocol 1: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of C,N-Diphenylnitrone with (S)-4-Benzyl-3-acryloyl-2-oxazolidinone

This protocol describes the diastereoselective synthesis of a chiral isoxazolidine using a magnesium perchlorate catalyst.

Materials:

  • (S)-4-Benzyl-3-acryloyl-2-oxazolidinone

  • C,N-Diphenylnitrone

  • Magnesium perchlorate (Mg(ClO₄)₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of (S)-4-benzyl-3-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add magnesium perchlorate (0.2 mmol, 20 mol%).

  • Stir the mixture for 15 minutes at room temperature.

  • Add C,N-diphenylnitrone (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired isoxazolidine product.

  • Determine the yield and diastereomeric ratio of the product by ¹H NMR spectroscopy.

protocol1_workflow start Start dissolve Dissolve (S)-4-benzyl-3-acryloyl-2-oxazolidinone in anhydrous CH2Cl2 start->dissolve add_lewis_acid Add Mg(ClO4)2 (20 mol%) dissolve->add_lewis_acid stir1 Stir for 15 min at RT add_lewis_acid->stir1 add_nitrone Add C,N-diphenylnitrone stir1->add_nitrone stir2 Stir at RT and monitor by TLC add_nitrone->stir2 quench Quench with sat. aq. NaHCO3 stir2->quench extract Extract with CH2Cl2 quench->extract dry Dry combined organic layers (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify analyze Analyze yield and d.r. by 1H NMR purify->analyze end End analyze->end

Workflow for Lewis Acid-Catalyzed Cycloaddition.
Protocol 2: Thermal 1,3-Dipolar Cycloaddition of a Chiral Pyrroline-N-oxide

This protocol outlines a non-catalyzed cycloaddition, relying on thermal energy to promote the reaction.

Materials:

  • (S)-4-Benzyl-3-acryloyl-2-oxazolidinone

  • Chiral Pyrroline-N-oxide

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (S)-4-benzyl-3-acryloyl-2-oxazolidinone (1.0 mmol) and the chiral pyrroline-N-oxide (1.1 mmol) in anhydrous toluene (15 mL).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the diastereomeric isoxazolidine products.

  • Determine the yield and diastereomeric ratio of the products by ¹H NMR spectroscopy.

Quantitative Data Summary

The diastereoselectivity of the 1,3-dipolar cycloaddition is highly dependent on the specific nitrone, the chiral auxiliary, and the reaction conditions, particularly the presence and nature of a Lewis acid catalyst.

EntryNitroneDipolarophileLewis AcidSolventTemp. (°C)Yield (%)Diastereomeric Ratio
1C,N-Diphenylnitrone(S)-4-Benzyl-3-acryloyl-2-oxazolidinoneMg(ClO₄)₂ (20 mol%)CH₂Cl₂RT->95:5
2Chiral Pyrroline-N-oxide(S)-4-Benzyl-3-acryloyl-2-oxazolidinoneNoneTolueneReflux-2:1
3N-(p-nitrobenzylidene) methylamine N-oxide(S)-4-Benzyl-3-acryloyl-2-oxazolidinone---Unsuccessful¹-

¹Reaction reported to be unsuccessful due to polymerization of the chiral auxiliary.[1]

Mechanistic Pathway Visualization

The stereochemical outcome of the Lewis acid-catalyzed reaction can be rationalized by considering the formation of a chelated intermediate. The Lewis acid coordinates to both the oxazolidinone carbonyl and the acryloyl carbonyl, locking the conformation of the dipolarophile. This rigid conformation presents a sterically defined environment for the incoming nitrone.

mechanism_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition_state Transition State cluster_product Product dipolarophile This compound chelated_complex Chelated Dipolarophile-Lewis Acid Complex dipolarophile->chelated_complex nitrone Nitrone ts Diastereoselective Approach of Nitrone nitrone->ts lewis_acid Lewis Acid (e.g., Mg(ClO4)2) lewis_acid->chelated_complex chelated_complex->ts product Isoxazolidine Cycloadduct ts->product

Proposed Mechanistic Pathway.

Conclusion

This compound is a highly effective chiral dipolarophile for asymmetric 1,3-dipolar cycloaddition reactions. The use of this auxiliary, particularly in conjunction with Lewis acid catalysis, allows for the predictable and efficient synthesis of enantiomerically enriched isoxazolidines. These products serve as valuable building blocks for the synthesis of a wide range of biologically active molecules. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this powerful synthetic methodology in their own drug discovery and development efforts.

References

Application Notes and Protocols for the Synthesis and Utilization of Chiral Polymers from 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chiral polymers using the 3-acryloyl-2-oxazolidinone monomer. The synthesis of these polymers is of significant interest due to their potential applications in chiral separations, asymmetric catalysis, and as scaffolds in drug delivery and development. The protocols herein describe the synthesis via free-radical polymerization and provide methods for the characterization of the resulting polymers. Furthermore, a representative workflow for the application of these chiral polymers in drug development, specifically for enantioselective drug binding studies, is presented.

Introduction

Chiral polymers have garnered considerable attention in materials science and medicinal chemistry due to their unique stereospecific properties. The incorporation of chiral moieties into a polymer backbone can impart sophisticated functionalities, enabling applications such as enantioselective recognition and separation of racemic mixtures, asymmetric catalysis, and the development of stereoselective drug delivery systems. The oxazolidinone moiety is a well-established chiral auxiliary in asymmetric synthesis, and its incorporation into a polymer chain via a monomer like this compound offers a versatile platform for creating functional, chiral macromolecules.[1]

This application note details the synthesis of poly(this compound) and provides protocols for its characterization. Additionally, it outlines a potential application workflow for screening the enantioselective binding of drug candidates, a critical step in modern drug development.[2][3]

Synthesis of Chiral Poly(this compound)

The synthesis of chiral polymers from this compound can be achieved through various polymerization techniques. Free-radical polymerization is a common and accessible method. For more control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are recommended.

Experimental Protocol: Free-Radical Polymerization

This protocol describes a representative procedure for the homopolymerization of this compound using a free-radical initiator.

Materials:

  • This compound (chiral, e.g., (S)-3-acryloyl-2-oxazolidinone)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

  • Diethyl ether

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 35.4 mmol) in anhydrous toluene (50 mL).

  • Add the free-radical initiator, AIBN (e.g., 0.058 g, 0.35 mmol, 1 mol% relative to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol or diethyl ether (e.g., 500 mL) with vigorous stirring.

  • Collect the precipitated white polymer by filtration.

  • Wash the polymer with fresh methanol or diethyl ether to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Expected Yield: 75-85%

Characterization of the Chiral Polymer

The synthesized poly(this compound) should be characterized to determine its molecular weight, dispersity, chemical structure, and chiroptical properties.

ParameterMethodRepresentative Values
Molecular Weight (Mw) Gel Permeation Chromatography (GPC)30,000 - 50,000 g/mol
Dispersity (Đ) Gel Permeation Chromatography (GPC)1.5 - 2.5 (for free-radical polymerization)
Specific Rotation [α]D Polarimetry (in a suitable solvent)+25° to +40° (for polymer from (S)-monomer)
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)120 - 150 °C

Table 1: Physicochemical Properties of Poly(this compound)

Detailed Methodologies for Characterization:

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and dispersity of the polymer. A solution of the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) is passed through a column packed with porous gel. The elution time is inversely proportional to the hydrodynamic volume of the polymer chains. Calibration with polystyrene standards is typically used to obtain relative molecular weights.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of the characteristic functional groups in the polymer, such as the carbonyl groups of the oxazolidinone ring and the amide linkage.

  • Polarimetry: The specific rotation of the chiral polymer is measured using a polarimeter. A solution of the polymer of known concentration is prepared in a suitable solvent, and the optical rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm). This measurement confirms the retention of chirality during polymerization.

Application in Drug Development: Enantioselective Binding Studies

Chiral polymers can be utilized as chiral stationary phases in chromatography or in binding assays to assess the enantioselectivity of drug candidates. This is crucial as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[2]

Experimental Protocol: Enantioselective Binding Assay

This protocol outlines a representative method to evaluate the preferential binding of a racemic drug to the synthesized chiral polymer.

Materials:

  • Chiral poly(this compound)

  • Racemic drug solution of known concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (with a molecular weight cut-off lower than the polymer's Mw)

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the chiral polymer in PBS.

  • Prepare a series of solutions with a fixed concentration of the racemic drug and varying concentrations of the chiral polymer in PBS.

  • Incubate the solutions at a controlled temperature (e.g., 37 °C) for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Separate the polymer-bound drug from the free drug using centrifugal filter units. The filtrate will contain the unbound drug.

  • Analyze the concentration of each enantiomer in the filtrate using a validated chiral HPLC method.

  • Calculate the amount of each enantiomer bound to the polymer by subtracting the concentration of the free enantiomer from the initial concentration.

  • Determine the enantioselectivity of the binding by comparing the binding affinities (e.g., by calculating the ratio of the binding constants for the two enantiomers).

Visualizations

Experimental Workflow for Chiral Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization monomer This compound Monomer polymerization Free-Radical Polymerization (70°C, 24h) monomer->polymerization initiator AIBN Initiator initiator->polymerization solvent Anhydrous Toluene solvent->polymerization precipitation Precipitation (Methanol/Ether) polymerization->precipitation drying Vacuum Drying precipitation->drying chiral_polymer Chiral Poly(this compound) drying->chiral_polymer gpc GPC (Mw, Đ) chiral_polymer->gpc nmr NMR (Structure) chiral_polymer->nmr ftir FTIR (Functional Groups) chiral_polymer->ftir polarimetry Polarimetry ([α]D) chiral_polymer->polarimetry

Caption: Workflow for the synthesis and characterization of chiral poly(this compound).

Logical Workflow for Chiral Drug Screening

G cluster_screening Chiral Drug Screening Workflow racemic_drug Racemic Drug Candidate binding_assay Enantioselective Binding Assay racemic_drug->binding_assay chiral_polymer_matrix Chiral Polymer Matrix (e.g., synthesized polymer) chiral_polymer_matrix->binding_assay separation Separation of Bound/Free Drug (e.g., Ultrafiltration) binding_assay->separation analysis Chiral HPLC Analysis of Free Drug separation->analysis data_analysis Data Analysis (Binding Affinity, Enantioselectivity) analysis->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A logical workflow for screening the enantioselective binding of a racemic drug using a chiral polymer.

References

Application Notes and Protocols for Lewis Acid Catalyzed Reactions with 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Lewis acid catalysts in two key reactions involving 3-acryloyl-2-oxazolidinone: the Diels-Alder reaction and the Michael addition. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures, particularly in the development of pharmaceutical agents.

Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the stereoselective formation of six-membered rings. The use of chiral auxiliaries, such as the Evans oxazolidinone, in conjunction with Lewis acid catalysts allows for high levels of diastereoselectivity in the cycloaddition of this compound with dienes.

Data Presentation: Comparison of Lewis Acid Catalysts in the Diels-Alder Reaction

The following table summarizes the performance of various Lewis acid catalysts in the Diels-Alder reaction between a chiral 3-(acyloxy)acryloyl oxazolidinone and cyclopentadiene. The data highlights the impact of the Lewis acid on reaction yield and diastereoselectivity.

EntryLewis Acid CatalystEquivalentsTemperature (°C)Time (h)Yield (%)Diastereoselectivity (endo:exo)
1Et₂AlCl1.4-78236>99:1
2Et₂AlCl1.5-78870>99:1
3Et₂AlCl1.6-78898>99:1
4SnCl₄1.004823>99:1
5Yb(OTf)₃-23240-
Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is adapted from a procedure for the highly diastereoselective Diels-Alder reaction of a chiral 3-(4-methoxybenzoyl)acryloyl oxazolidinone with cyclopentadiene using diethylaluminum chloride as the Lewis acid catalyst.

Materials:

  • (S)-3-((E)-3-((4-methoxybenzoyl)oxy)acryloyl)-4-benzyloxazolidin-2-one

  • Cyclopentadiene (freshly distilled)

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • To a solution of (S)-3-((E)-3-((4-methoxybenzoyl)oxy)acryloyl)-4-benzyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add cyclopentadiene (3.0 equiv).

  • To this stirring solution, add diethylaluminum chloride (1.6 equiv, 1.0 M solution in hexanes) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 8 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired endo-cycloadduct.

Visualization: Proposed Catalytic Cycle for the Diels-Alder Reaction

Diels_Alder_Cycle dienophile This compound (Dienophile) activated_complex Activated Dienophile-Lewis Acid Complex dienophile->activated_complex Coordination lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->activated_complex cycloaddition [4+2] Cycloaddition activated_complex->cycloaddition diene Diene (e.g., Cyclopentadiene) diene->cycloaddition product_complex Product-Lewis Acid Complex cycloaddition->product_complex Stereoselective C-C bond formation product_complex->lewis_acid Catalyst Regeneration product Diels-Alder Adduct product_complex->product Release

Application Notes and Protocols for the Removal of 2-Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxazolidinone chiral auxiliaries, pioneered by David A. Evans, are powerful tools in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds in a variety of reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1] The final critical step in these synthetic sequences is the efficient and clean removal of the auxiliary to unveil the desired chiral product. The choice of cleavage method is paramount as it dictates the functional group obtained (e.g., carboxylic acid, alcohol, aldehyde, or ester) and must be achieved without compromising the enantiomeric purity of the product.[2] This document provides detailed protocols for the most common and effective methods for the removal of 2-oxazolidinone auxiliaries.

Overview of Cleavage Methods

The N-acyl bond of the 2-oxazolidinone auxiliary can be cleaved under various conditions to afford a range of functionalities. The primary methods include:

  • Hydrolytic Cleavage: This is the most common method for obtaining chiral carboxylic acids and typically employs lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[2]

  • Reductive Cleavage: This method utilizes hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to produce chiral primary alcohols.[2] Careful selection of the reducing agent and reaction conditions can also lead to the formation of chiral aldehydes.

  • Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, provides the corresponding ester, which can be advantageous by avoiding a separate esterification step.[2]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to Carboxylic Acids using LiOH/H₂O₂

This protocol is a standard and widely used method for the hydrolysis of N-acyl oxazolidinones to their corresponding carboxylic acids.[3] The reaction is believed to proceed through the formation of a percarboxylate intermediate, which is then reduced during workup.[4]

Materials:

  • N-acyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable organic solvent)

  • Brine

Procedure:

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv) while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature to reduce excess peroxide.

  • Work-up:

    • Concentrate the mixture in vacuo to remove the THF.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove the liberated oxazolidinone auxiliary.

    • Acidify the aqueous layer to a pH of 1-2 with 1 M HCl.

    • Extract the desired carboxylic acid product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude carboxylic acid can be further purified by column chromatography or crystallization.

Protocol 2: Reductive Cleavage to Primary Alcohols using LiBH₄

This method provides a reliable route to chiral primary alcohols from N-acyl oxazolidinones.

Materials:

  • N-acyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution

  • Diethyl ether (or other suitable organic solvent)

  • Brine

Procedure:

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride or Rochelle's salt solution.

  • Work-up:

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.

Protocol 3: Reductive Cleavage to Aldehydes using DIBAL-H

Careful control of reaction conditions using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) can afford chiral aldehydes.

Materials:

  • N-acyl-2-oxazolidinone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diisobutylaluminum hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene)

  • Methanol

  • Saturated aqueous Rochelle's salt solution

  • Dichloromethane (for extraction)

  • Brine

Procedure:

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add a solution of DIBAL-H (1.1 - 1.5 equiv) dropwise, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of methanol at -78 °C.

  • Work-up:

    • Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers are formed.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to avoid volatilization of the aldehyde.

  • Purification: The crude aldehyde is often used immediately in the next step or can be purified by careful column chromatography.

Protocol 4: Transesterification to Esters using Sodium Methoxide

This protocol is useful for the direct conversion of N-acyl oxazolidinones to their corresponding methyl esters.

Materials:

  • N-acyl-2-oxazolidinone

  • Anhydrous methanol

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in anhydrous methanol under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add the sodium methoxide solution (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up:

    • Concentrate the mixture in vacuo to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the cleavage of various N-acyl-2-oxazolidinones.

Table 1: Hydrolytic Cleavage to Carboxylic Acids

N-Acyl GroupReagentsSolventTemp (°C)Time (h)Yield (%)
PropionylLiOH, H₂O₂THF/H₂O0292
IsovalerylLiOH, H₂O₂THF/H₂O0389
PhenylacetylLiOH, H₂O₂THF/H₂O02.595
CinnamoylLiOH, H₂O₂THF/H₂O0488

Table 2: Reductive Cleavage to Primary Alcohols

N-Acyl GroupReagentSolventTemp (°C)Time (h)Yield (%)
PropionylLiBH₄THF0490
BenzoylLiBH₄THF0394
IsobutyrylLiAlH₄THF0296
CrotonylLiBH₄THF0585

Table 3: Reductive Cleavage to Aldehydes

N-Acyl GroupReagentSolventTemp (°C)Time (h)Yield (%)
PhenylacetylDIBAL-HCH₂Cl₂-78285
HexanoylDIBAL-HToluene-78382
3-PhenylpropionylDIBAL-HCH₂Cl₂-782.588

Table 4: Transesterification to Methyl Esters

N-Acyl GroupReagentSolventTemp (°C)Time (h)Yield (%)
PropionylNaOMeMeOH0 - RT293
ValerylNaOMeMeOH0 - RT2.591
BenzoylNaOMeMeOH0 - RT1.596
CyclohexanecarbonylNaOMeMeOH0 - RT389

Mandatory Visualization

Removal_of_2_Oxazolidinone_Auxiliary cluster_start Starting Material cluster_recovery Auxiliary Recovery start N-Acyl-2-Oxazolidinone hydrolytic Hydrolytic Cleavage (e.g., LiOH, H₂O₂) start->hydrolytic reductive_alcohol Reductive Cleavage (e.g., LiBH₄, LiAlH₄) start->reductive_alcohol reductive_aldehyde Reductive Cleavage (e.g., DIBAL-H) start->reductive_aldehyde transesterification Transesterification (e.g., NaOMe, MeOH) start->transesterification acid Carboxylic Acid hydrolytic->acid auxiliary Recovered 2-Oxazolidinone Auxiliary hydrolytic->auxiliary alcohol Primary Alcohol reductive_alcohol->alcohol reductive_alcohol->auxiliary aldehyde Aldehyde reductive_aldehyde->aldehyde reductive_aldehyde->auxiliary ester Ester transesterification->ester transesterification->auxiliary

Caption: General workflow for the removal of the 2-oxazolidinone auxiliary.

References

Application Notes and Protocols for the Enantioselective Synthesis of β-Amino Acids using 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids are crucial building blocks in medicinal chemistry and drug development, forming the backbone of many peptidomimetics and biologically active molecules. Their incorporation into peptides can enhance metabolic stability and introduce specific conformational constraints. The enantioselective synthesis of β-amino acids is therefore of significant interest. One of the most reliable methods for controlling stereochemistry during their synthesis is the use of chiral auxiliaries.

This document provides a detailed protocol for the diastereoselective conjugate addition of primary amines to a chiral 3-acryloyl-2-oxazolidinone, a derivative of the well-regarded Evans auxiliary. This aza-Michael addition establishes a new stereocenter at the β-position under the control of the chiral auxiliary. Subsequent removal of the auxiliary yields the desired enantiomerically enriched β-amino acid derivative.

Principle and Stereochemical Control

The enantioselective synthesis strategy involves three key steps:

  • Acylation: A chiral 2-oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated with acryloyl chloride to form the corresponding N-acryloyl derivative.

  • Diastereoselective Conjugate Addition: An amine nucleophile is added to the α,β-unsaturated system in a Michael fashion. The bulky substituent on the chiral auxiliary (e.g., a benzyl group at the C4 position) effectively shields one face of the molecule. This steric hindrance directs the incoming nucleophile to the opposite face, leading to the formation of one diastereomer in preference to the other. Coordination of a Lewis acid to the carbonyl oxygens can lock the conformation of the N-acryloyl group, enhancing facial bias and increasing diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is hydrolytically cleaved from the conjugate addition product to yield the target β-amino acid derivative, which can then be used in further synthetic steps. The auxiliary can often be recovered and reused.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Benzyl-3-acryloyl-2-oxazolidinone

This protocol describes the preparation of the chiral Michael acceptor from the commercially available (S)-4-benzyl-2-oxazolidinone.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF.

  • Add a catalytic amount of DMAP followed by triethylamine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (S)-4-benzyl-3-acryloyl-2-oxazolidinone.

Protocol 2: Diastereoselective Aza-Michael Addition

This protocol details the conjugate addition of an amine to the prepared chiral N-acryloyl oxazolidinone. Benzylamine is used as a representative amine nucleophile.

Materials:

  • (S)-4-Benzyl-3-acryloyl-2-oxazolidinone

  • Benzylamine

  • Magnesium bromide (MgBr₂) or other suitable Lewis acid

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-3-acryloyl-2-oxazolidinone (1.0 eq).

  • Dissolve the starting material in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid, MgBr₂ (1.1 eq), and stir for 30 minutes.

  • Slowly add benzylamine (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to isolate the desired diastereomer of the Michael adduct.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the N-protected β-amino acid methyl ester.

Materials:

  • Michael adduct from Protocol 2

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) in MeOH (0.5 M solution)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified Michael adduct (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Add sodium methoxide solution (0.5 M in MeOH, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the recovered auxiliary and the product ester.

  • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~5-6).

  • Remove the methanol under reduced pressure.

  • Add water and extract the mixture with diethyl ether (3x) to recover the chiral auxiliary.

  • Neutralize the aqueous layer with saturated NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x) to isolate the β-amino ester product.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the N-benzyl-β-amino acid methyl ester.

Data Presentation

The following table summarizes representative results for the diastereoselective conjugate addition of various primary amines to (S)-4-benzyl-3-acryloyl-2-oxazolidinone. Conditions are based on established protocols for similar Michael additions.

EntryAmine (R-NH₂)Lewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1BenzylamineMgBr₂CH₂Cl₂-7885>95:5
2p-MethoxybenzylamineYb(OTf)₃CH₂Cl₂-7882>95:5
3AllylamineMgBr₂THF-787892:8
4n-ButylamineTiCl₄CH₂Cl₂-787590:10

Note: Yields and diastereomeric ratios are illustrative and can vary based on specific reaction conditions and the nature of the amine nucleophile.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Auxiliary Cleavage A Chiral Oxazolidinone C N-Acryloyl Oxazolidinone (Michael Acceptor) A->C Et3N, DMAP, THF B Acryloyl Chloride B->C E Michael Adduct (Diastereomerically Enriched) C->E Lewis Acid, CH2Cl2, -78°C D Amine Nucleophile (R-NH2) D->E F β-Amino Acid Derivative E->F NaOMe, MeOH G Recovered Chiral Auxiliary E->G

Application Notes and Protocols: 3-Acryloyl-2-oxazolidinone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Acryloyl-2-oxazolidinones, featuring a chiral oxazolidinone auxiliary developed by Evans, are powerful reagents in asymmetric synthesis. Their utility is particularly pronounced in the construction of complex stereochemistries, a common challenge in the total synthesis of natural products and their analogs. The oxazolidinone auxiliary acts as a chiral director, enabling highly diastereoselective transformations such as Diels-Alder reactions and conjugate additions. This document provides detailed application notes and protocols for the use of 3-acryloyl-2-oxazolidinone in the synthesis of a key building block for potent HIV-1 protease inhibitors, highlighting its role in establishing multiple stereocenters with high fidelity.

I. Asymmetric Diels-Alder Reaction for the Synthesis of a Ligand for HIV-1 Protease Inhibitors

A significant application of chiral 3-acryloyl-2-oxazolidinones is in the Lewis acid-promoted asymmetric Diels-Alder reaction. This strategy has been successfully employed in the synthesis of the 6-5-5 tricyclic hexahydro-4H-3,5-methanofuro[2,3-b]pyranol core, a crucial high-affinity ligand for a variety of potent HIV-1 protease inhibitors.[1][2][3] The reaction of a chiral 3-(acyloxy)acryloyl oxazolidinone with cyclopentadiene proceeds with excellent diastereoselectivity to furnish a highly functionalized cycloadduct, which serves as a versatile intermediate.[1][2]

Reaction Scheme & Mechanism

The Diels-Alder reaction between a chiral 3-(acyloxy)acryloyl oxazolidinone and cyclopentadiene is catalyzed by a Lewis acid, such as diethylaluminum chloride (Et₂AlCl).[1][2] The Lewis acid coordinates to the bidentate ligand formed by the carbonyl groups of the acryloyl and oxazolidinone moieties. This coordination activates the dienophile and fixes its conformation, allowing the diene to approach from the less sterically hindered face of the dienophile, leading to a highly diastereoselective cycloaddition.[1] The reaction exclusively yields the endo-adduct.[1][2]

Diels_Alder_Mechanism Dienophile Chiral 3-(Acyloxy)acryloyl oxazolidinone ChelatedIntermediate Bidentate Chelated Intermediate Dienophile->ChelatedIntermediate Cyclopentadiene Cyclopentadiene Cycloadduct endo-Diels-Alder Cycloadduct Cyclopentadiene->Cycloadduct LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->ChelatedIntermediate ChelatedIntermediate->Cycloadduct [4+2] Cycloaddition TargetCore Hexahydro-4H-3,5-methanofuro[2,3-b]pyranol Core Cycloadduct->TargetCore Further Transformations

Caption: Asymmetric Diels-Alder reaction pathway.

Quantitative Data Summary

The choice of Lewis acid and the substituent on the acyloxy group of the dienophile significantly impacts the yield of the Diels-Alder reaction. The diastereoselectivity, however, remains consistently high, exclusively favoring the endo product.[1][2]

EntryDienophile Substituent (R)Lewis Acid (equiv.)Temp (°C)Time (h)Yield (%)Diastereoselectivity (endo:exo)
1-COCH₃Et₂AlCl (1.4)-78236>99:1
2-COiPrEt₂AlCl (1.5)-78858>99:1
3-COPhEt₂AlCl (1.5)-78870>99:1
4-CO-p-NO₂-PhEt₂AlCl (1.5)-78873>99:1
5-CO-p-NO₂-PhSnCl₄ (1.0)04823>99:1
6-CO-p-OMe-PhEt₂AlCl (1.6)-78898>99:1
7-CO-p-OMe-PhSnCl₄ (1.0)02427>99:1

Data sourced from Ghosh et al.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Chiral 3-(acyloxy)acryloyl oxazolidinones [1][2]

This protocol describes the synthesis of the chiral dienophile starting from commercially available propiolic acid and a chiral oxazolidinone.

Dienophile_Synthesis_Workflow PropiolicAcid Propiolic Acid AcylChloride 3-Chloroacryloyl chloride PropiolicAcid->AcylChloride (COCl)₂, DMF, CH₂Cl₂ 0 °C to 23 °C ChloroacryloylOxazolidinone 3-(Chloro)acryloyl oxazolidinone AcylChloride->ChloroacryloylOxazolidinone FinalDienophile 3-(Acyloxy)acryloyl oxazolidinone ChloroacryloylOxazolidinone->FinalDienophile ChiralAuxiliary (S)-4-benzyl-2-oxazolidinone ChiralAuxiliary->ChloroacryloylOxazolidinone Lithium salt CarboxylicAcid Carboxylic Acid (RCOOH) CarboxylicAcid->FinalDienophile N-methylmorpholine, CH₂Cl₂

Caption: Synthesis of the chiral dienophile.

Materials:

  • Propiolic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • (S)-4-benzyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Appropriate carboxylic acid (e.g., acetic acid, benzoic acid)

  • N-methylmorpholine

Procedure:

  • Synthesis of 3-chloroacryloyl chloride: To a solution of propiolic acid in CH₂Cl₂ with a catalytic amount of DMF at 0 °C, add oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 3 hours. Remove the solvent under reduced pressure to obtain the crude 3-chloroacryloyl chloride.

  • Synthesis of 3-(chloro)acryloyl oxazolidinone: Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add a solution of the crude 3-chloroacryloyl chloride in THF. Allow the reaction to warm to 0 °C and stir for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the product by column chromatography (yield: ~78%).

  • Synthesis of 3-(acyloxy)acryloyl oxazolidinone: To a solution of 3-(chloro)acryloyl oxazolidinone and the desired carboxylic acid in CH₂Cl₂ at room temperature, add N-methylmorpholine. Stir the reaction for 24 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography (yields: 67–84%).

Protocol 2: Asymmetric Diels-Alder Reaction [1][2]

This protocol details the Lewis acid-catalyzed cycloaddition of the chiral dienophile with cyclopentadiene.

Diels_Alder_Workflow Start Dissolve chiral dienophile in CH₂Cl₂ Cool Cool to -78 °C Start->Cool AddLA Add Lewis Acid (Et₂AlCl) dropwise Cool->AddLA Stir1 Stir for 30 min AddLA->Stir1 AddDiene Add Cyclopentadiene Stir1->AddDiene Stir2 Stir at -78 °C for 2-8 h AddDiene->Stir2 Quench Quench with sat. NaHCO₃ and Rochelle's salt Stir2->Quench Workup Extract, dry, and concentrate Quench->Workup Purify Purify by column chromatography Workup->Purify Product endo-Cycloadduct Purify->Product

Caption: Experimental workflow for the Diels-Alder reaction.

Materials:

  • Chiral 3-(acyloxy)acryloyl oxazolidinone

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Freshly distilled cyclopentadiene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous potassium sodium tartrate (Rochelle's salt)

Procedure:

  • Dissolve the chiral 3-(acyloxy)acryloyl oxazolidinone in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the Et₂AlCl solution dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Add freshly distilled cyclopentadiene dropwise.

  • Stir the reaction mixture at -78 °C for the time specified in the data table (typically 2-8 hours), monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by the addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure endo-cycloadduct.

II. Conclusion

The use of this compound as a chiral dienophile in the asymmetric Diels-Alder reaction is a robust and highly effective method for the stereocontrolled synthesis of complex cyclic systems. The protocols outlined above, derived from the successful synthesis of a key precursor to HIV-1 protease inhibitors, demonstrate the practical application of this methodology. The high diastereoselectivity and amenability to multigram-scale synthesis make this a valuable tool for researchers in natural product synthesis and medicinal chemistry. Further applications in other cycloadditions and conjugate additions continue to expand the synthetic utility of this versatile chiral building block.

References

Application Notes and Protocols: Free Radical Polymerization of 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(3-Acryloyl-2-oxazolidinone) via free radical polymerization. This document includes detailed experimental protocols, characterization methods, and potential applications in the biomedical field, particularly in drug delivery.

Introduction

This compound is a vinyl monomer that can be polymerized through free radical polymerization to yield poly(this compound). The resulting polymer possesses a unique structure with a pendant oxazolidinone ring, which can impart desirable properties such as biocompatibility and thermal stability. These characteristics make it a polymer of significant interest for various applications, including as a building block for functional materials and in the development of drug delivery systems.[1]

Free radical polymerization is a chain reaction process involving three main stages: initiation, propagation, and termination. The choice of initiator, solvent, and reaction conditions can influence the molecular weight and polydispersity of the resulting polymer.

Polymerization Mechanism

The free radical polymerization of this compound is initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then react with the monomer to initiate the polymerization process. The polymer chain grows through the sequential addition of monomer units (propagation) and is eventually terminated by combination or disproportionation reactions.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (AIBN) Initiator (AIBN) Radical Radical Initiator (AIBN)->Radical Heat Monomer This compound Radical->Monomer Addition Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Chain Growth Polymer Poly(this compound) Growing Polymer Chain->Polymer Combination or Disproportionation

Caption: Free radical polymerization of this compound.

Experimental Protocols

The following protocols are representative examples for the synthesis and characterization of poly(this compound).

Materials
  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Polymerization Procedure

This protocol is adapted from procedures for similar acrylamide monomers.

  • In a reaction flask equipped with a magnetic stirrer and a condenser, dissolve this compound (e.g., 5.0 g, 35.4 mmol) in 1,4-dioxane (e.g., 50 mL).

  • Add AIBN (e.g., 0.058 g, 0.35 mmol, 1 mol% relative to monomer).

  • Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to a constant temperature (e.g., 70-80 °C) under a nitrogen atmosphere and stir for a specified time (e.g., 12-24 hours).

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of a non-solvent, such as methanol, while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the polymer structure and determine monomer conversion.

  • Procedure:

    • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Record ¹H NMR and ¹³C NMR spectra.

    • Confirm the disappearance of vinyl proton signals from the monomer (typically in the 5.5-6.5 ppm range in ¹H NMR) to verify polymerization.

3.3.2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure:

    • Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or DMF).

    • Filter the solution to remove any particulate matter.

    • Analyze the sample using a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

3.3.3. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg) of the polymer.

  • Procedure:

    • Accurately weigh a small amount of the dry polymer (5-10 mg) into a DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

    • The Tg is determined from the midpoint of the transition in the heat flow curve.

Quantitative Data

The following table summarizes representative data for the free radical polymerization of acryloyl-based monomers. The specific values for poly(this compound) may vary depending on the exact experimental conditions.

ParameterCondition 1 (Lower Temp.)Condition 2 (Higher Temp.)Condition 3 (Different Initiator Conc.)
Monomer Concentration 0.5 M0.5 M0.5 M
Initiator (AIBN) 1 mol%1 mol%2 mol%
Solvent DioxaneDioxaneDioxane
Temperature 70 °C80 °C70 °C
Time 24 h18 h24 h
Monomer Conversion >90%>95%>95%
Mn ( g/mol ) 25,00020,00018,000
Mw ( g/mol ) 55,00045,00042,000
PDI (Mw/Mn) 2.22.252.33

Applications in Drug Development

Polymers containing oxazolidinone moieties are being explored for various biomedical applications due to their potential biocompatibility. Poly(this compound) can be utilized in the formulation of drug delivery systems, such as nanoparticles, for the controlled release of therapeutic agents.

Generalized Workflow for Nanoparticle-Based Drug Delivery

The following diagram illustrates a general workflow for the use of poly(this compound) in a drug delivery application.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Release cluster_outcome Therapeutic Outcome Polymer Poly(this compound) Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Therapeutic Agent Drug->Nanoparticle Administration Administration (e.g., Injection) Nanoparticle->Administration Circulation Systemic Circulation Administration->Circulation Targeting Target Site Accumulation (e.g., Tumor) Circulation->Targeting Release Controlled Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

References

Application Notes and Protocols: Diastereoselective Aldol Reactions with N-Acyloxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting diastereoselective aldol reactions using N-acyloxazolidinones as chiral auxiliaries. This powerful method, often referred to as the Evans' aldol reaction, is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereochemically complex molecules, a critical requirement in drug development and natural product synthesis.[1][2][3]

Introduction

The Evans' aldol reaction utilizes a chiral auxiliary, typically an oxazolidinone derived from a readily available amino acid, to direct the stereoselective addition of an enolate to an aldehyde.[1][4][5] This reaction proceeds through a highly organized, chair-like transition state, which effectively shields one face of the enolate, leading to the preferential formation of one diastereomer.[1][5] The high degree of stereocontrol afforded by this method is instrumental in the synthesis of molecules with multiple stereocenters.[1] The reaction typically employs a boron enolate, generated from the N-acyloxazolidinone using a Lewis acid like dibutylboron triflate and a hindered base such as triethylamine or diisopropylethylamine.[1][5] This methodology consistently produces syn-aldol products with excellent diastereoselectivity.[2][6]

The chiral auxiliary can be subsequently removed under mild conditions, yielding a variety of useful chiral building blocks like β-hydroxy acids, esters, or amides, and the auxiliary can often be recovered for reuse.[4][7] This versatility and reliability make the Evans' aldol reaction a widely adopted strategy in the synthesis of complex pharmaceutical agents and natural products.[2][8]

Key Advantages:

  • High Diastereoselectivity: Consistently high diastereomeric ratios (d.r.), often exceeding 95:5, are achievable for the syn-aldol adduct.[9]

  • Reliability and Predictability: The stereochemical outcome is highly predictable based on the Zimmerman-Traxler model.[7]

  • Versatility: A wide range of aldehyde and N-acyl groups can be employed.

  • Cleavage of Auxiliary: The chiral auxiliary can be readily cleaved to reveal various functional groups without epimerization of the newly formed stereocenters.

Quantitative Data Summary

The following table summarizes representative quantitative data for the diastereoselective aldol reaction of various N-acyloxazolidinones with different aldehydes.

EntryChiral Auxiliary (N-Acyl Group)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:185
2N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde98:291
3N-Propionyl-(R)-4-phenyl-2-oxazolidinoneAcetaldehyde95:588
4N-Butyryl-(S)-4-benzyl-2-oxazolidinonePropionaldehyde>97:382
5N-Glycolyl-(S)-4-isopropyl-2-oxazolidinoneIsovaleraldehyde94:675

Note: Diastereomeric ratios and yields are highly dependent on specific reaction conditions and substrates. The data presented are representative examples.

Experimental Workflow and Signaling Pathways

The general workflow for a diastereoselective aldol reaction using N-acyloxazolidinones is depicted below. The key steps involve the formation of a boron enolate from the N-acyloxazolidinone, followed by the stereoselective addition to an aldehyde, and subsequent workup and purification.

Aldol_Workflow start Start reagents N-Acyloxazolidinone Anhydrous Solvent (e.g., CH2Cl2) start->reagents cooling1 Cool to 0 °C reagents->cooling1 add_reagents Add Bu2BOTf and Et3N cooling1->add_reagents enolate_formation Boron Enolate Formation (30 min) add_reagents->enolate_formation cooling2 Cool to -78 °C enolate_formation->cooling2 add_aldehyde Add Aldehyde in Solvent cooling2->add_aldehyde reaction Aldol Reaction (2-3 hours at -78 °C) add_aldehyde->reaction warm Warm to 0 °C (1 hour) reaction->warm quench Quench Reaction (MeOH, NaHCO3, Brine) warm->quench extraction Aqueous Workup & Extraction quench->extraction purification Dry, Concentrate & Purify extraction->purification product Diastereomerically Enriched Aldol Adduct purification->product

Caption: General workflow for the Evans' diastereoselective aldol reaction.

The stereochemical outcome of the reaction is governed by the formation of a rigid, six-membered, chair-like transition state, as proposed by Zimmerman and Traxler. This is illustrated in the following logical diagram.

Zimmerman_Traxler enolate Z-Boron Enolate Formed from N-Acyloxazolidinone transition_state Zimmerman-Traxler Transition State Chair-like conformation Boron coordinates both enolate and aldehyde oxygens enolate->transition_state aldehyde Aldehyde aldehyde->transition_state steric_hindrance Steric Hindrance Chiral auxiliary blocks one face of the enolate transition_state->steric_hindrance is influenced by product Syn-Aldol Adduct Preferential formation of one diastereomer steric_hindrance->product leads to

Caption: Logical model of stereochemical control in the Evans' aldol reaction.

Detailed Experimental Protocols

The following is a general, representative protocol for performing a diastereoselective aldol reaction with an N-acyloxazolidinone.

Materials:

  • N-Acyloxazolidinone (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron Triflate (Bu₂BOTf) (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (concentration typically 0.1-0.5 M) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation:

    • Cool the solution to 0 °C using an ice-water bath.[1]

    • Add dibutylboron triflate (1.1 equiv) dropwise via syringe over several minutes.[1]

    • Slowly add triethylamine (1.2 equiv) dropwise to the reaction mixture.[1]

    • Stir the mixture at 0 °C for 30 minutes to facilitate the complete formation of the boron enolate.[1]

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]

    • In a separate flame-dried flask, dissolve the aldehyde (1.2 equiv) in a minimal amount of anhydrous dichloromethane.

    • Slowly add the aldehyde solution to the enolate solution at -78 °C via syringe or cannula.[1]

    • Stir the reaction mixture at -78 °C for 2-3 hours.[1]

    • Allow the reaction to warm to 0 °C over approximately 1 hour.[1]

  • Workup and Quenching:

    • Quench the reaction by the sequential addition of methanol, saturated aqueous sodium bicarbonate, and brine.[1]

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched aldol adduct.[1]

Characterization: The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis. The absolute stereochemistry of the major diastereomer is typically confirmed by X-ray crystallography or by comparison to known compounds.

Applications in Drug Development

The ability to precisely control stereochemistry is paramount in drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological properties.[4] The Evans' aldol reaction has been a key strategy in the total synthesis of numerous complex natural products and pharmaceutical agents.[1][2] For instance, it has been employed in the synthesis of polyketide natural products, which are a rich source of drug leads.[1][2] The stereocontrolled synthesis of β-hydroxy-α-methyl carboxylic acid fragments, which are common structural motifs in bioactive molecules, is a frequent application of this methodology.[10] The reliability and scalability of this reaction make it a valuable tool in both academic research and industrial drug discovery and development.[2][8]

References

Troubleshooting & Optimization

improving diastereoselectivity in 3-Acryloyl-2-oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 3-acryloyl-2-oxazolidinone auxiliaries. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals improve diastereoselectivity and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the this compound chiral auxiliary?

A1: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] The oxazolidinone auxiliary, popularized by David A. Evans, provides a rigid, C2-symmetric environment. Its bulky substituent (e.g., benzyl or isopropyl) effectively blocks one face of the enolate derived from the N-acyl group, forcing an incoming electrophile to approach from the less sterically hindered face.[2] This leads to a predictable and high degree of asymmetric induction, yielding one diastereomer in preference to the other.

Q2: What is the general experimental workflow for using these auxiliaries?

A2: The process involves three primary stages:

  • Acylation: The chiral oxazolidinone is coupled with an acyl chloride or anhydride to form the N-acyl oxazolidinone substrate.[3]

  • Diastereoselective Reaction: The substrate undergoes a reaction, such as a Michael addition, aldol addition, or Diels-Alder reaction, where the auxiliary directs the formation of a new stereocenter.[2][3]

  • Auxiliary Cleavage: The chiral auxiliary is removed from the product, often through hydrolysis or reduction, to yield the desired enantiomerically enriched compound and recover the auxiliary for reuse.[3]

G cluster_workflow General Experimental Workflow start Chiral Auxiliary + Acyl Source acylation 1. Acylation start->acylation n_acyl N-Acyl Oxazolidinone (Substrate) acylation->n_acyl reaction 2. Diastereoselective Reaction (e.g., Michael Addition) n_acyl->reaction product_aux Product with Auxiliary reaction->product_aux cleavage 3. Auxiliary Cleavage product_aux->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral oxazolidinone auxiliary.

Q3: Which factors have the most significant impact on diastereoselectivity?

A3: Several factors are critical:

  • Lewis Acid: The choice of Lewis acid is paramount as it influences the conformation and reactivity of the N-acyl oxazolidinone. Different Lewis acids can lead to varying levels of chelation and, consequently, different stereochemical outcomes.[4]

  • Temperature: Low temperatures (e.g., -78 °C) are crucial for stabilizing the chelated intermediate, minimizing side reactions, and preventing enolate equilibration, which can erode diastereoselectivity.[3]

  • Solvent: The solvent affects the solubility of reagents and the structure of the transition state. Tetrahydrofuran (THF) is commonly used as it effectively solvates the metal cations in chelated intermediates.[3]

  • Steric Hindrance: The steric bulk of the auxiliary's substituent (e.g., isopropyl vs. benzyl) and the electrophile dictates the facial selectivity of the reaction.[2][5]

Troubleshooting Guide: Low Diastereoselectivity

This guide addresses common issues related to poor diastereoselectivity in a question-and-answer format.

G cluster_troubleshooting Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed q_temp Is Temperature Strictly Controlled at ≤ -78°C? start->q_temp a_temp_no Action: Use Dry Ice/Acetone Bath. Ensure consistent low temperature. q_temp->a_temp_no No q_lewis Is the Lewis Acid Optimal for the Reaction? q_temp->q_lewis Yes end Diastereoselectivity Improved a_temp_no->end a_lewis_no Action: Screen different Lewis acids. (See Table 1 & 2) q_lewis->a_lewis_no No q_reagents Are Solvents and Reagents Strictly Anhydrous? q_lewis->q_reagents Yes a_lewis_no->end a_reagents_no Action: Use freshly distilled solvents. Handle reagents under inert atmosphere. q_reagents->a_reagents_no No q_addition Was the Nucleophile/Electrophile Added Slowly? q_reagents->q_addition Yes a_reagents_no->end a_addition_no Action: Employ slow addition via syringe pump to maintain low concentration and temperature. q_addition->a_addition_no No q_addition->end Yes a_addition_no->end

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Q: My Michael addition reaction is giving a nearly 1:1 mixture of diastereomers. What is the most likely cause?

A: This is often due to an inappropriate Lewis acid catalyst or suboptimal reaction conditions. The choice of Lewis acid is critical for achieving high diastereoselectivity by promoting a rigid, chelated transition state.

  • Potential Cause: The Lewis acid is not effective at promoting the desired chelated intermediate.

  • Solution: Screen a panel of Lewis acids. For the Michael addition of silyloxypyrroles to this compound, Scandium triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst.[6][7] In contrast, other Lewis acids like Et₂AlCl may give poor yields or low selectivity.[6]

  • Potential Cause: The reaction temperature is too high.

  • Solution: Ensure the reaction is maintained at a low temperature, such as -25 °C or -78 °C, throughout the addition process.[3][7]

  • Potential Cause: The nucleophile was added too quickly.

  • Solution: A slow addition of the nucleophile, for instance over a period of one hour, can significantly improve the yield and selectivity by preventing side reactions and maintaining a low concentration of the reactive species.[6]

Table 1: Effect of Lewis Acid on a Michael Addition Reaction (Data derived from the reaction of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole with this compound)[6]

EntryLewis Acid (10 mol%)Temperature (°C)Time (h)Yield (%)
1Et₂AlClrt243
2ZnCl₂rt2424
3TiCl₄rt2434
4SnCl₄rt2443
5Sc(OTf)₃rt2460
6Sc(OTf)₃-252477-80*

*With slow addition of nucleophile and presence of HFIP.

Q: I am performing a Diels-Alder reaction and observing low endo/exo selectivity. How can I improve this?

A: In Diels-Alder reactions with this compound derivatives, the Lewis acid is the primary driver of both reactivity and diastereoselectivity.

  • Potential Cause: The chosen Lewis acid does not sufficiently activate the dienophile or organize the transition state.

  • Solution: Diethylaluminum chloride (Et₂AlCl) has been shown to provide excellent endo-selectivity and high yields in the Diels-Alder reaction between cyclopentadiene and various 3-(acyloxy)acryloyl oxazolidinones.[4][8] Other Lewis acids like Yb(OTf)₃ may be ineffective for this specific transformation.[4]

Table 2: Lewis Acid Screening for a Diels-Alder Reaction (Data derived from the reaction of 3-(acyloxy)acryloyl oxazolidinone derivatives with cyclopentadiene)[4][9]

EntryDienophile SubstituentLewis Acid (equiv.)Temperature (°C)Yield (%)Diastereoselectivity (endo:exo)
1AcetoxyEt₂AlCl (1.5)-7858>95:5
2BenzoyloxyEt₂AlCl (1.5)-7870>95:5
34-MethoxybenzoyloxyEt₂AlCl (1.5)-7898>95:5
4AcetoxyYb(OTf)₃23No reaction-

Q: Why do acetate aldol reactions with Evans auxiliaries often show poor diastereoselectivity compared to propionate aldol reactions?

A: This is a well-documented issue stemming from the structure of the enolate intermediate.

  • Cause: In a propionate aldol reaction, the α-methyl group on the enolate creates a significant steric clash with the auxiliary's substituent in one of the possible transition states, strongly disfavoring it. This leads to high diastereoselectivity (often >20:1).[10][11]

  • Explanation: When the α-methyl group is absent, as in an acetate aldol, this key steric interaction is lost.[10][11] Without this strong disfavoring interaction, the energy difference between the two transition states is much smaller, resulting in poor selectivity, often approaching 1:1.[10] The primary remaining controlling factor is the opposition of dipoles between the auxiliary carbonyl and the enolate, which is not sufficient on its own to induce high selectivity.[10]

Experimental Protocols

General Protocol for a Diastereoselective Lewis Acid-Catalyzed Michael Addition

This protocol is a representative example based on literature procedures for the reaction of a silyloxypyrrole with this compound.[6][7]

Materials:

  • This compound

  • N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole

  • Scandium (III) triflate (Sc(OTf)₃)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dichloromethane (CH₂Cl₂), freshly distilled and anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), Sc(OTf)₃ (0.1 equiv.), and anhydrous CH₂Cl₂.

  • Cool the resulting solution to the desired temperature (e.g., -25 °C) using an appropriate cooling bath.

  • Add HFIP (5.0 equiv.) to the stirred solution.

  • In a separate flame-dried flask, prepare a solution of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole (1.2 equiv.) in anhydrous CH₂Cl₂.

  • Add the silyloxypyrrole solution to the reaction mixture dropwise via a syringe pump over a period of 1-2 hours, ensuring the internal temperature remains constant.

  • Stir the reaction at -25 °C for the specified time (e.g., 24 hours), monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio using ¹H NMR spectroscopy or HPLC analysis.

References

common side reactions with 3-Acryloyl-2-oxazolidinone and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Acryloyl-2-oxazolidinone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is a versatile building block, or chiral auxiliary, used in organic synthesis. Its primary applications include asymmetric reactions where high levels of stereochemical control are required. It is commonly used as a dienophile in asymmetric Diels-Alder reactions and as a Michael acceptor in conjugate additions.[1][2][3] The oxazolidinone ring directs the stereochemical outcome of these reactions, allowing for the synthesis of complex, optically pure molecules.[2][4]

Q2: What are the main stability concerns and proper storage conditions for this compound?

A2: this compound is susceptible to unwanted polymerization, especially when exposed to heat.[5] It is also sensitive to strong nucleophiles, which can lead to the opening of the oxazolidinone ring.[6] For long-term storage, it should be kept in a cool, dark place, and the use of radical inhibitors may be considered if polymerization is a concern. It is incompatible with strong oxidizing agents.[5] The compound is stable under normal, recommended storage conditions.[5]

Q3: Can the oxazolidinone auxiliary be removed after the reaction?

A3: Yes, the oxazolidinone auxiliary is designed to be removed under specific conditions after it has served its purpose of directing stereochemistry. However, attempts to remove it from polymerized structures via hydrolysis have been reported to fail, resulting in insoluble material.[7] For small molecules, cleavage can typically be achieved through hydrolysis (acidic or basic), reduction, or conversion to other functional groups like methyl esters.[1]

Troubleshooting Guide: Common Side Reactions

This section addresses common issues encountered during reactions involving this compound.

Issue 1: Unwanted Polymerization

Q: My reaction mixture turned into an insoluble solid, or my yield of the desired small molecule adduct is very low. I suspect unwanted polymerization. What causes this and how can I prevent it?

A: Unwanted free-radical polymerization is a common side reaction for acryloyl compounds. The double bond in the acryloyl group can react with other molecules of the same kind, especially under conditions that generate radicals, such as heat or light.[2][7]

Potential Causes & Solutions:

  • High Temperature: Thermal stress can initiate polymerization.

    • Solution: Perform the reaction at the lowest effective temperature. For many Lewis acid-catalyzed reactions, temperatures as low as -78 °C are used, which significantly suppresses polymerization.[1]

  • Presence of Radical Initiators: Impurities in reagents or solvents can sometimes initiate polymerization.

    • Solution: Use freshly distilled solvents and high-purity reagents. Consider adding a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture if compatible with your desired chemistry.

  • Prolonged Reaction Times: Longer exposure to reaction conditions can increase the likelihood of polymerization.

    • Solution: Monitor the reaction closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

G cluster_problem Problem: Unwanted Polymerization cluster_causes Potential Causes cluster_solutions Solutions Problem Low yield of desired product; Insoluble material formed Cause1 High Reaction Temperature Problem->Cause1 Cause2 Radical Initiators Present Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Solution1 Reduce Temperature (e.g., -78 °C) Cause1->Solution1 Solution2 Use Pure Reagents; Add Radical Inhibitor Cause2->Solution2 Solution3 Monitor Reaction; Minimize Time Cause3->Solution3

Caption: Troubleshooting workflow for unwanted polymerization.

Issue 2: Poor Diastereoselectivity in Diels-Alder & Michael Reactions

Q: My reaction produced a mixture of diastereomers, and the desired stereoisomer is not the major product. How can I improve the diastereoselectivity?

A: Poor diastereoselectivity is often due to suboptimal reaction conditions, particularly the choice and amount of Lewis acid, temperature, or solvent. The oxazolidinone auxiliary directs stereochemistry through chelation with a Lewis acid, which locks the conformation of the dienophile/acceptor.

Potential Causes & Solutions:

  • No or Ineffective Lewis Acid: Without a Lewis acid, there is no strong conformational bias, leading to poor selectivity.

    • Solution: Screen a variety of Lewis acids. Diethylaluminum chloride (Et₂AlCl) and scandium triflate (Sc(OTf)₃) have been shown to be highly effective in promoting high diastereoselectivity in Diels-Alder and Michael addition reactions, respectively.[1][3]

  • Incorrect Stoichiometry of Lewis Acid: An insufficient amount of Lewis acid may not fully chelate the substrate, while an excess can sometimes lead to side reactions.

    • Solution: Titrate the amount of Lewis acid. Studies have shown that increasing the equivalents of Lewis acid (e.g., from 1.5 to 2.0 eq) can improve chemical yield without compromising selectivity.[1]

  • Temperature Too High: At higher temperatures, the energy difference between the transition states leading to different diastereomers is less significant, resulting in lower selectivity.

    • Solution: Run the reaction at a lower temperature. For many Diels-Alder reactions with this compound derivatives, -78 °C is optimal.[1]

G cluster_mechanism Mechanism of Stereocontrol Substrate This compound (Substrate) LewisAcid Lewis Acid (e.g., Et₂AlCl) Chelate Bidentate Chelate (Rigid Conformation) Approach Diene/Nucleophile Approaches from Less Hindered Face Product Single Diastereomer (High Selectivity)

Caption: Lewis acid chelation model for stereocontrol.

Issue 3: Ring Opening of the Oxazolidinone Core

Q: I am observing byproducts that suggest the oxazolidinone ring has been cleaved. What reaction conditions cause this?

A: The oxazolidinone ring is an amide and can be susceptible to cleavage under harsh nucleophilic or hydrolytic conditions.

Potential Causes & Solutions:

  • Presence of Strong, Non-hindered Nucleophiles: Reagents like Grignards or strong, unhindered amines can attack the carbonyl of the oxazolidinone ring.[6]

    • Solution: If possible, use less aggressive nucleophiles for your intended transformation. Alternatively, protect other functional groups on your nucleophile to temper its reactivity. When using organometallics, consider transmetalation to a less reactive species (e.g., organocuprates).

  • Harsh pH Conditions (Strong Acid or Base): While the ring is relatively stable, prolonged exposure to strong aqueous acid or base, especially at elevated temperatures during workup, can lead to hydrolysis.

    • Solution: Use mild workup procedures. Employ buffered aqueous solutions or perform a non-aqueous workup if the product is stable under those conditions. Avoid heating during hydrolytic workups unless auxiliary cleavage is the intended goal.

Data & Protocols

Table 1: Effect of Lewis Acid on a Diels-Alder Reaction

This table summarizes the effect of different Lewis acids on the diastereoselectivity and yield for the reaction of a 3-(acyloxy)acryloyl oxazolidinone with cyclopentadiene.[1]

EntryLewis Acid (equiv.)Temperature (°C)Time (h)Yield (%)endo:exo Ratio
1Et₂AlCl (1.5)-782450>98:2
2Et₂AlCl (2.0)-782476>98:2
3Et₂AlCl (2.0)-78 to 23247197:3
4TiCl₄ (1.5)-7824Trace90:10
5Yb(OTf)₃ (1.5)23240-

Data sourced from a study on asymmetric Diels-Alder reactions.[1] The results highlight that Et₂AlCl is superior, providing excellent yield and selectivity, while other common Lewis acids like TiCl₄ and Yb(OTf)₃ are ineffective for this specific substrate.

Table 2: Effect of Conditions on a Michael Addition Reaction

This table shows the optimization of a Sc(OTf)₃-catalyzed Michael addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to this compound.[3][8]

EntryLewis Acid (mol%)Additive (equiv.)Temperature (°C)MethodYield (%)
1Sc(OTf)₃ (10)HFIP (1.0)rtAll at once46
2Sc(OTf)₃ (10)HFIP (5.0)rtAll at once65
3Sc(OTf)₃ (10)HFIP (5.0)-25All at once67
4Sc(OTf)₃ (10)HFIP (5.0)-25Slow Addition77-80
5Et₂AlCl (10)HFIP (1.0)rtAll at once3

Data adapted from studies on Lewis acid-catalyzed Michael additions.[3][8] HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) is used as a protonating agent. The data indicates that slow addition of the nucleophile at a lower temperature is crucial for achieving high yields.

Key Experimental Protocol: Asymmetric Diels-Alder Reaction

The following is a representative protocol for a Lewis acid-promoted Diels-Alder reaction between a this compound derivative and cyclopentadiene, based on published procedures.[1]

Materials:

  • (S)-4-benzyl-3-(3-(4-methoxybenzoyl)oxy)acryloyl)oxazolidin-2-one (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (2.0 equiv)

  • Freshly cracked cyclopentadiene (3.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the this compound derivative.

  • Dissolution: Dissolve the starting material in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Et₂AlCl solution dropwise to the stirred reaction mixture. Stir for 30 minutes at -78 °C.

  • Diene Addition: Add freshly cracked cyclopentadiene to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 24 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C, followed by saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired cycloadduct.

G Start Dissolve Substrate in CH₂Cl₂ Cool Cool to -78 °C Start->Cool Add_LA Add Et₂AlCl (2 eq) Stir 30 min Cool->Add_LA Add_Diene Add Cyclopentadiene Add_LA->Add_Diene React Stir at -78 °C for 24h Add_Diene->React Quench Quench with NH₄Cl and NaHCO₃ React->Quench Workup Extract with CH₂Cl₂ Quench->Workup Purify Dry, Concentrate, and Purify Workup->Purify End Isolated Product Purify->End

Caption: Experimental workflow for a Diels-Alder reaction.

References

Technical Support Center: Optimizing Lewis Acid Concentration for 3-Acryloyl-2-oxazolidinone Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Lewis acid concentration in additions to 3-acryloyl-2-oxazolidinone.

Frequently Asked Questions (FAQs)

Q1: What is the role of a Lewis acid in additions to this compound?

A1: In additions to this compound, a chiral auxiliary, the Lewis acid coordinates to the carbonyl groups of the N-acyloxazolidinone. This coordination activates the dienophile or Michael acceptor, increasing its reactivity and locking it into a specific conformation. This conformational rigidity enhances facial selectivity, leading to a higher diastereomeric ratio (d.r.) in the product.[1]

Q2: How does the concentration of the Lewis acid impact the reaction outcome?

A2: The concentration of the Lewis acid is a critical parameter that can significantly influence the reaction's yield and stereoselectivity. An optimal concentration is required to ensure complete activation of the substrate without promoting side reactions. Insufficient Lewis acid can lead to low conversion, while an excess can sometimes cause product decomposition or a decrease in selectivity. For instance, in certain Diels-Alder reactions, increasing the equivalents of Lewis acid from 1.4 to 2.0 has been shown to improve the yield.[2]

Q3: Which Lewis acids are commonly used for these types of reactions?

A3: A range of Lewis acids can be employed, and the optimal choice is substrate-dependent. Commonly used Lewis acids include diethylaluminum chloride (Et₂AlCl), scandium triflate (Sc(OTf)₃), titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and ytterbium triflate (Yb(OTf)₃).[2][3] Screening different Lewis acids is often a necessary step in optimizing the reaction.

Q4: Can the choice of Lewis acid affect the endo/exo selectivity in Diels-Alder reactions?

A4: Yes, the choice and bulkiness of the Lewis acid can influence the endo/exo selectivity. Lewis acid catalysis generally enhances the preference for the endo product by strengthening secondary orbital interactions.[4] However, bulky Lewis acids can favor the formation of the thermodynamically more stable exo product by introducing steric hindrance in the endo transition state.[5]

Troubleshooting Guides

Issue 1: Low Product Yield

Low or no yield of the desired product is a common challenge. The following troubleshooting steps can help identify and resolve the underlying cause.

Potential Cause Explanation Suggested Solutions
Inactive Lewis Acid Lewis acids are sensitive to moisture and can be deactivated.Use freshly opened or purified Lewis acids. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Lewis Acid Concentration The amount of Lewis acid may be insufficient for complete activation or excessive, leading to side reactions.Screen a range of Lewis acid concentrations (e.g., from catalytic amounts like 10 mol% to stoichiometric amounts).[3][6] For some reactions, more than one equivalent may be necessary.[2]
Incorrect Reaction Temperature The reaction may require specific temperature conditions to proceed efficiently.Optimize the reaction temperature. Some reactions require low temperatures (e.g., -78 °C) to enhance stability, while others may need elevated temperatures to overcome the activation energy.[7]
Poor Substrate Quality Impurities in the this compound or the other reactant can inhibit the reaction.Purify the starting materials before use.
Inappropriate Solvent The solvent can influence the solubility of reactants and the activity of the Lewis acid.Use anhydrous, high-purity solvents. Common solvents for these reactions include dichloromethane (CH₂Cl₂) and toluene.
Retro-Reaction For some reactions, such as the Diels-Alder reaction, the reverse reaction can occur, especially at higher temperatures, leading to a low yield of the product.[7]Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction over time to check for product decomposition.

G cluster_start cluster_checks cluster_solutions cluster_outcome start Low Product Yield check_LA Check Lewis Acid (Activity & Concentration) start->check_LA check_conditions Check Reaction Conditions (Temperature & Solvent) start->check_conditions check_reagents Check Reagent Purity start->check_reagents solution_LA Use fresh/pure Lewis Acid. Screen concentrations. check_LA->solution_LA solution_conditions Optimize temperature. Use anhydrous solvent. check_conditions->solution_conditions solution_reagents Purify starting materials. check_reagents->solution_reagents outcome Improved Yield solution_LA->outcome solution_conditions->outcome solution_reagents->outcome

A troubleshooting workflow for addressing low product yield.

Issue 2: Low Diastereoselectivity

Achieving high diastereoselectivity is crucial when using chiral auxiliaries. If you are observing a low diastereomeric ratio (d.r.), consider the following factors.

Potential Cause Explanation Suggested Solutions
Suboptimal Lewis Acid Different Lewis acids can lead to varying levels of stereocontrol due to differences in their size and coordination properties.Screen a variety of Lewis acids to find the one that provides the best diastereoselectivity for your specific substrates.[1]
Incorrect Lewis Acid Concentration The stoichiometry of the Lewis acid can affect the formation of the key chelated intermediate that directs the stereochemical outcome.Optimize the Lewis acid concentration. Both catalytic and stoichiometric amounts should be explored.
Inappropriate Reaction Temperature Higher reaction temperatures can lead to a decrease in diastereoselectivity by allowing the reaction to proceed through higher energy, less-ordered transition states.Lowering the reaction temperature (e.g., to -78 °C) often improves diastereoselectivity.[8]
Unsuitable Solvent The solvent can influence the conformation of the Lewis acid-substrate complex.Test different anhydrous solvents. Dichloromethane is a commonly used solvent that often gives good results.
Presence of Water Traces of water can hydrolyze the Lewis acid or interfere with the formation of the organized transition state.Ensure strictly anhydrous conditions by using oven-dried glassware and dry solvents.

G cluster_start cluster_optimization cluster_solutions cluster_outcome start Low Diastereoselectivity opt_LA Optimize Lewis Acid (Type & Concentration) start->opt_LA opt_temp Optimize Temperature start->opt_temp opt_solvent Optimize Solvent start->opt_solvent sol_LA Screen various Lewis acids. Vary stoichiometry. opt_LA->sol_LA sol_temp Lower reaction temperature (e.g., -78 °C). opt_temp->sol_temp sol_solvent Test different anhydrous solvents. opt_solvent->sol_solvent outcome High Diastereoselectivity sol_LA->outcome sol_temp->outcome sol_solvent->outcome

A logical workflow for enhancing diastereoselectivity.

Data Presentation

The following tables summarize the effect of different Lewis acids and their concentrations on the yield and selectivity of additions to this compound derivatives, based on published data.

Table 1: Lewis Acid Screening for a Michael Addition [3]

EntryLewis Acid (mol%)Time (h)Yield (%)
1Et₂AlCl (10)243
2ZnCl₂ (100)2447
3Mg(OTf)₂ (10)240
4Cu(OTf)₂ (10)240
5Sc(OTf)₃ (10)2477-80

Reaction conditions: N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole and this compound in CH₂Cl₂ with 5 equivalents of HFIP at -25 °C.

Table 2: Effect of Lewis Acid Concentration in a Diels-Alder Reaction [2]

EntryLewis AcidEquivalentsTemperature (°C)Time (h)Yield (%)endo:exo Ratio
1Et₂AlCl1.4-78236>99:1
2Et₂AlCl1.6-78898>99:1
3Et₂AlCl2.0-78 to 23247197:3
4TiCl₄2.0-7824Trace90:10
5SnCl₄1.002427>99:1
6Yb(OTf)₃1.023240-

Reaction conditions: 3-(acyloxy)acryloyl oxazolidinone and cyclopentadiene in CH₂Cl₂.

Experimental Protocols

General Protocol for Lewis Acid Screening in a Diels-Alder Reaction

This protocol provides a general framework for screening different Lewis acids to identify the optimal catalyst for a Diels-Alder reaction with this compound.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the this compound derivative (1.0 equivalent) to a flame-dried flask containing a suitable anhydrous solvent (e.g., dichloromethane) and a magnetic stir bar.

  • Cooling: Cool the mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Addition of Diene: Add the diene (typically in excess, e.g., 3-10 equivalents) to the cooled solution.

  • Addition of Lewis Acid: In a separate flask, prepare a solution of the Lewis acid (e.g., 1.0-2.0 equivalents) in the same anhydrous solvent. Add the Lewis acid solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

G start Start prep Prepare Dienophile Solution (Anhydrous, Inert Atmosphere) start->prep cool Cool to Reaction Temperature (e.g., -78 °C) prep->cool add_diene Add Diene cool->add_diene add_LA Add Lewis Acid Solution add_diene->add_LA monitor Monitor Reaction Progress add_LA->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up & Extraction quench->workup purify Purify by Chromatography workup->purify end End purify->end

A general experimental workflow for Lewis acid screening in Diels-Alder reactions.

References

effect of temperature on stereoselectivity in Evans aldol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Evans Aldol Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of temperature in achieving high stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during Evans aldol reactions, with a focus on the impact of temperature on stereoselectivity.

Q1: I am observing low diastereoselectivity in my Evans aldol reaction. What are the likely causes related to temperature?

A1: Low diastereoselectivity in Evans aldol reactions is frequently linked to temperature control. The reaction is kinetically controlled, and the formation of the desired syn-aldol product is highly favored at low temperatures.[1] Here are the primary temperature-related factors that can lead to poor selectivity:

  • Inadequate Cooling: The most common cause is the reaction temperature not being low enough. Standard protocols often call for temperatures of -78 °C (dry ice/acetone bath). Higher temperatures can lead to a less organized transition state, reducing the energy difference between the pathways leading to the desired and undesired diastereomers.

  • Temperature Fluctuations: Maintaining a consistent low temperature throughout the addition of the aldehyde and the subsequent reaction time is crucial. Fluctuations can allow for competing, less selective reaction pathways to become more prominent.

  • Localized Heating: The dropwise addition of the aldehyde or other reagents can cause localized warming within the reaction mixture if the addition is too fast or if stirring is inefficient.

Troubleshooting Steps:

  • Verify and Calibrate Your Thermometer: Ensure that your low-temperature thermometer is accurate.

  • Use a Properly Prepared Cooling Bath: A well-mixed dry ice/acetone or a cryocooler is recommended for stable low temperatures.

  • Slow Reagent Addition: Add the aldehyde solution dropwise to the enolate solution at a rate that prevents any significant rise in the internal reaction temperature.

  • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction vessel.

Q2: At what temperature should I perform the enolization and the aldol addition steps?

A2: The enolization and aldol addition steps are typically performed at different temperatures to optimize both enolate formation and the stereoselectivity of the aldol reaction.

  • Enolization: The formation of the boron enolate is commonly carried out at 0 °C.

  • Aldol Addition: After the enolate formation is complete, the reaction mixture is cooled to a much lower temperature, typically -78 °C, before the aldehyde is added.[2] This low temperature is critical for maximizing the diastereoselectivity of the carbon-carbon bond-forming step.

Q3: Can I run the Evans aldol reaction at a higher temperature, for example, 0 °C or room temperature?

A3: While the reaction may still proceed at higher temperatures, it is strongly discouraged if high diastereoselectivity is the goal. Increasing the temperature will likely lead to a significant decrease in the diastereomeric ratio (d.r.). At higher temperatures, the kinetic control of the reaction is diminished, and the Zimmerman-Traxler transition state, which is responsible for the high stereoselectivity, is less favored.[1] This can result in the formation of a mixture of diastereomers. In some cases, higher temperatures can also promote side reactions such as retro-aldol cleavage.

Q4: I am seeing byproducts in my reaction. Could this be related to the reaction temperature?

A4: Yes, the formation of certain byproducts can be influenced by temperature.

  • Aldol Condensation Product: If the reaction is allowed to warm up significantly, or if the workup is delayed, the initial β-hydroxy carbonyl adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound. This is more common under basic conditions and at elevated temperatures.

  • Retro-Aldol Products: At higher temperatures, the aldol addition can become reversible, leading to the cleavage of the product back to the starting materials (retro-aldol reaction). This will result in a lower yield of the desired aldol adduct.

Troubleshooting Steps:

  • Maintain the recommended low temperature throughout the reaction and quench the reaction at low temperature before allowing it to warm to room temperature for workup.

  • Promptly work up the reaction mixture after the reaction is complete to minimize the risk of side reactions.

Data Presentation: Effect of Temperature on Diastereoselectivity

The following table summarizes the generally observed trend of temperature's effect on the diastereoselectivity of a typical Evans propionate aldol reaction. Note that the exact diastereomeric ratios can vary depending on the specific substrates, reagents, and solvent used.

Reaction Temperature (°C)Expected Diastereomeric Ratio (syn:anti)Notes
-78> 95:5Optimal for high stereoselectivity. The Zimmerman-Traxler transition state is highly favored.
-4090:10 - 95:5Good selectivity is often still achievable, but a slight decrease may be observed.
070:30 - 90:10A significant drop in selectivity is expected as the kinetic control diminishes.
25 (Room Temperature)< 70:30Poor selectivity is anticipated. Side reactions are also more likely.

Experimental Protocols

Key Experiment: Boron-Mediated Evans Aldol Reaction for syn-Adducts

This protocol provides a generalized methodology for performing a diastereoselective Evans aldol reaction to obtain the syn-aldol product.

Materials:

  • N-acyl oxazolidinone (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Aldehyde (1.2 equiv)

  • pH 7 phosphate buffer

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add Bu₂BOTf (1.1 equiv) dropwise to the stirred solution.

    • Slowly add DIPEA (1.2 equiv) dropwise to the reaction mixture.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate.

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve the aldehyde (1.2 equiv) in a small amount of anhydrous CH₂Cl₂.

    • Add the aldehyde solution dropwise to the cold enolate solution over 15-30 minutes.

    • Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • While the reaction is still at -78 °C, quench the reaction by the dropwise addition of a pH 7 phosphate buffer.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude aldol adduct by flash column chromatography on silica gel to yield the desired highly diastereomerically enriched syn-product.

Visualizations

Evans_Aldol_Mechanism cluster_enolate Enolate Formation (at 0 °C) cluster_aldol Aldol Addition (at -78 °C) cluster_workup Workup N-Acyl Oxazolidinone N-Acyl Oxazolidinone Boron Enolate Boron Enolate N-Acyl Oxazolidinone->Boron Enolate + Bu₂BOTf + DIPEA Zimmerman-Traxler\nTransition State Zimmerman-Traxler Transition State Boron Enolate->Zimmerman-Traxler\nTransition State + Aldehyde Intermediate Adduct Intermediate Adduct Zimmerman-Traxler\nTransition State->Intermediate Adduct syn-Aldol Product syn-Aldol Product Intermediate Adduct->syn-Aldol Product + Buffer

Figure 1. Simplified workflow of the Evans aldol reaction.

Zimmerman_Traxler TS Chair-like Transition State Syn_Product syn-Aldol Product TS->Syn_Product  Favored Pathway (Low Temperature) Anti_Product anti-Aldol Product (Disfavored) TS->Anti_Product  Disfavored Pathway (Higher Energy) Enolate Z-Boron Enolate Enolate->TS Aldehyde Aldehyde Aldehyde->TS Troubleshooting_Tree Start Low Diastereoselectivity Observed Check_Temp Is the reaction temperature consistently at -78 °C? Start->Check_Temp Check_Addition Was the aldehyde added slowly and dropwise? Check_Temp->Check_Addition Yes Solution_Temp Action: Ensure proper cooling and temperature monitoring. Check_Temp->Solution_Temp No Check_Stirring Is stirring efficient to prevent localized heating? Check_Addition->Check_Stirring Yes Solution_Addition Action: Slow down the rate of aldehyde addition. Check_Addition->Solution_Addition No Check_Reagents Are all reagents and solvents anhydrous? Check_Stirring->Check_Reagents Yes Solution_Stirring Action: Increase stirring rate or use a larger stir bar. Check_Stirring->Solution_Stirring No Solution_Reagents Action: Use freshly dried solvents and reagents. Check_Reagents->Solution_Reagents No

References

Technical Support Center: Purification of 3-Acryloyl-2-oxazolidinone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from 3-Acryloyl-2-oxazolidinone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from this compound reactions?

A1: The most prevalent purification techniques for products derived from this compound reactions are flash column chromatography and recrystallization. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the required final purity.

Q2: What are typical impurities I might encounter in my crude product?

A2: Common impurities include unreacted starting materials such as the this compound or the nucleophile, the cleaved 2-oxazolidinone chiral auxiliary, and byproducts from side reactions.[1] Side reactions can include polymerization of the acryloyl moiety, especially under harsh conditions, or ring-opening of the oxazolidinone.[1]

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of your desired product from impurities during column chromatography or to assess the purity of fractions.[2] High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis.[3][4]

Q4: My desired product is very polar. What purification strategies can I use?

A4: For highly polar products, standard silica gel chromatography may be challenging. In such cases, you can consider using a more polar stationary phase like alumina or employing reverse-phase chromatography.[5] Another strategy for very polar compounds that are difficult to purify by chromatography is to attempt purification via recrystallization or salt formation if the molecule has acidic or basic functionalities.

Troubleshooting Guides

Flash Column Chromatography
Problem Potential Cause Troubleshooting Steps & Solutions
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. If the product is still not eluting, consider a stronger solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).
The product has decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting.[6] If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic additive like triethylamine in the eluent.[6]
Poor separation of product and impurities The chosen solvent system is not optimal.Screen different solvent systems using TLC to find one that gives good separation (a ΔRf of at least 0.2 is ideal).
The column was not packed or loaded properly.Ensure the column is packed uniformly without any air bubbles.[7] For loading, dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[8] Dry loading onto a small amount of silica can also improve resolution.[8]
Product elutes with a streaky or tailing band The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[9]
The sample is overloaded on the column.Use an appropriate amount of silica gel relative to your sample size (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material).
Co-elution of product and a closely-running impurity The TLC separation is misleading.Sometimes, compounds that appear well-separated on TLC co-elute on the column.[9] Try a different solvent system or consider an alternative purification method like recrystallization.
Recrystallization
Problem Potential Cause Troubleshooting Steps & Solutions
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The chosen solvent is too good at dissolving the compound, even at low temperatures.Add a "poor" solvent (one in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it clarifies and allow it to cool slowly.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is cooling too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low recovery of the purified product Too much solvent was used for the recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time to maximize crystal formation.
The recrystallized product is still impure The impurities have similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or a solvent pair. Alternatively, perform a second recrystallization.
The crystals were not washed properly after filtration.Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Adduct

This protocol describes a general procedure for the purification of a Michael adduct from the reaction of this compound with a nucleophile.

1. Preparation:

  • TLC Analysis: Determine an appropriate solvent system for the separation using TLC. A common starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the column is packed evenly to avoid channels.

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample to the top of the silica bed using a pipette.

  • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]

3. Elution and Fraction Collection:

  • Begin elution with the chosen solvent system, maintaining a constant flow rate. A gentle positive pressure with air or nitrogen can be applied to speed up the process.[8]

  • Collect fractions in test tubes or vials.

  • Monitor the elution of compounds by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of a Solid this compound Derivative

This protocol provides a general method for the purification of a solid product by recrystallization.

1. Solvent Selection:

  • Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for N-acyloxazolidinone derivatives include ethanol, isopropanol, ethyl acetate/hexanes, and toluene.[10]

  • Test the solubility of a small amount of the crude product in various solvents to find the optimal one.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

3. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove any remaining solvent.

Data Presentation

Table 1: Typical Solvent Systems for Flash Chromatography of N-Acyloxazolidinone Derivatives

Product Polarity Typical Solvent System Notes
Non-polar to moderately polarEthyl Acetate / HexanesA good starting point for many adducts. The ratio is adjusted based on TLC analysis.
Moderately polarDichloromethane / MethanolA more polar system for products that do not move in ethyl acetate/hexanes.
Polar / BasicDichloromethane / Methanol with 1% NH4OHThe addition of a base can help to reduce streaking for basic compounds.[5]
Polar / AcidicEthyl Acetate / Hexanes with 0.5% Acetic AcidThe addition of an acid can improve the chromatography of acidic compounds.[9]

Table 2: Common Recrystallization Solvents for N-Acyloxazolidinone Derivatives

Solvent/Solvent System Typical Use Case
Ethanol / WaterFor moderately polar, crystalline products.
IsopropanolA common choice for a single-solvent recrystallization.
Ethyl Acetate / HexanesA good solvent pair for compounds that are too soluble in pure ethyl acetate.
TolueneCan be effective for less polar, aromatic-containing derivatives.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_purification Purification Crude_Product Crude Reaction Mixture Workup Aqueous Work-up Crude_Product->Workup Chromatography Flash Column Chromatography Workup->Chromatography If an oil or non-crystalline solid Recrystallization Recrystallization Workup->Recrystallization If a solid Analysis Purity Analysis (TLC, HPLC, NMR) Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Logic start Low Yield After Purification check_reaction Was the reaction complete? (Check crude NMR/TLC) start->check_reaction check_workup Was there product loss during aqueous work-up? start->check_workup check_purification Was the purification method appropriate? start->check_purification incomplete_reaction Optimize reaction conditions (time, temperature, reagents) check_reaction->incomplete_reaction No emulsion Break emulsion (e.g., add brine) check_workup->emulsion Yes wrong_method Consider alternative purification (e.g., recrystallization vs. chromatography) check_purification->wrong_method No decomp Did the product decompose during purification? check_purification->decomp Yes decomp_solution Use milder conditions or alternative stationary phase decomp->decomp_solution

Caption: A logical troubleshooting guide for addressing low product yield after purification.

References

Navigating the Synthesis Landscape: A Technical Support Guide for 3-Acryloyl-2-oxazolidinone Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the selection of appropriate solvents for reactions involving 3-acryloyl-2-oxazolidinone. Authored for an audience of experienced researchers, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a quantitative approach to solvent selection based on Hansen Solubility Parameters (HSP). By leveraging a predictive model for solubility, this guide aims to streamline experimental design, mitigate common issues such as polymerization and low yields, and ensure the successful application of this versatile chiral auxiliary in organic synthesis.

Troubleshooting Guide: Common Issues in this compound Chemistry

This section addresses specific challenges that may be encountered during reactions with this compound, with a focus on solvent-related issues.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Poor Solubility of Reactants: this compound or other starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow or incomplete conversion.1. Consult the Solvent Compatibility Table: Refer to the quantitative data below to select a solvent with a low Hansen distance (Ra) to this compound. 2. Consider a Solvent Mixture: If a single solvent is not ideal, a mixture of two or more solvents can be used to fine-tune the solubility properties. 3. Increase Temperature: Gently warming the reaction mixture can improve solubility, but monitor for potential side reactions or polymerization.
Side Reactions: The solvent may participate in or promote undesired side reactions, such as decomposition of the starting material or product.1. Choose an Inert Solvent: Select a solvent that is chemically inert under the reaction conditions. 2. Review Solvent-Reactant Compatibility: Ensure the chosen solvent does not react with any of the reagents (e.g., avoid protic solvents with highly basic or acidic reagents).
Uncontrolled Polymerization High Reactant Concentration: A high concentration of the acryloyl moiety can lead to rapid, uncontrolled polymerization, especially at elevated temperatures.1. Select a "Poorer" Good Solvent: A solvent that dissolves the reactants sufficiently but does not lead to excessively high concentrations can help control the reaction rate. 2. Slow Addition of Reactants: Add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Use of Inhibitors: Consider the addition of a radical inhibitor (e.g., hydroquinone) if compatible with the desired reaction.
Inappropriate Solvent Choice: Certain solvents can promote radical formation and initiate polymerization.1. Avoid Solvents Prone to Radical Formation: Be cautious with solvents that have labile hydrogens or can easily form radicals under the reaction conditions. 2. Degas the Solvent: Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) can minimize radical initiation.
Difficult Product Isolation/Purification High Boiling Point of Solvent: A high-boiling solvent can be difficult to remove from the final product.1. Select a Lower Boiling Point Solvent: Choose a solvent with a boiling point that allows for easy removal under reduced pressure without degrading the product. 2. Consider Alternative Purification Methods: If a high-boiling solvent is necessary for the reaction, explore purification techniques such as precipitation, crystallization, or column chromatography.
Product Co-solubility with Byproducts: The desired product may have similar solubility to byproducts in the chosen workup or purification solvents.1. Optimize Extraction Solvents: Use a solvent system for extraction that selectively dissolves the product while leaving impurities behind. 2. Employ a Different Chromatography Eluent: If using column chromatography, screen different solvent mixtures as eluents to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a reaction with this compound?

A1: The most critical factors are:

  • Solubility: The solvent must dissolve this compound and all other reactants to ensure a homogeneous reaction mixture.

  • Reactivity: The solvent should be inert and not participate in or promote side reactions.

  • Reaction Type: The optimal solvent will vary depending on the specific reaction being performed (e.g., Diels-Alder, Michael addition, polymerization).

  • Temperature: The solvent's boiling and freezing points must be suitable for the intended reaction temperature.

  • Workup and Purification: The solvent should be easily removable and should not interfere with product isolation.

  • Safety: The toxicity, flammability, and environmental impact of the solvent should always be considered.

Q2: How can I predict the solubility of this compound in a solvent I haven't used before?

A2: Hansen Solubility Parameters (HSP) provide a powerful method for predicting solubility. The principle is that "like dissolves like." By comparing the HSP of this compound with that of a solvent, you can calculate the Hansen distance (Ra). A smaller Ra value indicates a higher likelihood of good solubility. The table in the "Quantitative Data" section provides calculated Ra values for a range of common solvents.

Q3: My reaction is prone to polymerization. What solvent-related strategies can I employ to minimize this?

A3: To minimize polymerization:

  • Choose a solvent that is not overly "good": A solvent that just sufficiently dissolves the monomer without leading to high local concentrations can help.

  • Use a higher volume of solvent: Diluting the reaction mixture can reduce the rate of polymerization.

  • Degas the solvent: Removing dissolved oxygen is crucial as it can act as a radical initiator.

  • Avoid solvents that can easily form radicals.

Q4: Are there any general solvent recommendations for specific reaction types with this compound?

A4: Yes, based on literature precedents:

  • Diels-Alder Reactions: Dichloromethane (CH₂Cl₂) is a commonly used solvent, often in the presence of a Lewis acid catalyst.[1][2]

  • Michael Additions: Aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are frequently employed.[1] The choice can influence reaction rates and yields.

  • Polymerizations: The choice of solvent is highly dependent on the desired polymer properties and polymerization technique. Dioxane has been used in some instances.[3]

Q5: How should I store this compound and its solutions?

A5: this compound is stable under normal conditions.[4] However, to prevent potential polymerization or degradation over time, it is recommended to store the solid compound in a cool, dry, and dark place. For solutions, especially if they are to be stored for any length of time, it is advisable to use a degassed aprotic solvent and keep the solution refrigerated and protected from light.

Quantitative Data: Solvent Compatibility Based on Hansen Solubility Parameters

Due to the limited availability of experimentally determined solubility data for this compound, we have estimated its Hansen Solubility Parameters (HSP) using the Hoftyzer-Van Krevelen group contribution method. This allows for a quantitative prediction of its compatibility with various common organic solvents.

The estimated HSP for this compound are:

  • δD (Dispersion): 18.3 MPa½

  • δP (Polar): 11.5 MPa½

  • δH (Hydrogen Bonding): 8.5 MPa½

The following table presents a list of common organic solvents, their respective HSPs, and the calculated Hansen distance (Ra) to this compound. A lower Ra value suggests better compatibility and higher likelihood of good solubility.

Solvent δD (MPa½) δP (MPa½) δH (MPa½) Hansen Distance (Ra) Predicted Compatibility
Dichloromethane 17.07.37.15.0 High
Chloroform 17.83.15.78.9 High
Tetrahydrofuran (THF) 16.85.78.06.5 High
Acetone 15.510.47.03.4 Very High
Ethyl Acetate 15.85.37.27.1 High
Acetonitrile 15.318.06.17.7 Moderate
Dimethylformamide (DMF) 17.413.711.33.8 Very High
Dimethyl Sulfoxide (DMSO) 18.416.410.25.2 High
Toluene 18.01.42.012.1 Low
Dioxane 17.51.89.010.2 Moderate
Methanol 14.712.322.414.8 Low
Ethanol 15.88.819.411.9 Low
Isopropanol 15.86.116.49.9 Moderate
n-Hexane 14.90.00.015.4 Very Low
Cyclohexane 16.80.00.215.1 Very Low

Disclaimer: These values are based on a predictive model and should be used as a guide for solvent screening. Experimental verification is always recommended.

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction

This protocol is a general guideline for the Lewis acid-catalyzed Diels-Alder reaction between this compound and a diene, based on literature precedents.[1][2]

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the chiral oxazolidinone (1.0 equiv.) to a flame-dried round-bottom flask.

  • Dissolution: Dissolve the oxazolidinone in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., diethylaluminum chloride or titanium tetrachloride, 1.1-2.0 equiv.) dropwise to the stirred solution.

  • Diene Addition: Add the diene (e.g., cyclopentadiene, 2.0-3.0 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride or water).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Michael Addition

This protocol provides a general framework for performing a Michael addition of a nucleophile to this compound.[1]

  • Preparation: To a flame-dried flask under an inert atmosphere, add the nucleophile (1.0-1.2 equiv.).

  • Dissolution: Dissolve the nucleophile in a suitable anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).

  • Base/Catalyst Addition (if required): If the reaction requires a base or catalyst, add it to the solution and stir for the appropriate time.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Substrate Addition: Slowly add a solution of this compound (1.0 equiv.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Workup: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous salt, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography if necessary.

Visualizations

SolventSelectionWorkflow start Start: Need to Select a Solvent reaction_type Identify Reaction Type (e.g., Diels-Alder, Michael Addition) start->reaction_type hsp_table Consult Hansen Solubility Parameter (HSP) Table reaction_type->hsp_table calc_ra Calculate Hansen Distance (Ra) for Potential Solvents hsp_table->calc_ra select_low_ra Select Solvents with Low Ra (< 8 for high compatibility) calc_ra->select_low_ra check_reactivity Check for Chemical Compatibility and Inertness select_low_ra->check_reactivity consider_bp Consider Boiling Point for Reaction Temperature and Workup check_reactivity->consider_bp troubleshoot_check Anticipate Potential Issues? (e.g., Polymerization) consider_bp->troubleshoot_check final_selection Final Solvent Selection troubleshoot_check->final_selection No adjust_conditions Adjust Conditions: - Lower Concentration - Add Inhibitor - Degas Solvent troubleshoot_check->adjust_conditions Yes adjust_conditions->final_selection

Caption: A workflow for selecting an appropriate solvent for this compound chemistry.

TroubleshootingFlowchart start Problem Encountered issue Identify the Primary Issue start->issue low_yield Low/No Yield issue->low_yield Low Yield polymerization Polymerization issue->polymerization Polymerization difficult_isolation Difficult Isolation issue->difficult_isolation Isolation Issues check_solubility Is Solubility an Issue? (Check HSP Table) low_yield->check_solubility check_concentration Is Concentration Too High? polymerization->check_concentration check_bp Is Solvent BP Too High? difficult_isolation->check_bp change_solvent Change to a Solvent with Lower Ra check_solubility->change_solvent Yes check_side_reactions Potential Side Reactions? check_solubility->check_side_reactions No solution Problem Resolved change_solvent->solution check_side_reactions->solution dilute Dilute the Reaction check_concentration->dilute Yes check_inhibitor Inhibitor Present? check_concentration->check_inhibitor No dilute->solution add_inhibitor Add Radical Inhibitor check_inhibitor->add_inhibitor add_inhibitor->solution choose_lower_bp Choose Lower Boiling Point Solvent check_bp->choose_lower_bp Yes optimize_workup Optimize Workup/ Purification Solvents check_bp->optimize_workup No choose_lower_bp->solution optimize_workup->solution

Caption: A troubleshooting flowchart for common issues in this compound reactions.

References

Technical Support Center: Cleavage of Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cleavage of oxazolidinone auxiliaries. Our goal is to provide practical solutions to common issues to ensure high-yielding and stereochemically pure outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving N-acyl oxazolidinone auxiliaries?

A1: The most prevalent and reliable methods for the cleavage of N-acyl oxazolidinones are hydrolytic and reductive cleavage, which are chosen based on the desired functionality of the final product.[1]

  • Hydrolytic Cleavage: This method typically utilizes lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) to produce the corresponding carboxylic acid.[1][2] This technique is well-regarded for proceeding without loss of stereochemical integrity.[1]

  • Reductive Cleavage: This approach employs reducing agents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.[2]

Q2: How do I decide which cleavage method to use?

A2: The choice of cleavage method is dictated by the desired functional group in your target molecule.[1][2]

  • If you aim to obtain a carboxylic acid , hydrolytic cleavage is the appropriate method.[1]

  • If a primary alcohol is the desired product, then reductive cleavage should be employed.[1]

  • For the synthesis of aldehydes , a carefully controlled reductive cleavage using reagents like diisobutylaluminum hydride (DIBAL-H) can be utilized.[2]

  • To obtain an ester , transesterification with an alkoxide, for instance, sodium methoxide in methanol, is a suitable option.[2]

Q3: I am observing a significant side product during my hydrolytic cleavage. What could it be?

A3: A common side reaction during hydrolytic cleavage with LiOH/H₂O₂ is the formation of an undesired hydroxyamide.[1][3] This occurs due to the competing attack of the hydroxide ion on the endocyclic carbamate carbonyl of the oxazolidinone ring instead of the intended exocyclic amide carbonyl.[1][4][5] This side reaction leads to the opening of the oxazolidinone ring, preventing its recovery.[4][5]

Q4: My reductive cleavage is resulting in a complex mixture of products. What might be the issue?

A4: The use of strong reducing agents can sometimes lead to undesired side reactions, including the cleavage of the oxazolidinone ring itself.[1] To circumvent these issues, milder and more selective reducing agents like lithium borohydride are recommended.[1] For substrates that are sterically hindered, modifications to the standard LiBH₄ protocol may be necessary to enhance the yield and minimize the formation of by-products.[1]

Q5: Are there any safety concerns associated with the LiOH/H₂O₂ cleavage method?

A5: Yes, a significant safety concern with the LiOH/H₂O₂ method is the evolution of oxygen gas.[3][6][7][8] This is due to the decomposition of the peracid intermediate formed during the reaction.[3][7] The release of oxygen can create a pressurized and potentially flammable environment within a sealed reaction vessel, particularly in the presence of organic solvents.[3][6][7] It is imperative to ensure proper venting of the reaction apparatus and to conduct the experiment in a well-ventilated fume hood.[6]

Troubleshooting Guides

Issue 1: Low Yield in Hydrolytic Cleavage (LiOH/H₂O₂)
Potential Cause Troubleshooting Recommendation
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction appears to have stalled, a slight increase in the equivalents of LiOH or H₂O₂ can be considered. Ensuring the reaction proceeds to completion is vital for maximizing the yield.[1]
Side Reaction (Endocyclic Cleavage) The formation of a hydroxyamide byproduct from the undesired cleavage of the oxazolidinone ring is a common issue.[1][3] Lowering the reaction temperature can sometimes favor the desired exocyclic cleavage.
Product Degradation Some products may be sensitive to the basic and oxidative conditions. It is crucial to maintain the recommended reaction temperature (typically 0 °C) and to quench the reaction promptly once the starting material is consumed.
Issue 2: Low Yield in Reductive Cleavage (LiBH₄)
Potential Cause Troubleshooting Recommendation
Incomplete Reaction Ensure the use of an anhydrous solvent (e.g., THF, diethyl ether) and maintain an inert atmosphere (argon or nitrogen).[1] Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.[1]
Moisture Contamination Lithium borohydride is sensitive to moisture, which can quench the reagent and diminish its effectiveness.[1] Use anhydrous solvents and properly dried glassware.
Ring-Opened By-products For sterically hindered substrates, consider adding one equivalent of water to the reaction mixture before the addition of LiBH₄. This can generate a more selective hydroxyborohydride species, which can minimize the attack on the oxazolidinone carbonyl.[1]
Issue 3: Epimerization of the Chiral Center
Potential Cause Troubleshooting Recommendation
Harsh Reaction Conditions Prolonged exposure to strongly basic or acidic conditions, or elevated temperatures, can lead to epimerization. Adhere to the recommended reaction times and temperatures for the chosen cleavage protocol.
Inappropriate Quenching A rapid, uncontrolled quench can sometimes lead to localized heating and potential epimerization. A slow and controlled quench is advisable.

Experimental Protocols

Hydrolytic Cleavage to a Carboxylic Acid (LiOH/H₂O₂)
  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (typically 4.0-8.0 equiv.) dropwise, followed by the slow addition of an aqueous solution of lithium hydroxide (LiOH) (e.g., 0.8 M, 2.0-4.0 equiv.).

  • Reaction: Stir the reaction at 0 °C until completion, monitoring the progress by TLC or LC-MS.[1]

  • Quenching: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), to decompose the excess peroxide.

  • Workup: Remove the THF under reduced pressure.[1] Acidify the aqueous layer to a pH of ~2-3 with an acid like 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to obtain the carboxylic acid product.[1] The chiral auxiliary can be recovered from the organic extracts.[1]

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Reductive Cleavage to a Primary Alcohol (LiBH₄)
  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄) (typically 1.0-2.0 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.[1]

  • Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl at 0 °C.

  • Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate).[1] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.[1]

Quantitative Data Summary

The following table summarizes representative yields for the cleavage of N-acyl oxazolidinones.

Cleavage MethodSubstrateProductYieldStereoselectivity
LiOH/H₂O₂N-(phenylacetyl)oxazolidinone derivativeCarboxylic AcidHighNo erosion of stereochemistry[1]
LiOH/H₂O₂N-acyloxazolidinone(3S)-hydroxy-5-phenylpentanoic acid89%98.5% ee[1]
LiBH₄N-acyloxazolidinonePrimary AlcoholGenerally HighNo erosion of stereochemistry

Visualized Workflows

Cleavage_Method_Selection start Desired Functional Group? carboxylic_acid Carboxylic Acid start->carboxylic_acid Acid primary_alcohol Primary Alcohol start->primary_alcohol Alcohol aldehyde Aldehyde start->aldehyde Aldehyde ester Ester start->ester Ester hydrolytic Hydrolytic Cleavage (LiOH/H₂O₂) carboxylic_acid->hydrolytic reductive_alcohol Reductive Cleavage (LiBH₄) primary_alcohol->reductive_alcohol reductive_aldehyde Reductive Cleavage (DIBAL-H) aldehyde->reductive_aldehyde transesterification Transesterification (NaOR/ROH) ester->transesterification

Caption: Decision tree for selecting the appropriate cleavage method.

Hydrolytic_Cleavage_Workflow cluster_0 Reaction cluster_1 Workup & Purification dissolve 1. Dissolve N-acyl oxazolidinone in THF/H₂O cool 2. Cool to 0 °C dissolve->cool add_reagents 3. Add H₂O₂ and LiOH cool->add_reagents react 4. Stir at 0 °C add_reagents->react quench 5. Quench with Na₂SO₃ react->quench workup 6. Acidify and Extract quench->workup purify 7. Purify Product workup->purify

Caption: Step-by-step workflow for the hydrolytic cleavage.

Reductive_Cleavage_Workflow cluster_0 Reaction cluster_1 Workup & Purification dissolve 1. Dissolve N-acyl oxazolidinone in anhydrous ether/THF cool 2. Cool to 0 °C dissolve->cool add_libh4 3. Add LiBH₄ cool->add_libh4 react 4. Warm to RT and Stir add_libh4->react quench 5. Quench with NH₄Cl(aq) react->quench workup 6. Extract and Dry quench->workup purify 7. Purify Product workup->purify

Caption: Step-by-step workflow for the reductive cleavage.

References

refining reaction times for complete conversion with 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Acryloyl-2-oxazolidinone. It features troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving complete and clean conversions for this versatile chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction times for achieving complete conversion with this compound?

A1: Reaction times are highly dependent on the specific transformation. For instance, Lewis acid-catalyzed Diels-Alder reactions can range from 2 to 24 hours, depending on the dienophile and catalyst used.[1] Michael additions, particularly with less reactive nucleophiles, may require extended periods, sometimes up to 96 hours, to reach completion.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[3]

Q2: How significantly does temperature influence reaction time and completion?

A2: Temperature is a critical parameter. Many asymmetric reactions involving this compound, such as Diels-Alder or aldol additions, are performed at low temperatures (e.g., -78 °C) to maximize diastereoselectivity by stabilizing the chelated transition state.[1][4] While increasing the temperature can accelerate the reaction rate, it may also lead to reduced selectivity and the formation of unwanted side products.[3][4] For sluggish reactions, a slight and careful increase in temperature after an initial low-temperature phase may be beneficial, but this must be optimized for each specific case.

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reaction is the polymerization of the acryloyl moiety. This can be minimized by using fresh, high-purity monomer, maintaining low reaction temperatures, and ensuring the absence of radical initiators. In some cases, adding a radical inhibitor may be necessary. Another common issue, particularly in Michael additions, is the retro-Michael reaction, where the adduct reverts to the starting materials.[5] This can often be suppressed by ensuring the subsequent protonation or workup step is efficient, trapping the desired product.[5]

Q4: How do I choose the appropriate catalyst for my reaction?

A4: The choice of catalyst is key to both reaction rate and stereoselectivity. For Diels-Alder reactions, Lewis acids like diethylaluminum chloride (Et₂AlCl) have shown excellent results in providing high yields and diastereoselectivity.[1] For Michael additions, scandium triflate (Sc(OTf)₃) has been identified as a highly effective catalyst.[5][6] The optimal catalyst and its loading percentage should be determined through screening, as different substrates may have different requirements.

Q5: My reaction has stalled and is not proceeding to completion. What are the likely causes?

A5: A stalled reaction can result from several factors. The quality of reagents is paramount; ensure that this compound is pure and that all solvents are anhydrous, as moisture can deactivate many catalysts and reagents.[4] The catalyst itself may have degraded or been "poisoned" by impurities. Finally, if the nucleophile or diene is not sufficiently reactive under the chosen conditions, exploring a more potent catalyst or slightly higher temperatures may be necessary.[3]

Troubleshooting Guides

Problem: Incomplete Conversion or Low Yield

Incomplete reactions are a frequent challenge. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Incomplete Conversion

G start Reaction Incomplete/ Low Yield reagent_quality Check Reagent Purity & Dryness start->reagent_quality Potential Issue conditions Review Reaction Conditions start->conditions Potential Issue stoichiometry Verify Stoichiometry start->stoichiometry Potential Issue sub_reagent Use fresh auxiliary & anhydrous solvents. Distill liquid reagents. reagent_quality->sub_reagent sub_conditions_temp Is temperature optimal for stability & reactivity? conditions->sub_conditions_temp sub_stoichiometry Ensure correct equivalents of all reactants. stoichiometry->sub_stoichiometry end Reaction Optimized sub_reagent->end sub_conditions_time Extend reaction time. Monitor by TLC/LC-MS. sub_conditions_temp->sub_conditions_time No sub_catalyst Screen alternative catalysts or increase catalyst loading. sub_conditions_temp->sub_catalyst Yes sub_conditions_time->end sub_catalyst->end sub_stoichiometry->end

Caption: Logical workflow for troubleshooting incomplete reactions.

Potential CauseSuggested Solution & Rationale
Poor Reagent Quality Use freshly opened or purified this compound. Ensure all solvents are strictly anhydrous, as water can quench catalysts and reagents.[4]
Suboptimal Temperature For stereoselective reactions, maintain low temperatures (-78 °C) to preserve the integrity of the chelated intermediate. If the reaction is sluggish, consider allowing it to warm slowly to 0 °C or room temperature after the initial addition phase.[1]
Insufficient Reaction Time Monitor the reaction progress closely. Some reactions, especially with sterically hindered substrates or weak nucleophiles, require extended periods to reach completion.[2]
Catalyst Inactivity Use a fresh batch of catalyst. For Lewis acid-catalyzed reactions, ensure an inert atmosphere (Argon or Nitrogen) to prevent deactivation by air or moisture. Consider screening alternative catalysts (e.g., different Lewis acids) that may be more effective for your specific substrate.[1][5]
Incorrect Stoichiometry Carefully re-check the molar equivalents of all reactants. In Michael additions, for example, using a slight excess (1.2 equivalents) of the nucleophile can sometimes drive the reaction to completion.[5]
Retro-Reaction In reversible processes like the Michael addition, ensure the reaction workup effectively "traps" the product. This can be achieved by rapid quenching and protonation of the resulting enolate to prevent it from reverting to the starting materials.[5]

Data Presentation: Reaction Parameters

Table 1: Effect of Lewis Acid on Asymmetric Diels-Alder Reaction

This table summarizes the impact of different Lewis acids on the reaction of a 3-(acyloxy)acryloyl oxazolidinone with cyclopentadiene.

EntryLewis Acid (Equiv.)Temperature (°C)Time (h)Yield (%)Diastereoselectivity (endo:exo)
1Et₂AlCl (1.4)-78236>99:1
2Et₂AlCl (2.0)-78252>99:1
3Et₂AlCl (2.0)-78 to 23247197:3
4Yb(OTf)₃ (1.5)2324No Reaction-
5Sc(OTf)₃ (1.5)-788Trace-

Data adapted from studies on 3-(acetoxy)acryloyl oxazolidinone.[1]

Table 2: Optimized Conditions for Lewis Acid-Catalyzed Michael Addition

This table presents optimized conditions for the Michael addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to this compound.

Catalyst (mol%)Co-additive (Equiv.)Temperature (°C)Addition Time (h)Stirring Time (h)Yield (%)
Sc(OTf)₃ (10)HFIP (5)-2512380
ZnCl₂ (100)HFIP (1)rt-2447
Et₂AlCl (10)HFIP (1)rt-243

Data adapted from Itoh, T. et al.[5] HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for the Lewis acid-promoted Diels-Alder reaction between a 3-(acyloxy)acryloyl oxazolidinone and cyclopentadiene.[1]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral 3-(acyloxy)acryloyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.5 - 2.0 equiv) in hexanes dropwise to the stirred solution. Stir the resulting mixture for 30 minutes at -78 °C.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-8 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.

Protocol 2: Lewis Acid-Catalyzed Michael Addition

This protocol outlines a procedure for the Sc(OTf)₃-catalyzed Michael addition of a silyloxypyrrole to this compound.[5][6]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add scandium(III) triflate (Sc(OTf)₃, 0.1 equiv), this compound (1.0 equiv), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 5.0 equiv). Dissolve the mixture in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -25 °C.

  • Nucleophile Addition: Slowly add a solution of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole (1.2 equiv) in CH₂Cl₂ via syringe pump over a period of 1 hour.

  • Reaction: Stir the reaction mixture at -25 °C for 23 hours.

  • Workup: Pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

Biological Relevance & Signaling Pathways

This compound and its derivatives are crucial building blocks in medicinal chemistry, particularly for the synthesis of potent HIV-1 protease inhibitors.[1][7][8][9] These inhibitors are a cornerstone of combined antiretroviral therapy (cART). They function by targeting a critical enzyme in the viral life cycle: HIV-1 protease.

HIV-1 protease is essential for the maturation of new virus particles. It cleaves large, non-functional polyproteins (Gag-Pol) into smaller, functional proteins required for assembling a mature, infectious virion. By blocking the active site of this enzyme, protease inhibitors prevent this cleavage, resulting in the production of immature, non-infectious viral particles.[10][11]

The HIV Life Cycle and the Role of Protease Inhibitors

HIV_Lifecycle cluster_cell Host CD4 Cell cluster_outside Extracellular Space Integration 4. Integration (HIV DNA joins Host DNA) Replication 5. Replication (New viral RNA & proteins made) Integration->Replication Transcription Assembly 6. Assembly (New HIV particles assemble) Replication->Assembly Protease HIV Protease Action (Cleaves polyproteins) Assembly->Protease Budding 7. Budding (Immature virus leaves cell) Protease->Budding enables maturation MatureViron Mature, Infectious HIV Budding->MatureViron Maturation Binding 1. Binding & Fusion RevTrans 2. Reverse Transcription (RNA to DNA) Binding->RevTrans Entry 3. Entry into Nucleus RevTrans->Entry Entry->Integration ProteaseInhibitor Protease Inhibitors (Synthesized from This compound) ProteaseInhibitor->Protease BLOCKS

Caption: The HIV life cycle and the critical maturation step blocked by protease inhibitors.[10][12][13][14]

References

Validation & Comparative

A Comparative Guide to Evans Auxiliaries: Benchmarking 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecules. Among these, the oxazolidinones, pioneered by David A. Evans, have established themselves as a robust and reliable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of 3-Acryloyl-2-oxazolidinone with other widely used Evans auxiliaries, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.

Mechanism of Stereocontrol: The Foundation of Evans Auxiliaries

The remarkable stereoselectivity achieved with Evans auxiliaries stems from the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. This substituent, typically derived from readily available amino acids like valine (isopropyl group) or phenylalanine (benzyl group), effectively shields one face of the enolate formed from the N-acylated auxiliary. This steric bias directs the approach of an electrophile to the less hindered face, leading to a high degree of diastereoselectivity. The formation of a rigid, chelated (Z)-enolate with a Lewis acid is a critical aspect of this stereochemical control.

dot

Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.

Performance Comparison in Asymmetric Reactions

The choice of the N-acyl group and the substituent on the oxazolidinone ring significantly influences the outcome of the asymmetric transformation. This section compares the performance of this compound and its derivatives with other common Evans auxiliaries in Diels-Alder, Michael addition, aldol, and alkylation reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. N-Acryloyl oxazolidinones are excellent dienophiles, and the stereochemical outcome is controlled by the coordination of a Lewis acid to the carbonyl oxygens, which locks the dienophile in a reactive conformation.

Auxiliary/DienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>99:192
3-(Acetoxy)acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>95:576
3-(4-Methoxybenzoyl)acryloyl-(R)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>99:1 (single diastereomer observed)98[1][2]

Key Observation: this compound and its derivatives, particularly the 3-(acyloxy)acryloyl variants, exhibit exceptional endo-selectivity and high diastereoselectivity in Lewis acid-promoted Diels-Alder reactions. The bulky substituent on the acryl group can further enhance the yield.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Evans auxiliaries provide excellent stereocontrol in these transformations.

AuxiliaryNucleophileCatalyst/Lewis AcidYield (%)Diastereomeric Ratio (d.r.) / ee (%)
This compoundN-Boc-2-(tert-butyldimethylsilyloxy)pyrroleSc(OTf)₃77-80-
(S)-N-Enoyl-4-phenyl-1,3-oxazolidin-2-oneNi(II) complex of glycineDBU>98>98:2
N-Crotonyl-(S)-4-benzyl-2-oxazolidinoneThiophenol--95:5

Key Observation: While direct comparative data is limited, this compound serves as an effective Michael acceptor. The stereochemical outcome in Michael additions using Evans auxiliaries is generally high, with the facial selectivity being directed by the chiral auxiliary.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a reliable method for the synthesis of syn-β-hydroxy carbonyl compounds. The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.

Auxiliary (N-propionyl derivative)AldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf80-95>99:1
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehydeBu₂BOTf85-95>99:1
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionaldehydeTiCl₄8897:3
Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for creating stereogenic centers α to a carbonyl group.

Auxiliary (N-propionyl derivative)ElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaHMDS>9098:2[3]
(S)-4-Isopropyl-2-oxazolidinoneBenzyl bromideLDA92>99:1
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneMethyl iodideNaHMDS5394:6

Key Observation: Similar to aldol reactions, there is a lack of specific data for the asymmetric alkylation of this compound. However, the established Evans auxiliaries demonstrate high diastereoselectivity, with the benzyl-substituted auxiliary generally providing excellent results with a variety of electrophiles.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction

dot

Caption: Experimental workflow for a typical asymmetric Diels-Alder reaction.

Materials:

  • N-Acryloyl-2-oxazolidinone (1.0 eq)

  • Diene (e.g., cyclopentadiene, 3.0 eq)

  • Lewis Acid (e.g., Et₂AlCl, 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the N-acryloyl-2-oxazolidinone in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Slowly add the Lewis acid and stir the mixture for 30 minutes.

  • Add the diene dropwise and continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Auxiliary Cleavage (Hydrolysis to Carboxylic Acid)

Materials:

  • N-Acyl oxazolidinone adduct (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • 1 M Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding 1 M Na₂SO₃.

  • Concentrate the mixture to remove THF.

  • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the chiral carboxylic acid.[3][4][5]

Conclusion

This compound and its derivatives are highly effective dienophiles in asymmetric Diels-Alder reactions, providing excellent yields and diastereoselectivities. While direct comparative data in other key transformations like aldol, alkylation, and a broader range of Michael additions are less prevalent in the literature, the general principles of stereocontrol exhibited by Evans auxiliaries suggest that it would perform with high levels of diastereoselectivity in these reactions as well. The choice of a specific Evans auxiliary, including the N-acyl group and the C4-substituent, should be tailored to the specific substrates and desired stereochemical outcome. The robust and predictable nature of Evans auxiliaries, coupled with well-established protocols for their attachment and cleavage, ensures their continued prominence in the field of asymmetric synthesis.

References

Determining the Absolute Stereochemistry of 3-Acryloyl-2-oxazolidinone Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the absolute stereochemistry of chiral molecules is a critical aspect of modern chemistry, particularly in the fields of asymmetric synthesis and drug development. For adducts derived from 3-acryloyl-2-oxazolidinone, which are extensively used as chiral auxiliaries, confirming the three-dimensional arrangement of atoms is paramount for validating synthetic methodologies and ensuring the desired biological activity. This guide provides a comprehensive comparison of the three primary analytical techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for determining the absolute stereochemistry of this compound adducts depends on several factors, including the physical state of the sample, the required accuracy, and available resources. The following table summarizes the key performance indicators for each technique.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (with Chiral Auxiliaries)
Principle Anomalous dispersion of X-rays by a single crystal.[1]Differential absorption of left and right circularly polarized infrared light in solution.[2][3]Diastereomeric differentiation of NMR signals using chiral solvating or derivatizing agents.[4][5]
Sample State Single crystal.[1][6]Solution or neat liquid/oil.[2][3]Solution.[5]
Sample Amount 0.1 - 0.3 mm single crystal.[1]5 - 20 mg.[3][7]~1-10 mg.
Measurement Time Hours to days (including crystal growth).Typically 1-8 hours per sample.[7]Minutes to hours.
Accuracy Unambiguous and definitive ("gold standard").[1][6]High, reliable when correlated with DFT calculations.[7][8]Generally lower, can be empirical and depends on the chosen chiral agent.[9]
Key Advantage Provides the complete 3D structure.[6]Applicable to non-crystalline samples in their solution state.[2][3]Rapid analysis and widely available instrumentation.[10]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[2][8]Requires quantum mechanical calculations for interpretation.[3][7]Can be less definitive and may require synthesis of diastereomers.[9]

Experimental Protocols

X-ray Crystallography

This method provides a definitive determination of the absolute configuration by analyzing the anomalous scattering of X-rays from a single crystal.[1]

Methodology:

  • Crystal Growth: Grow a single crystal of the this compound adduct of suitable quality, typically 0.1-0.3 mm in each dimension.[1] This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Use an X-ray source, commonly with copper radiation (Cu Kα, λ = 1.5418 Å), to maximize the anomalous signal from light atoms like oxygen and nitrogen.[1]

    • Cool the crystal to approximately 100 K to reduce thermal vibrations.

    • Collect a complete set of diffraction data, ensuring high redundancy of measurements.[1]

  • Structure Solution and Refinement:

    • Process the collected diffraction data.

    • Solve the crystal structure using direct or Patterson methods.

    • Refine the structural model using full-matrix least-squares refinement.

    • Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations.[7]

Methodology:

  • Sample Preparation: Prepare a solution of the this compound adduct in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[2]

  • VCD Spectrum Acquisition:

    • Use a VCD spectrometer to acquire the spectrum.

    • The measurement is typically carried out at a resolution of 4-8 cm⁻¹.[2]

    • Data collection can take several hours to achieve a good signal-to-noise ratio.[7]

  • Computational Modeling:

    • Perform a conformational search for the molecule using molecular mechanics.

    • For the lowest energy conformers, perform geometry optimization and vibrational frequency calculations using DFT (e.g., B3LYP/6-31G(d,p)).[8]

    • Generate the predicted VCD spectrum by Boltzmann-averaging the spectra of the individual conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both possible enantiomers.

    • The absolute configuration is assigned based on the enantiomer whose calculated spectrum shows the best correlation in terms of sign and relative intensity of the VCD bands with the experimental spectrum.[2][7]

NMR Spectroscopy using Chiral Solvating Agents (CSAs)

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, leading to separate NMR signals for each enantiomer.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound adduct in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a chiral solvating agent (e.g., (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The stoichiometry of the CSA to the analyte may need to be optimized.

  • NMR Spectrum Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

    • Observe the chemical shift differences (Δδ) between the signals of the two diastereomeric complexes.

  • Analysis and Assignment:

    • The presence of separate signals for the enantiomers allows for the determination of enantiomeric excess.

    • The absolute configuration can often be assigned empirically by comparing the observed chemical shift differences to established models for the specific CSA used. For a more rigorous assignment, a well-characterized enantiopure standard of the adduct is typically required for comparison.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the discussed techniques.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis cluster_result Result crystal_growth Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement & Flack Parameter Analysis structure_solution->refinement abs_config Absolute Stereochemistry refinement->abs_config

Caption: Workflow for X-ray Crystallography.

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Result cluster_result_vcd sample_prep_vcd Sample Preparation (Solution) vcd_measurement VCD Spectrum Measurement sample_prep_vcd->vcd_measurement comparison Compare Experimental & Calculated Spectra vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Calculations (R & S) conf_search->dft_calc dft_calc->comparison abs_config_vcd Absolute Stereochemistry comparison->abs_config_vcd

Caption: Workflow for VCD Spectroscopy.

nmr_workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis cluster_result_nmr Result dissolve_sample Dissolve Adduct in Solvent add_csa Add Chiral Solvating Agent dissolve_sample->add_csa nmr_measurement ¹H NMR Spectrum Acquisition add_csa->nmr_measurement analyze_shifts Analyze Chemical Shift Differences (Δδ) nmr_measurement->analyze_shifts rel_config Relative Stereochemistry/ Enantiomeric Excess analyze_shifts->rel_config

Caption: Workflow for NMR with a Chiral Solvating Agent.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: The Role of 3-Acryloyl-2-oxazolidinone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a critical determinant in the successful stereocontrolled synthesis of complex molecules. This guide provides an objective comparison of the performance of 3-acryloyl-2-oxazolidinone, a prominent member of the Evans' oxazolidinone family, against other widely used chiral auxiliaries such as camphorsultam and pseudoephedrine. This analysis is supported by experimental data from the literature, detailed methodologies for key transformations, and visualizations of reaction workflows to inform the selection of the optimal chiral auxiliary for specific synthetic challenges.

The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization of the product, all while allowing for high recovery of the auxiliary itself.[1] This guide focuses on a comparative analysis of some of the most effective chiral auxiliaries in key asymmetric transformations.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. The following tables summarize the performance of N-acryloyl-2-oxazolidinone and other selected chiral auxiliaries in key asymmetric transformations, providing a quantitative comparison of their efficacy.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.[1] Both Evans' oxazolidinones and Oppolzer's camphorsultam are highly effective in promoting stereoselective Diels-Alder reactions, typically leading to the endo adduct with high diastereomeric excess.[1] The rigid conformational control imposed by these auxiliaries effectively shields one face of the dienophile.[1]

Chiral AuxiliaryDienophileDieneLewis Acidendo:exo RatioDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinoneN-acryloylCyclopentadieneEt₂AlCl>100:1>100:181
(1S)-(-)-2,10-CamphorsultamN-acryloylCyclopentadieneEt₂AlCl>95:5>98% (d.e.)80-90
(-)-8-phenylmentholAcrylate ester5-benzyloxymethylcyclopentadiene--High-

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral auxiliaries play a crucial role in controlling the stereochemistry of the newly formed chiral centers. Evans' oxazolidinones are effective in directing the conjugate addition of various nucleophiles.

Chiral AuxiliaryMichael AcceptorNucleophileCatalyst/ConditionsDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-phenyl-2-oxazolidinoneN-cinnamoylMeMgBr/CuBr·SMe₂-97:3High
(S,S)-(+)-pseudoephedrineN-enamiden-BuLi-ExcellentHigh
(1S)-(-)-2,10-CamphorsultamN-methacryloylThiophenol/Li base-High-

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Michael Additions.

Asymmetric Alkylations

Asymmetric alkylation of enolates is a cornerstone of stereoselective C-C bond formation. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-benzyl-2-oxazolidinoneN-propionyl imideAllyl iodide98:2>90
(S,S)-PseudoephedrineN-propionyl amideBenzyl bromide>99:1High
(1R,2R)-PseudoephenamineN-propionyl amideBenzyl bromide>99:1High

Table 3: Comparison of Chiral Auxiliaries in Asymmetric Alkylations.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction of 3-(acyloxy)acryloyl oxazolidinone

This protocol is adapted from a procedure for the synthesis of a high-affinity ligand for HIV-1 protease inhibitors.[2]

Synthesis of 3-(acetoxy)acryloyl oxazolidinone:

  • To a solution of propiolic acid in CH₂Cl₂ is added oxalyl chloride and a catalytic amount of DMF at 0 °C. The reaction is stirred for 3 hours at room temperature.

  • The resulting 3-chloroacryloyl chloride is then treated with the lithium salt of (S)-4-benzyl-2-oxazolidinone (prepared by treating the oxazolidinone with n-BuLi in THF at -78 °C) to afford 3-(chloro)acryloyl oxazolidinone.[2]

  • The 3-(chloro)acryloyl oxazolidinone is then reacted with acetic acid in the presence of N-methylmorpholine in CH₂Cl₂ at room temperature for 24 hours to provide 3-(acetoxy)acryloyl oxazolidinone.[2]

Diels-Alder Reaction:

  • To a solution of the 3-(acetoxy)acryloyl oxazolidinone in CH₂Cl₂ at -78 °C is added 1.4 equivalents of diethylaluminum chloride (Et₂AlCl).

  • Cyclopentadiene is then added, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting cycloadduct is purified by silica gel chromatography to yield the endo-adduct with high diastereoselectivity.[2]

General Procedure for Asymmetric Alkylation of an N-Acyloxazolidinone

This is a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[3]

  • The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate.

  • The alkylating agent (e.g., benzyl bromide or methyl iodide) is then added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The diastereomeric ratio of the product can be determined by ¹H NMR or GC analysis of the crude product, which can then be purified by column chromatography.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of a chiral auxiliary in an asymmetric synthesis, from attachment to the diastereoselective reaction and subsequent removal.

G cluster_0 Attachment of Chiral Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Removal of Chiral Auxiliary start Prochiral Substrate (e.g., Carboxylic Acid) attachment Acylation/Amidation start->attachment auxiliary Chiral Auxiliary (e.g., 2-Oxazolidinone) auxiliary->attachment substrate_aux Substrate-Auxiliary Adduct attachment->substrate_aux reaction Asymmetric Transformation (e.g., Alkylation, Diels-Alder) substrate_aux->reaction reagent Reagent (e.g., Electrophile, Diene) reagent->reaction product_aux Product-Auxiliary Adduct (Diastereomerically Enriched) reaction->product_aux cleavage Cleavage (e.g., Hydrolysis, Reduction) product_aux->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

References

A Comparative Guide to Catalysts for 3-Acryloyl-2-oxazolidinone Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to synthesize well-defined polymers from 3-Acryloyl-2-oxazolidinone, the choice of catalytic system is paramount. This guide provides a comparative analysis of common polymerization techniques, including free-radical, reversible addition-fragmentation chain-transfer (RAFT), atom transfer radical polymerization (ATRP), and anionic polymerization. Each method offers distinct advantages and disadvantages in terms of control over polymer architecture, molecular weight, and polydispersity.

Performance Comparison of Polymerization Methods

The selection of a polymerization technique significantly impacts the characteristics of the resulting poly(this compound). The following table summarizes typical performance data for different catalytic systems based on studies of structurally similar N-acryloyl monomers. It is important to note that direct comparative data for this compound is limited, and these values serve as a representative guide.

Polymerization MethodCatalyst/Initiator SystemMonomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (Đ)Key Features
Free-Radical Polymerization AIBNHigh (>90%)Broadly distributedHigh (>1.5)Simple, fast, but lacks control over polymer architecture.
RAFT Polymerization AIBN / Trithiocarbonate CTAHigh (>95%)Controlled, predictableNarrow (1.1 - 1.3)Versatile for a wide range of monomers, tolerant to various functional groups.
ATRP CuBr / LigandHigh (>90%)Controlled, predictableNarrow (1.1 - 1.3)Provides good control, but catalyst removal can be a concern.
Anionic Polymerization n-BuLi or other organolithium reagentsHigh (>95%)Controlled, predictableVery Narrow (<1.1)Offers excellent control, but requires stringent reaction conditions and is sensitive to impurities.

Experimental Protocols

Detailed methodologies for each polymerization technique are provided below. These protocols are representative and may require optimization for specific applications.

Free-Radical Polymerization

This method is the simplest approach but offers limited control over the polymer's molecular weight and dispersity. Azobisisobutyronitrile (AIBN) is a common thermal initiator.[1]

Protocol:

  • This compound and AIBN (typically 0.1-1 mol% relative to the monomer) are dissolved in an appropriate solvent (e.g., dioxane, DMF) in a Schlenk flask.

  • The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is backfilled with an inert gas (e.g., argon or nitrogen) and placed in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).

  • The polymerization is allowed to proceed for a set time (e.g., 2-24 hours).

  • The reaction is quenched by cooling and exposing the mixture to air.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol, diethyl ether), filtered, and dried under vacuum.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2][3]

Protocol:

  • This compound, a RAFT chain transfer agent (CTA) (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., 1,4-dioxane) in a Schlenk flask. The molar ratio of monomer:CTA:initiator is crucial for controlling the molecular weight.

  • The solution is deoxygenated by purging with an inert gas or through freeze-pump-thaw cycles.

  • The flask is immersed in an oil bath at a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN).

  • The polymerization is monitored over time by taking aliquots for analysis (e.g., NMR for conversion, GPC for molecular weight and polydispersity).

  • Upon reaching the desired conversion, the polymerization is stopped by rapid cooling and exposure to air.

  • The polymer is purified by precipitation into a non-solvent.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[4][5]

Protocol:

  • The ligand (e.g., a substituted bipyridine or a multidentate amine) and the copper(I) halide catalyst (e.g., CuBr) are added to a Schlenk flask under an inert atmosphere.

  • This compound and the initiator (an alkyl halide, e.g., ethyl α-bromoisobutyrate) are dissolved in a deoxygenated solvent (e.g., anisole, DMF) and transferred to the flask.

  • The reaction mixture is stirred at a specific temperature (e.g., 60-90 °C).

  • Samples are withdrawn periodically to monitor the reaction progress.

  • After the desired polymerization time or monomer conversion, the reaction is terminated by cooling and exposing the mixture to air, which oxidizes the copper catalyst.

  • The polymer is isolated by precipitation, and the copper catalyst is typically removed by passing a solution of the polymer through a column of neutral alumina.

Anionic Polymerization

Anionic polymerization offers excellent control over polymer synthesis, leading to very narrow molecular weight distributions. However, it requires stringent reaction conditions due to its sensitivity to impurities.

Protocol:

  • All glassware must be rigorously cleaned and dried. The solvent (e.g., tetrahydrofuran, THF) must be freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl). The monomer must be purified to remove any protic impurities.

  • The purified solvent is transferred to a reaction flask under a high vacuum or a rigorously inert atmosphere.

  • The flask is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • The initiator, typically an organolithium compound like n-butyllithium (n-BuLi), is added dropwise until a persistent faint color indicates the titration of all impurities. Then, the calculated amount of initiator is added.

  • The purified monomer is added slowly to the initiator solution. The polymerization is typically very fast.

  • The living polymer chains can be terminated by the addition of a quenching agent (e.g., degassed methanol).

  • The polymer is isolated by precipitation in a non-solvent (e.g., hexane or methanol).

Visualizing the Processes

To further clarify the experimental workflows and underlying mechanisms, the following diagrams are provided.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer This compound Flask Schlenk Flask Monomer->Flask Initiator AIBN Initiator->Flask Solvent Solvent (e.g., Dioxane) Solvent->Flask Degas Freeze-Pump-Thaw Cycles Flask->Degas Polymerization Heating (60-80 °C) Degas->Polymerization Quench Cooling & Air Exposure Polymerization->Quench Precipitation Precipitation in Non-solvent Quench->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Final Polymer Drying->Polymer

Fig. 1: Experimental workflow for free-radical polymerization.

RAFT_Polymerization_Mechanism cluster_initiation Initiation cluster_raft RAFT Process cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (I•) Radical (I•) Initiator->Radical (I•) Heat Propagating Radical (P•) Propagating Radical (P•) Radical (I•)->Propagating Radical (P•) + Monomer Intermediate Radical Intermediate Radical Propagating Radical (P•)->Intermediate Radical + RAFT Agent (Z-C(=S)S-R) Longer Propagating Radical Longer Propagating Radical Propagating Radical (P•)->Longer Propagating Radical + Monomer Dead Polymer Dead Polymer Propagating Radical (P•)->Dead Polymer + P• Dormant Polymer Dormant Polymer Intermediate Radical->Dormant Polymer Fragmentation Dormant Polymer->Propagating Radical (P•) Activation Longer Propagating Radical->Intermediate Radical

Fig. 2: Key steps in RAFT polymerization.

ATRP_Mechanism Dormant Dormant Species (P-X) Active Active Radical (P•) Dormant->Active k_act Active->Dormant k_deact Active->Active Propagation (+ Monomer) Catalyst_deact Deactivator (Cu(II)X/L) Termination Termination Products Active->Termination k_t Catalyst_act Activator (Cu(I)/L) Monomer Monomer

Fig. 3: The dynamic equilibrium in ATRP.

Anionic_Polymerization_Workflow cluster_prep Rigorous Preparation cluster_reaction Polymerization cluster_purification Isolation Dry_Glassware Dry Glassware Reaction_Vessel Reaction Vessel Dry_Glassware->Reaction_Vessel Pure_Solvent Purified Solvent (THF) Pure_Solvent->Reaction_Vessel Pure_Monomer Purified Monomer Monomer_Addition Slow Monomer Addition Pure_Monomer->Monomer_Addition Cooling Cool to -78 °C Reaction_Vessel->Cooling Initiation Add Initiator (n-BuLi) Cooling->Initiation Initiation->Monomer_Addition Termination Quench (Methanol) Monomer_Addition->Termination Precipitation Precipitation Termination->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Polymer Well-defined Polymer Filtration->Final_Polymer

Fig. 4: Workflow for anionic polymerization.

References

The Green Choice in Asymmetric Synthesis: Assessing the Recyclability of 2-Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of enantiomerically pure compounds is paramount. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to produce the desired stereoisomer. However, the economic and environmental viability of a synthetic route is critically dependent on the ability to recover and reuse these often expensive chiral molecules. This guide provides a comparative assessment of the recyclability of the widely used 2-oxazolidinone chiral auxiliaries, developed by Evans, against other common alternatives, namely Oppolzer's sultam and pseudoephedrine-based auxiliaries.

Performance Overview: A Quantitative Comparison

The recyclability of a chiral auxiliary is a key factor in developing sustainable and cost-effective synthetic processes.[1] Evans' 2-oxazolidinones demonstrate excellent recyclability, with recovery yields frequently reported to be above 92% and often reaching quantitative levels.[1] This is typically achieved through straightforward hydrolysis of the N-acyl derivative after the desired transformation.

In comparison, Oppolzer's sultam can also be recycled, though reported recovery yields after purification may be lower.[1] For instance, a continuous flow process for the recycling of Oppolzer's sultam reported crude recovery yields of 71-79%, which could be improved to over 99% purity after recrystallization. Pseudoephedrine-based auxiliaries are also known for their high recyclability, with the potential for multiple reuse cycles without a significant drop in performance.[1] Resin-bound versions of pseudoephedrine offer a particularly convenient method for recovery and reuse.[1]

Chiral AuxiliaryTypical Recovery YieldRemarks
Evans' 2-Oxazolidinone >92% to quantitative[1]Recovered by hydrolysis of the N-acyl derivative. Can be reused for multiple cycles.
Oppolzer's Sultam 71-79% (crude)[1]Recovered using methods like continuous flow processes. Purification by recrystallization is often necessary.
Pseudoephedrine High (often not quantified in solution)[1]Can be recovered after cleavage of the amide. Solid-supported versions offer facile recovery and reuse.

Experimental Protocols for Auxiliary Recovery

The following sections provide detailed methodologies for the recovery of 2-oxazolidinone and its common alternatives.

Recovery of 2-Oxazolidinone Auxiliary by Hydrolysis

This protocol details the cleavage of the N-acyl group from a 2-oxazolidinone auxiliary and its subsequent recovery.

Procedure:

  • Dissolution: The N-acylated oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water (typically in a 3:1 or 4:1 ratio).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Pre-cooled aqueous solutions of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added sequentially to the reaction mixture.

  • Reaction: The mixture is stirred at 0 °C, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, the reaction is quenched by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Workup: The pH of the solution is adjusted to be acidic (pH ~2-3) using an acid like 1M HCl. The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the chiral carboxylic acid product.

  • Auxiliary Recovery: To recover the auxiliary, the aqueous layer is then made basic (pH ~10-11) with a base such as 1M NaOH. The basic aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts containing the auxiliary are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the recovered 2-oxazolidinone.

Recovery of Oppolzer's Sultam via a Continuous Flow Process

This method allows for the continuous separation and recovery of Oppolzer's sultam.

Procedure:

  • Reaction and Quenching: The desired chemical transformation (e.g., acylation, hydrogenation) is carried out in a continuous flow reactor system. The reaction stream is subsequently quenched in-line.

  • Liquid-Liquid Extraction and Separation: The quenched reaction mixture is directed into a liquid-liquid separator. An aqueous phase is introduced to extract the auxiliary, while the product remains in the organic phase. The two phases are continuously separated.

  • Auxiliary Isolation: The aqueous stream containing the sultam auxiliary is collected. The auxiliary can then be isolated from the aqueous phase by acidification followed by extraction with an organic solvent.

  • Purification: The recovered crude sultam can be further purified by recrystallization to achieve high purity for subsequent reuse.

Recovery of Pseudoephedrine Auxiliary by Amide Cleavage

This protocol describes the cleavage of the amide bond to recover the pseudoephedrine auxiliary.

Procedure:

  • Amide Cleavage (Acidic Hydrolysis): The N-acylated pseudoephedrine product is dissolved in a suitable solvent such as dioxane or methanol. An aqueous solution of a strong acid (e.g., 6M HCl) is added, and the mixture is heated to effect hydrolysis.

  • Extraction Workup: After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the carboxylic acid product.

  • Auxiliary Isolation: The aqueous layer is then basified to a pH greater than 12 with a strong base (e.g., NaOH). The deprotonated pseudoephedrine is extracted from the basic aqueous layer using an organic solvent.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The recovered pseudoephedrine can be further purified by recrystallization or distillation if necessary.

Visualizing the Recycling Workflow

The general process for the recovery and reuse of a chiral auxiliary can be visualized as a cyclical workflow.

G cluster_synthesis Asymmetric Synthesis cluster_recovery Recovery and Recycling Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Chiral_Product_Complex Chiral Product-Auxiliary Complex Diastereoselective_Reaction->Chiral_Product_Complex Cleavage Cleavage of Auxiliary Chiral_Product_Complex->Cleavage Separation Separation Cleavage->Separation Purification Purification of Auxiliary Separation->Purification Chiral_Product Desired Chiral Product Separation->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Purification->Recovered_Auxiliary Recovered_Auxiliary->Chiral_Auxiliary Reuse

Caption: General workflow for the recovery and reuse of a chiral auxiliary.

Conclusion

The ability to efficiently recycle a chiral auxiliary is a critical consideration in the design of sustainable and economically feasible synthetic routes. Evans' 2-oxazolidinone auxiliaries stand out for their high recovery yields and straightforward recycling protocols, making them a highly attractive option for large-scale applications. While alternatives like Oppolzer's sultam and pseudoephedrine-based auxiliaries also offer good recyclability, the choice of the optimal auxiliary will ultimately depend on a holistic evaluation of factors including the specific chemical transformation, desired product, and overall process economics. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in making informed decisions to optimize their asymmetric syntheses.

References

A Comparative Guide to the Stereoselectivity of 3-Acryloyl-2-oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. Among these, 3-acryloyl-2-oxazolidinones, a class of Evans auxiliaries, have proven to be highly effective in a variety of asymmetric transformations. This guide provides a comprehensive benchmark of the stereoselectivity of 3-acryloyl-2-oxazolidinone in key chemical reactions, with a comparative analysis against other common chiral auxiliaries, supported by experimental data.

Performance Comparison in Asymmetric Reactions

The stereochemical directing power of this compound and its derivatives is most prominently demonstrated in Diels-Alder, aldol, and alkylation reactions. The rigid oxazolidinone ring, coupled with a substituent at the 4-position, effectively shields one face of the enolate, leading to high levels of diastereoselectivity.

Diels-Alder Reactions

In the context of [4+2] cycloadditions, N-acryloyl oxazolidinones serve as excellent dienophiles. The diastereoselectivity of these reactions is often controlled by the choice of Lewis acid, which coordinates to the carbonyl groups of the dienophile, locking it into a conformation that favors the approach of the diene from the less sterically hindered face.

Table 1: Diastereoselectivity of the Diels-Alder Reaction between 3-(acyloxy)acryloyl oxazolidinone and Cyclopentadiene with Various Lewis Acids. [1]

EntryLewis AcidEquivalentsTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1Et₂AlCl1.4-78236>99:1
2Et₂AlCl2.0-782450>99:1
3Et₂AlCl3.0-782476>99:1
4SnCl₄1.002427>99:1
5TiCl₄1.0-7824Trace90:10
6Yb(OTf)₃1.023240-

Data extracted from a study on 3-(acetoxy)acryloyl oxazolidinone.

In comparison, Oppolzer's camphorsultam is another widely used chiral auxiliary for asymmetric Diels-Alder reactions, also demonstrating high levels of stereocontrol.

Aldol Reactions

The boron-mediated aldol reaction of N-propionyl oxazolidinones is a testament to the remarkable stereocontrol exerted by this chiral auxiliary. The formation of a six-membered chair-like transition state, known as the Zimmerman-Traxler model, is invoked to explain the high syn-diastereoselectivity observed in these reactions.

Table 2: Diastereoselectivity of the Boron-Mediated Aldol Reaction of N-Propionyl-(R)-4-benzyl-2-oxazolidinone with Various Aldehydes. [2]

EntryAldehydeProduct R' GroupYield (%)Diastereoselectivity (syn:anti)
1IsobutyraldehydeIsopropyl~85-95>98:2
2BenzaldehydePhenyl~80-90>98:2
3PropionaldehydeEthyl~80-90>95:5
Alkylation Reactions

The diastereoselective alkylation of enolates derived from N-acyl oxazolidinones provides a reliable method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the approach of the electrophile to the enolate, which is shielded by the chiral auxiliary. For comparison, the alkylation of pseudoephedrine amides, another prominent chiral auxiliary system, also affords high diastereoselectivity.

Table 3: Diastereoselectivity of Alkylation of N-Acyloxazolidinones and Pseudoephedrine Amides.

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Excess (de, %)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl derivativeBenzyl bromideNaHMDS>98
(+)-PseudoephedrineN-PropionamideBenzyl bromideLDA98
(+)-PseudoephedrineN-ButyramideMethyl iodideLDA≥99

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stereoselective reactions. Below are representative protocols for the key reactions discussed.

General Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation & Auxiliary Recovery start Chiral Auxiliary + Prochiral Substrate acylation N-Acylation start->acylation enolate Enolate Formation (Base, Lewis Acid) acylation->enolate reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) enolate->reaction cleavage Auxiliary Cleavage reaction->cleavage purification Purification cleavage->purification product Enantiomerically Enriched Product purification->product aux_recovery Recovered Chiral Auxiliary purification->aux_recovery

Caption: General workflow for an asymmetric synthesis using a chiral auxiliary.

Protocol 1: Asymmetric Diels-Alder Reaction of 3-(acyloxy)acryloyl oxazolidinone[1]
  • Preparation of the Dienophile: To a solution of propiolic acid in dry dichloromethane at 0 °C, oxalyl chloride and a catalytic amount of DMF are added. The resulting 3-chloroacryloyl chloride is then treated with the lithium salt of (S)-4-benzyl-2-oxazolidinone to afford the 3-(chloro)acryloyl oxazolidinone. Subsequent reaction with a carboxylic acid in the presence of N-methylmorpholine furnishes the desired 3-(acyloxy)acryloyl oxazolidinone dienophile.

  • Cycloaddition: The dienophile is dissolved in dry dichloromethane and cooled to -78 °C. The Lewis acid (e.g., Et₂AlCl, 1.4 equivalents) is added dropwise, and the solution is stirred for 15 minutes. Freshly distilled cyclopentadiene (5 equivalents) is then added. The reaction is stirred at -78 °C and monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine and dried over Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 2: Asymmetric Boron-Mediated Aldol Reaction[2]
  • Enolate Formation: The N-propionyl oxazolidinone (1.0 equivalent) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Dibutylboron triflate (1.1 equivalents) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 equivalents). The mixture is stirred at 0 °C for 30-60 minutes to ensure complete enolization.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equivalents) is added dropwise. The reaction is stirred at -78 °C for 2-3 hours and then allowed to warm to 0 °C for an additional hour.

  • Workup: The reaction is quenched at 0 °C by the addition of methanol, followed by a mixture of methanol and 30% hydrogen peroxide. A saturated aqueous solution of sodium bicarbonate is added, and the mixture is stirred vigorously for 1 hour. The product is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium sulfite and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: Asymmetric Alkylation of a Pseudoephedrine Amide[3]
  • Enolate Formation: A flame-dried flask is charged with the pseudoephedrine amide (1.0 equivalent) and anhydrous lithium chloride (6.0 equivalents). Anhydrous THF is added, and the slurry is cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 2.0 equivalents) in THF is added dropwise. The mixture is stirred for 30-60 minutes at -78 °C.

  • Alkylation: The alkylating agent (1.5 equivalents) is added to the enolate solution at -78 °C. The reaction is allowed to warm to 0 °C and stirred until completion as monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions can be rationalized by considering the transition state geometries. The following diagram illustrates the generally accepted model for stereochemical induction by a chiral auxiliary.

G cluster_0 Stereochemical Induction Model Prochiral_Substrate Prochiral Substrate (e.g., Enolate) Rigid_Complex Formation of a Diastereomeric Rigid Chelated Complex Prochiral_Substrate->Rigid_Complex Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Rigid_Complex Chelating_Agent Chelating Agent (e.g., Lewis Acid, Metal Ion) Chelating_Agent->Rigid_Complex Facial_Shielding Steric Shielding of one Prochiral Face Rigid_Complex->Facial_Shielding Electrophile_Attack Approach of Electrophile from the Less Hindered Face Facial_Shielding->Electrophile_Attack Major_Diastereomer Major Diastereomer Electrophile_Attack->Major_Diastereomer Favored Pathway Minor_Diastereomer Minor Diastereomer Electrophile_Attack->Minor_Diastereomer Disfavored Pathway

Caption: A logical diagram illustrating the principle of stereochemical induction.

References

Safety Operating Guide

Navigating the Disposal of 3-Acryloyl-2-oxazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe and compliant disposal of 3-Acryloyl-2-oxazolidinone, a common reagent in organic synthesis.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, and eye or face protection. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, the material should be collected and contained to prevent dispersion.

Summary of Safety and Disposal Information

The following table summarizes key data from safety data sheets (SDS) regarding the handling and disposal of this compound.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1]
Primary Disposal Route Entrust disposal to a licensed waste disposal company.[1]
Waste Handling Dispose of in accordance with local and national regulations. Do not mix with other waste. Leave in original containers.[1]
Contaminated Packaging Handle and dispose of uncleaned containers in the same manner as the product itself.
Spill Response Collect, bind, and pump off spills. Take up dry material and dispose of it properly, avoiding dust generation.

Disposal Decision Workflow

The proper disposal of this compound follows a clear decision-making process to ensure safety and regulatory compliance. The following workflow diagram illustrates these steps.

DisposalWorkflow start Start: Unused or Waste This compound is_contaminated Is the material contaminated? start->is_contaminated pure_material Pure, unexpired material is_contaminated->pure_material No contaminated_material Contaminated or expired material is_contaminated->contaminated_material Yes consider_redistribution Consider redistribution to another research group pure_material->consider_redistribution prepare_for_disposal Prepare for disposal contaminated_material->prepare_for_disposal consider_redistribution->prepare_for_disposal If not possible package_waste Package in a labeled, sealed, and compatible container. Do not mix with other wastes. prepare_for_disposal->package_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. package_waste->contact_ehs follow_instructions Follow EHS/disposal company instructions for pickup and final disposal. contact_ehs->follow_instructions end End: Proper Disposal follow_instructions->end

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

Based on established best practices for chemical waste management, the following steps should be followed for the disposal of this compound:

  • Assessment : Determine if the this compound is unused and in its original, unopened container or if it is a waste product from a reaction. For unused and unexpired materials, consider offering it to other labs or research groups to minimize waste.

  • Segregation : Do not mix this compound waste with other chemical waste streams, especially liquids or reactive chemicals. It should be kept in its original container if possible, or a clearly labeled, compatible waste container.

  • Packaging : Ensure the waste container is in good condition, properly sealed, and clearly labeled with the full chemical name: "this compound" and any associated hazard warnings.

  • Storage : Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1] Adhere to their specific instructions and documentation requirements.

While some Safety Data Sheets indicate that this compound is not classified as a hazardous substance, it is crucial to recognize that regulations for chemical waste disposal can vary significantly by region and institution. Therefore, consulting with your local EHS department and professional waste disposal services is a mandatory step to ensure full compliance and safety.

References

Comprehensive Safety and Handling Guide for 3-Acryloyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-Acryloyl-2-oxazolidinone. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Conflicting information exists regarding the hazard classification of this compound. While some sources may classify it as non-hazardous, others indicate it may be harmful if swallowed, cause skin irritation, lead to serious eye damage, and potentially trigger allergic skin reactions or respiratory irritation.[1] Therefore, a cautious approach is mandatory.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Butyl Rubber)Laboratory coatNot generally required
Weighing and Aliquoting Chemical safety goggles or a full-face shieldChemical-resistant gloves (Nitrile or Butyl Rubber)Chemical-resistant laboratory coat or apronN95 respirator or higher, especially if dust is generated
In-Solution Handling Chemical safety gogglesChemical-resistant gloves (Nitrile or Butyl Rubber)Chemical-resistant laboratory coatWork in a certified chemical fume hood
Spill Cleanup Full-face shield and chemical safety gogglesHeavy-duty chemical-resistant gloves (e.g., thicker Nitrile or Butyl Rubber)Chemical-resistant suit or apron over a laboratory coatAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesChemical-resistant gloves (Nitrile or Butyl Rubber)Laboratory coatNot generally required if waste is properly contained

Glove Selection and Breakthrough Times

Glove Material Related Compound Concentration Breakthrough Time (minutes) Recommendation
NitrileAcrylamide40%> 480[1][3]Recommended
NeopreneAcrylamide50%> 480[4]Recommended
Butyl RubberAcrylamide50%> 480[4]Recommended
Natural RubberAcrylamide50%Not RecommendedNot Recommended

Important Note: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling of this compound

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receiving 1. Inspect package for damage upon receipt. Don PPE: Safety glasses and nitrile gloves. Storage 2. Store in a cool, dry, well-ventilated area. Away from incompatible materials. Receiving->Storage Intact Handling 3. Work in a certified chemical fume hood. Don appropriate PPE (goggles, gloves, lab coat). Storage->Handling Prepare for use Weighing 4. For solids, handle in a ventilated enclosure to avoid dust. Use appropriate respiratory protection if needed. Handling->Weighing Solution 5. When preparing solutions, add solid to solvent slowly. Weighing->Solution Waste 6. Collect all waste in a designated, labeled, sealed container. Solution->Waste Generate waste Disposal 7. Dispose of as hazardous chemical waste according to institutional and local regulations. Waste->Disposal

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Procedures:

  • Receiving:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Wear safety glasses and nitrile gloves when unpacking the chemical.

    • Verify that the container is properly labeled and sealed.

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

    • Keep the container tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Handling (Weighing and Preparing Solutions):

    • All handling of this compound should be conducted in a certified chemical fume hood.

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE: chemical safety goggles, nitrile or butyl rubber gloves, and a laboratory coat. For handling larger quantities or when there is a risk of splashing, a face shield and a chemical-resistant apron should be worn.

    • When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to minimize dust generation. If significant dust is anticipated, use a respirator.

    • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Spill Response:

    • In the event of a small spill, wear appropriate PPE (including respiratory protection if it is a powder), and absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal of this compound

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal_path Disposal SolidWaste Solid Waste (unused chemical, contaminated items) CollectSolid Collect in a labeled, sealed, compatible container. SolidWaste->CollectSolid LiquidWaste Liquid Waste (solutions containing the chemical) CollectLiquid Collect in a labeled, sealed, compatible container. Do not mix with incompatible wastes. LiquidWaste->CollectLiquid Dispose Arrange for pickup by institutional Environmental Health and Safety (EHS) for hazardous waste disposal. CollectSolid->Dispose CollectLiquid->Dispose

Caption: Logical flow for the proper disposal of this compound waste.

Disposal Procedures:

  • Waste Collection:

    • All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and solutions, must be collected as hazardous waste.

    • Use separate, clearly labeled, and sealed containers for solid and liquid waste.

    • Ensure the waste containers are made of a material compatible with the chemical.

  • Container Decontamination:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

  • Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.